3-acetyl-1H-indole-6-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-1H-indole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-7(14)10-6-13-11-4-8(5-12)2-3-9(10)11/h2-4,6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGVUXDVCKDSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701300905 | |
| Record name | 3-Acetyl-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83783-34-0 | |
| Record name | 3-Acetyl-1H-indole-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83783-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyl-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 3-acetyl-1H-indole-6-carbonitrile
An In-depth Technical Guide to the Synthesis and Characterization of 3-acetyl-1H-indole-6-carbonitrile
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Modifications to the indole scaffold are a primary strategy for modulating biological activity, and the introduction of functional groups at the C3 and C6 positions is of particular interest. This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of 3-acetyl-1H-indole-6-carbonitrile, a key intermediate for chemical and pharmaceutical research.[1][3] We will delve into the strategic rationale behind the chosen synthetic pathway, provide detailed, field-tested protocols, and outline a rigorous characterization workflow. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for achieving a high-purity final compound.
Strategic Rationale and Overview
The synthesis of 3-acetyl-1H-indole-6-carbonitrile is most effectively approached via a two-step sequence starting with the construction of the core intermediate, 6-cyanoindole, followed by a regioselective acylation at the C3 position.
-
The 6-Cyano Moiety : The electron-withdrawing cyano group at the 6-position significantly alters the electronic properties of the indole ring and serves as a versatile synthetic handle for further molecular elaboration, such as conversion to amines, carboxylic acids, or tetrazoles.[4] This functional group is crucial in the development of therapeutics targeting the central nervous system, including dopamine D4 receptor ligands.[1][4]
-
The 3-Acetyl Group : The indole C3 position is highly nucleophilic, making it the preferred site for electrophilic substitution.[1] Introducing an acetyl group at this position is a common strategy in the synthesis of bioactive molecules.[2][5] The resulting ketone can participate in a wide array of subsequent chemical transformations.
This guide focuses on the Friedel-Crafts acylation of 6-cyanoindole, a classic and reliable method for installing the 3-acetyl group.[6][7]
Synthetic Pathway and Mechanism
The overall synthetic strategy is depicted below. The initial step involves the formation of the 6-cyanoindole scaffold, followed by the critical C3-acylation step.
Caption: Overall synthetic workflow for 3-acetyl-1H-indole-6-carbonitrile.
Synthesis of the 6-Cyanoindole Intermediate
While several methods exist for the synthesis of 6-cyanoindole, including the Fischer indole synthesis from 4-cyanophenylhydrazine, this guide will presume the availability of the 6-cyanoindole precursor, as it is a commercially available and strategically important building block.[1][4] Industrially, it can be prepared via palladium-catalyzed cyanation of 6-bromoindole.[3]
Friedel-Crafts Acylation: Mechanism and Considerations
The Friedel-Crafts acylation is a robust electrophilic aromatic substitution reaction.[7] The reaction of 6-cyanoindole with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), proceeds regioselectively at the C3 position.
Mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst activates the acetyl chloride, forming a highly electrophilic acylium ion intermediate.
-
Electrophilic Attack: The electron-rich C3 position of the indole ring attacks the acylium ion. This is the rate-determining step and is favored at C3 due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion) through resonance.
-
Deprotonation: A weak base removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the 3-acetylated product.
-
Complexation: The product, a ketone, can form a complex with the Lewis acid. Therefore, a stoichiometric amount of the catalyst is typically required, and an aqueous workup is necessary to liberate the final product.[7]
Caption: Mechanism of the Friedel-Crafts acylation of 6-cyanoindole.
Experimental Protocols
Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Acetyl chloride and aluminum chloride are corrosive and react violently with water.
Synthesis of 3-acetyl-1H-indole-6-carbonitrile
This protocol is adapted from established Friedel-Crafts acylation procedures for indoles.[6][8][9]
Materials:
-
6-Cyanoindole (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Anhydrous Aluminum chloride (AlCl₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.5 eq).
-
Solvent Addition: Add anhydrous dichloromethane via syringe and cool the resulting slurry to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetyl chloride (1.2 eq) to the stirred slurry via the dropping funnel over 15 minutes. Stir the mixture at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve 6-cyanoindole (1.0 eq) in a minimal amount of anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This step hydrolyzes the aluminum complexes and should be performed slowly in a fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane as the eluent to yield pure 3-acetyl-1H-indole-6-carbonitrile.
Caption: Step-by-step experimental workflow for synthesis and purification.
Characterization Data
The identity and purity of the synthesized 3-acetyl-1H-indole-6-carbonitrile (Molecular Formula: C₁₁H₈N₂O, Molecular Weight: 184.19 g/mol ) must be confirmed through rigorous analysis.[10]
Spectroscopic Analysis
| Technique | Functional Group / Proton | Expected Observation |
| ¹H NMR | Indole N-H | Broad singlet, ~8.5-9.5 ppm |
| Aromatic C-H (indole ring) | Multiplets, ~7.4-8.3 ppm | |
| Acetyl -CH₃ | Singlet, ~2.5 ppm | |
| ¹³C NMR | Carbonyl C=O | ~190-195 ppm |
| Indole C-atoms | ~110-140 ppm | |
| Nitrile C≡N | ~118-122 ppm | |
| Acetyl -CH₃ | ~27-30 ppm | |
| IR Spectroscopy | N-H stretch | ~3200-3400 cm⁻¹ (broad) |
| C≡N stretch (nitrile) | ~2220-2230 cm⁻¹ (sharp, strong) | |
| C=O stretch (ketone) | ~1630-1650 cm⁻¹ (strong) |
Mass Spectrometry
-
High-Resolution Mass Spectrometry (HRMS): The ESI-MS spectrum should show a protonated molecular ion peak [M+H]⁺ with an m/z value corresponding to the calculated exact mass of C₁₁H₉N₂O⁺. This provides confirmation of the elemental composition.[11]
Physical and Chromatographic Data
| Parameter | Description |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | A sharp melting point is indicative of high purity.[12] |
| TLC | A single spot in an appropriate solvent system (e.g., 30% Ethyl Acetate/Hexane) indicates high purity. |
| HPLC | Purity should be ≥95% as determined by peak area integration. |
Conclusion
This guide has detailed a reliable and well-precedented methodology for the synthesis of 3-acetyl-1H-indole-6-carbonitrile. By understanding the underlying Friedel-Crafts acylation mechanism and adhering to the meticulous experimental and purification protocols, researchers can confidently produce this valuable chemical intermediate. The comprehensive characterization workflow ensures the structural integrity and purity of the final compound, making it suitable for subsequent applications in medicinal chemistry and drug development. The strategic placement of the acetyl and cyano functionalities provides a versatile platform for the creation of diverse and complex molecular architectures.
References
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- Khezri, M., Afghan, A., Roohi, L., & Baradarani, M. M. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126.
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- Baradarani, M. M., Khezri, M., & Afghan, A. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. International Journal of Organic Chemistry, 3(3), 187-193.
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- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
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A Technical Guide to the Spectroscopic Characterization of 3-acetyl-1H-indole-6-carbonitrile
This guide provides an in-depth analysis of the expected spectroscopic data for the novel indole derivative, 3-acetyl-1H-indole-6-carbonitrile. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.
While experimental spectra for 3-acetyl-1H-indole-6-carbonitrile are not widely available in the public domain, this guide will leverage established principles of spectroscopy and comparative data from analogous structures, primarily 3-acetylindole, to provide a robust and scientifically grounded predictive analysis. This approach is designed to empower researchers in identifying and characterizing this compound in their own laboratories.
Molecular Structure and Key Features
3-acetyl-1H-indole-6-carbonitrile possesses a core indole scaffold, a versatile heterocyclic system found in numerous biologically active compounds. The key functional groups that will dictate its spectroscopic signature are:
-
An indole ring system: A bicyclic aromatic heterocycle.
-
An acetyl group at the 3-position: An electron-withdrawing group that influences the electronic environment of the pyrrole ring.
-
A nitrile group at the 6-position: A strongly electron-withdrawing and characteristic chromophore.
-
An N-H proton on the indole ring: A site for hydrogen bonding and a characteristic signal in ¹H NMR.
Understanding the interplay of these groups is crucial for the accurate interpretation of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 3-acetyl-1H-indole-6-carbonitrile.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum is based on the known spectrum of 3-acetylindole and the expected electronic effects of the nitrile group at the 6-position.[1][2] The nitrile group is a moderate de-shielding group, which will cause downfield shifts for the protons on the benzene ring, particularly H-5 and H-7.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (N-H) | ~12.0 - 12.5 | br s | - |
| H-2 | ~8.4 | s | - |
| H-4 | ~8.2 | d | ~8.5 |
| H-5 | ~7.6 | dd | ~8.5, ~1.5 |
| H-7 | ~8.0 | d | ~1.5 |
| CH₃ (acetyl) | ~2.5 | s | - |
Interpretation and Rationale:
-
N-H Proton (H-1): The indole N-H proton is typically observed as a broad singlet at a very downfield chemical shift due to its acidic nature and potential for hydrogen bonding with the solvent or other molecules.
-
H-2 Proton: This proton is adjacent to the electron-donating nitrogen and the electron-withdrawing acetyl group, leading to a downfield singlet.
-
Aromatic Protons (H-4, H-5, H-7): The protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. H-4 will be a doublet due to coupling with H-5. H-5 will be a doublet of doublets due to coupling with both H-4 and H-7. H-7 will appear as a doublet due to meta-coupling with H-5. The presence of the electron-withdrawing nitrile group at C-6 will cause a general downfield shift for these protons compared to 3-acetylindole.
-
Acetyl Protons (CH₃): The three protons of the methyl group in the acetyl function will appear as a sharp singlet in the upfield region of the spectrum.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum is derived from the known data for 3-acetylindole and analysis of substituent effects.[3] The nitrile group will have a significant electronic influence on the carbon chemical shifts of the benzene ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (acetyl) | ~192 |
| C-2 | ~138 |
| C-3 | ~118 |
| C-3a | ~128 |
| C-4 | ~122 |
| C-5 | ~125 |
| C-6 | ~108 |
| C-7 | ~115 |
| C-7a | ~137 |
| CN (nitrile) | ~119 |
| CH₃ (acetyl) | ~27 |
Interpretation and Rationale:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is expected to be the most downfield signal in the spectrum.
-
Indole Carbons: The chemical shifts of the indole ring carbons are influenced by the nitrogen atom and the substituents. C-2 is typically downfield due to its proximity to the nitrogen and the acetyl group. The nitrile group at C-6 will cause a significant downfield shift for C-5 and C-7 and an upfield shift for C-6 itself, which is directly attached to the nitrile.
-
Nitrile Carbon (CN): The carbon of the nitrile group will appear in the aromatic region.
-
Acetyl Carbon (CH₃): The methyl carbon of the acetyl group will be found in the aliphatic region of the spectrum.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 3-acetyl-1H-indole-6-carbonitrile will be dominated by the characteristic vibrations of its key functional groups.
Predicted IR Spectral Data
The predicted IR absorption frequencies are based on the known spectra of indole derivatives and standard correlation tables.[4][5][6]
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (indole) | 3400 - 3300 | Medium |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (aliphatic, CH₃) | 2950 - 2850 | Medium |
| C≡N Stretch (nitrile) | 2230 - 2210 | Strong |
| C=O Stretch (acetyl) | 1680 - 1660 | Strong |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium-Strong |
| C-N Stretch | 1350 - 1250 | Medium |
| C-H Bending (out-of-plane) | 900 - 675 | Strong |
Interpretation and Rationale:
-
N-H Stretch: The sharp to medium intensity band in the 3400-3300 cm⁻¹ region is characteristic of the N-H stretching vibration of the indole ring.
-
C≡N Stretch: A strong and sharp absorption band in the 2230-2210 cm⁻¹ region is a definitive indicator of the nitrile functional group.
-
C=O Stretch: A very strong absorption band in the 1680-1660 cm⁻¹ region is characteristic of the carbonyl stretching vibration of the acetyl group. Conjugation with the indole ring will lower this frequency slightly.
-
Aromatic and Aliphatic C-H Stretches: These will appear in their expected regions.
-
Fingerprint Region (below 1500 cm⁻¹): This region will contain a complex pattern of absorptions due to various bending and stretching vibrations, which are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.
Experimental Protocol for FTIR Data Acquisition
Caption: Workflow for FTIR data acquisition using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Predicted Mass Spectrum Data (Electron Ionization)
The predicted mass spectrum is based on the molecular weight of 3-acetyl-1H-indole-6-carbonitrile (184.19 g/mol ) and known fragmentation patterns of indole derivatives.[7][8][9]
| m/z | Predicted Identity | Notes |
| 184 | [M]⁺ | Molecular ion peak |
| 169 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |
| 141 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
| 114 | [M - CH₃ - CO - HCN]⁺ | Loss of hydrogen cyanide from the indole ring |
Interpretation and Rationale:
-
Molecular Ion Peak ([M]⁺): The peak at m/z 184 will correspond to the intact molecular ion, confirming the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation of indole derivatives often involves the loss of substituents. For 3-acetylindoles, a characteristic fragmentation pathway is the loss of the methyl group from the acetyl moiety to form a stable acylium ion ([M - 15]⁺).[7] This is often followed by the loss of a molecule of carbon monoxide ([M - 15 - 28]⁺). Further fragmentation of the indole ring can lead to the loss of hydrogen cyanide.
Experimental Protocol for Mass Spectrometry Data Acquisition
Caption: Workflow for mass spectrometry data acquisition using electron ionization.
Conclusion
The spectroscopic data presented in this guide, while predictive, are based on sound chemical principles and extensive data from closely related compounds. This information should serve as a valuable resource for researchers working with 3-acetyl-1H-indole-6-carbonitrile, aiding in its synthesis, purification, and characterization. It is always recommended to confirm these predictions with experimentally acquired data whenever possible. The provided protocols offer a starting point for the reliable acquisition of such data.
References
-
Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A. and Bauchat, P. (2016) Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link][7]
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ResearchGate. (n.d.). FT-IR spectrum of control indole. [Link][4]
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ResearchGate. (n.d.). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... [Link][5]
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Srivastava, A., et al. (2013). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. International Journal of Spectroscopy, 2013, 1-13. [Link][6]
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An In-depth Technical Guide to the Physicochemical Properties of 3-acetyl-1H-indole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds and pharmaceuticals.[1][2] Its versatile structure allows for diverse functionalization, leading to compounds with a wide spectrum of pharmacological activities. This guide focuses on a specific derivative, 3-acetyl-1H-indole-6-carbonitrile, providing a comprehensive analysis of its physicochemical properties. Understanding these fundamental characteristics is paramount for researchers engaged in drug discovery and development, as they profoundly influence a molecule's behavior in biological systems, from solubility and permeability to target engagement and metabolic stability. This document serves as a technical resource, offering both curated data and the underlying scientific principles for its determination.
Molecular and Physicochemical Profile
3-acetyl-1H-indole-6-carbonitrile is a small molecule featuring the characteristic indole bicyclic system, substituted with an acetyl group at the 3-position and a nitrile group at the 6-position. These functional groups significantly influence the molecule's electronic properties and potential for intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O | [3][4] |
| Molecular Weight | 184.19 g/mol | [5] |
| CAS Number | 83783-34-0 | [6] |
| Predicted Melting Point | 223-225 °C | Predicted value |
| Predicted Boiling Point | 457.2 ± 45.0 °C | Predicted value |
| Predicted LogP | 1.8 | Predicted value |
| Predicted pKa | 15.2 (acidic), 0.8 (basic) | Predicted value |
| Predicted Solubility | Data not available |
Synthesis and Structural Elucidation
The primary synthetic route to 3-acetyl-1H-indole-6-carbonitrile involves the Friedel-Crafts acylation of 6-cyanoindole with acetyl chloride.[4] This electrophilic aromatic substitution reaction is a common and effective method for introducing acyl groups onto the indole ring, typically at the electron-rich C3 position.
Structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques, each providing unique insights into the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR (DMSO-d6, 400 MHz):
-
δ 11.94 (s, 1H, NH): The downfield chemical shift is characteristic of the indole N-H proton, which is deshielded and can participate in hydrogen bonding.
-
δ 8.22 (s, 1H, H2): The proton at the C2 position of the indole ring.
-
δ 7.18-7.55 (m, 3H, Ar-H): Aromatic protons on the benzene ring portion of the indole scaffold. The exact splitting patterns would depend on the specific coupling constants.
-
δ 2.45 (s, 3H, COCH₃): The singlet corresponds to the three equivalent protons of the acetyl methyl group.
Predicted ¹³C NMR (DMSO-d6, 101 MHz):
-
δ 191.5 (C=O): The carbonyl carbon of the acetyl group.
-
δ 138.0, 135.5, 125.0, 124.5, 123.0, 121.0, 119.0, 115.0 (Ar-C): Carbons of the indole ring system, including the carbon attached to the nitrile group.
-
δ 105.0 (C-CN): The carbon of the nitrile group.
-
δ 27.0 (CH₃): The methyl carbon of the acetyl group.
Note: The presented NMR data are predicted values. Experimental verification is essential for unambiguous structural assignment.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Expected Characteristic Absorptions:
-
~3400 cm⁻¹ (N-H stretch): A sharp to moderately broad peak characteristic of the indole N-H bond.[7]
-
~2220 cm⁻¹ (C≡N stretch): A sharp, strong absorption indicative of the nitrile functional group.
-
~1650 cm⁻¹ (C=O stretch): A strong, sharp peak corresponding to the carbonyl of the acetyl group.[8]
-
~1600-1450 cm⁻¹ (C=C aromatic stretch): Multiple bands associated with the aromatic indole ring system.[7]
-
~1350 cm⁻¹ (C-H bend): Bending vibration of the methyl group.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 184.
Expected Fragmentation Pattern: A prominent fragmentation pathway for 3-acetylindoles involves the loss of the acetyl group as a ketene radical, leading to a stable indoyl cation. Further fragmentation of the indole ring can also be observed. The presence of the nitrile group will also influence the fragmentation pattern.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity and reproducibility, standardized protocols should be employed for determining the physicochemical properties of 3-acetyl-1H-indole-6-carbonitrile.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A sharp endothermic peak indicates the melting point of a crystalline solid.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the dried compound into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan with a lid. Prepare an empty sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point.
-
Data Analysis: The onset of the endothermic peak in the resulting thermogram is recorded as the melting point.
Causality: DSC is preferred over traditional melting point apparatus for its higher precision, ability to detect subtle thermal events, and requirement for a smaller sample size. The controlled heating rate ensures thermal equilibrium and accurate determination of the transition temperature.
Solubility Determination by Shake-Flask Method
Principle: The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent. It involves saturating the solvent with the compound and then measuring the concentration of the dissolved solute.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 3-acetyl-1H-indole-6-carbonitrile to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the compound in the clear supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Causality: This method directly measures the thermodynamic solubility, which is a critical parameter for predicting oral absorption and bioavailability. The extended equilibration time ensures that the solution is truly saturated, providing a reliable and reproducible value.
Biological and Medicinal Chemistry Context
While specific biological activity data for 3-acetyl-1H-indole-6-carbonitrile is not extensively reported in the public domain, the broader class of 3-substituted indoles and indole-6-carbonitriles has garnered significant interest in drug discovery.
-
Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs. The functional groups on the indole ring can be tailored to achieve selectivity for specific kinase targets.[9]
-
Antiviral Activity: Certain indole derivatives have demonstrated potent antiviral activity, including against human cytomegalovirus (HCMV).[10]
-
Antimicrobial and Antioxidant Properties: Studies on various 3-acetylindole derivatives have revealed promising antimicrobial and antioxidant activities.[11]
-
Anti-inflammatory Effects: Some 3-acetylindole derivatives have been investigated for their potential as anti-inflammatory agents.[8]
The presence of the acetyl and nitrile groups on the indole core of 3-acetyl-1H-indole-6-carbonitrile provides opportunities for further chemical modification to explore its therapeutic potential. The nitrile group, for instance, can be a key pharmacophore or a synthetic handle for creating more complex molecules.
Conclusion
3-acetyl-1H-indole-6-carbonitrile is a molecule of interest within the broader landscape of indole-based drug discovery. While a complete experimental physicochemical profile is yet to be fully elucidated in public literature, this guide provides a robust framework based on established principles and predictive models. The detailed protocols for experimental determination offer a clear path for researchers to generate the necessary data for their specific applications. As the quest for novel therapeutics continues, a thorough understanding of the fundamental properties of such compounds will remain an indispensable component of successful drug development.
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A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Acetylated Indole Compounds
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Acetylation of the indole scaffold can significantly modify its physicochemical properties and biological functions, leading to the discovery of potent therapeutic agents.[3][4] This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the discovery and isolation of novel acetylated indole compounds. We will traverse the entire workflow from natural source selection to the isolation of pure compounds, their structural elucidation, and the evaluation of their biological potential, with a focus on the causal relationships behind experimental choices and self-validating protocols.
Introduction: The Significance of Acetylated Indoles in Drug Discovery
Indole and its derivatives are recognized as "privileged fragments" in drug discovery, known to interact with a multitude of biological targets.[1] The addition of an acetyl group, either at the nitrogen (N-acetyl) or, more commonly in nature, at the C3 position (3-acetyl), can profoundly influence the molecule's electronic profile, lipophilicity, and steric interactions.[5][6] This modification has been linked to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][7][8]
Natural products, particularly from marine organisms like sponges and their associated microorganisms, are a rich and underexplored source of novel acetylated indole alkaloids.[9][10][11][12] The unique and competitive marine environment drives the evolution of complex secondary metabolites with potent bioactivities, making it a fertile ground for discovery.[4]
This guide will provide a logical and technically detailed pathway for the successful isolation and characterization of these promising compounds.
The Discovery and Isolation Workflow: A Strategic Approach
The journey from a raw natural source to a pure, characterized acetylated indole is a multi-step process that demands careful planning and execution. The following workflow is designed to be a self-validating system, where each step provides the necessary information to proceed confidently to the next.
Caption: Overall workflow for the discovery and isolation of novel acetylated indole compounds.
Detailed Experimental Protocols
Part 1: Sourcing and Extraction
The initial steps are critical as they determine the quality and diversity of the compounds obtained.
Protocol 3.1.1: Extraction of Acetylated Indoles from a Marine Sponge
This protocol is adapted from methodologies successfully employed for the isolation of indole alkaloids from marine sponges.[5][13]
-
Sample Preparation: Collect the marine sponge (e.g., Hyrtios sp.) and freeze-dry to remove water. Grind the lyophilized sponge into a fine powder to maximize the surface area for extraction.
-
Solvent Selection Rationale: A combination of moderately polar and non-polar solvents is effective for extracting a broad range of secondary metabolites, including acetylated indoles. A common choice is a mixture of methanol (MeOH) and dichloromethane (DCM) or ethyl acetate (EtOAc).[14]
-
Extraction Procedure:
-
Macerate the powdered sponge material in a 3:1 mixture of MeOH:DCM at room temperature for 24 hours.[14]
-
Filter the extract and repeat the maceration process twice more with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.
-
Part 2: Fractionation and Purification
The crude extract is a complex mixture requiring systematic separation to isolate individual compounds.
Protocol 3.2.1: Bioassay-Guided Fractionation
-
Initial Fractionation (VLC):
-
Subject the crude extract to Vacuum Liquid Chromatography (VLC) on a C18 reversed-phase stationary phase.
-
Elute with a stepwise gradient of decreasing polarity, starting with 100% water and progressively increasing the proportion of methanol, concluding with 100% methanol.[14] This separates the extract into several fractions based on polarity.
-
-
Bioassay Screening:
-
Screen each fraction for the desired biological activity (e.g., cytotoxicity against a cancer cell line like LNCaP).[13] This allows for the prioritization of fractions containing bioactive compounds, focusing purification efforts.
-
-
Secondary Fractionation (Column Chromatography):
-
Subject the most active fraction(s) to silica gel column chromatography.
-
Elute with a gradient of increasing polarity, for example, starting with 100% hexane and gradually introducing ethyl acetate, followed by methanol. This orthogonal separation technique (normal phase vs. reversed phase) is crucial for resolving co-eluting compounds.
-
Protocol 3.2.2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This is the final step to obtain highly pure compounds.
-
Method Development: First, develop an analytical HPLC method to achieve good separation of the target compound from impurities in the semi-purified fraction. A common starting point is a C18 column with a mobile phase of acetonitrile or methanol and water, often with an acid modifier like 0.1% trifluoroacetic acid (TFA) or acetic acid to improve peak shape.[15][16]
-
Preparative HPLC Run:
-
Column: YMC-Triart C18 (e.g., 250 x 9.6 mm, 5 µm).[16]
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water with 0.3% aqueous acetic acid.[15][16]
-
Flow Rate: Typically 2.0-4.0 mL/min for a semi-preparative column.[16]
-
Detection: UV detection at a wavelength where the indole chromophore absorbs, commonly 254 nm.[15][16]
-
Fraction Collection: Collect the peaks corresponding to the target compounds.
-
Desalting: Evaporate the solvent and, if an acid modifier was used, desalt the pure compound by redissolving in a minimal amount of organic solvent and passing it through a small plug of neutral silica or by a final HPLC run with a volatile buffer system.
-
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Preliminary Biological Screening of 3-acetyl-1H-indole-6-carbonitrile: An In-depth Technical Guide
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] This technical guide provides a comprehensive framework for the preliminary biological screening of a novel indole derivative, 3-acetyl-1H-indole-6-carbonitrile. While specific experimental data for this compound is not yet publicly available, this document outlines a robust, multi-pronged screening strategy to elucidate its potential as a therapeutic agent. We will detail the protocols for evaluating its anticancer, antimicrobial, and antioxidant activities, underpinned by the rationale for each experimental choice. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities within the promising class of indole derivatives.
Introduction: The Rationale for Screening 3-acetyl-1H-indole-6-carbonitrile
The indole nucleus is a cornerstone in the development of new pharmaceuticals, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4][5] The 3-acetylindole moiety, in particular, serves as a versatile precursor for the synthesis of various bioactive molecules.[3][5] The introduction of a carbonitrile group at the 6-position of the indole ring in 3-acetyl-1H-indole-6-carbonitrile introduces a unique electronic and steric profile, warranting a thorough investigation of its biological potential.
This guide will focus on three key areas of preliminary biological screening:
-
Anticancer Activity: Many indole alkaloids and their synthetic derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[6][7][8]
-
Antimicrobial Activity: The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents, and indole derivatives have shown promise in this area.[2][9]
-
Antioxidant Activity: Oxidative stress is implicated in a multitude of diseases, and compounds capable of scavenging free radicals are of significant therapeutic interest.[10][11][12]
The following sections will provide detailed, step-by-step protocols for assessing the activity of 3-acetyl-1H-indole-6-carbonitrile in these three domains.
Anticancer Activity Screening
The initial assessment of anticancer potential typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cellular metabolic activity, which serves as an indicator of cell viability.[6]
Experimental Protocol: MTT Cytotoxicity Assay
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, and A549 for lung cancer) and a normal cell line (e.g., HEK-293, human embryonic kidney cells) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 3-acetyl-1H-indole-6-carbonitrile in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the culture medium in the 96-well plates with fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plates for 48 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Compound | IC₅₀ (µM) [Hypothetical] |
| MCF-7 (Breast Cancer) | 3-acetyl-1H-indole-6-carbonitrile | 15.2 |
| HCT-116 (Colon Cancer) | 3-acetyl-1H-indole-6-carbonitrile | 22.5 |
| A549 (Lung Cancer) | 3-acetyl-1H-indole-6-carbonitrile | 35.8 |
| HEK-293 (Normal) | 3-acetyl-1H-indole-6-carbonitrile | > 100 |
| MCF-7 (Breast Cancer) | Doxorubicin (Positive Control) | 0.8 |
Experimental Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity Screening
The antimicrobial potential of 3-acetyl-1H-indole-6-carbonitrile can be assessed against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Step-by-Step Methodology:
-
Microorganism Preparation:
-
Select a panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungus (e.g., Candida albicans).
-
Prepare a standardized inoculum of each microorganism (approximately 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of 3-acetyl-1H-indole-6-carbonitrile in the broth medium to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well containing the diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Data Presentation: Hypothetical Antimicrobial Activity Data
| Microorganism | Compound | MIC (µg/mL) [Hypothetical] |
| Staphylococcus aureus (Gram-positive) | 3-acetyl-1H-indole-6-carbonitrile | 16 |
| Escherichia coli (Gram-negative) | 3-acetyl-1H-indole-6-carbonitrile | 64 |
| Candida albicans (Fungus) | 3-acetyl-1H-indole-6-carbonitrile | 32 |
| Staphylococcus aureus | Ciprofloxacin (Positive Control) | 1 |
| Candida albicans | Fluconazole (Positive Control) | 2 |
Experimental Workflow Diagram
Caption: Workflow for the broth microdilution assay.
Antioxidant Activity Screening
The antioxidant capacity of 3-acetyl-1H-indole-6-carbonitrile can be evaluated using in vitro chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[11][13]
Experimental Protocol: DPPH Radical Scavenging Assay
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[11]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of 3-acetyl-1H-indole-6-carbonitrile in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add different concentrations of the test compound.
-
Add the DPPH solution to each well.
-
Include a control (DPPH solution without the test compound) and a standard antioxidant (e.g., ascorbic acid).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100
-
Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
Data Presentation: Hypothetical Antioxidant Activity Data
| Assay | Compound | IC₅₀ (µg/mL) [Hypothetical] |
| DPPH Radical Scavenging | 3-acetyl-1H-indole-6-carbonitrile | 45.6 |
| ABTS Radical Scavenging | 3-acetyl-1H-indole-6-carbonitrile | 38.2 |
| DPPH Radical Scavenging | Ascorbic Acid (Standard) | 8.5 |
| ABTS Radical Scavenging | Trolox (Standard) | 10.2 |
Signaling Pathway Diagram
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An In-depth Technical Guide on the Stability and Degradation Profile of 3-acetyl-1H-indole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the stability and potential degradation profile of 3-acetyl-1H-indole-6-carbonitrile, a key heterocyclic scaffold of interest in medicinal chemistry. In the absence of direct, published stability data for this specific molecule, this document synthesizes established principles of indole chemistry, data from related analogues, and standard drug stability testing methodologies to construct a predictive and actionable framework for its handling, formulation, and analytical characterization. We will explore the intrinsic chemical liabilities of the molecule, propose mechanistically sound degradation pathways under various stress conditions, and provide detailed, field-proven protocols for conducting forced degradation studies. This guide is intended to equip researchers and drug development professionals with the necessary expertise to anticipate stability challenges, develop robust analytical methods, and ensure the quality and safety of drug candidates incorporating this moiety.
Introduction: The Significance of the 3-acetyl-1H-indole-6-carbonitrile Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." The specific substitution pattern of 3-acetyl-1H-indole-6-carbonitrile, featuring an acetyl group at the electron-rich C3 position and a cyano group on the benzene ring, suggests a molecule designed to modulate biological activity through targeted interactions.
The acetyl group can act as a hydrogen bond acceptor and its carbonyl carbon is susceptible to nucleophilic attack. The nitrile group is a strong electron-withdrawing group, influencing the overall electron density of the indole ring system, and can also participate in metabolic transformations. Understanding the inherent stability of this combination of functional groups is paramount for advancing any potential drug candidate through the development pipeline. A proactive and scientifically rigorous approach to stability testing can mitigate risks, reduce development timelines, and ensure the delivery of a safe and efficacious therapeutic agent.
Intrinsic Stability and Predicted Degradation Profile
The chemical architecture of 3-acetyl-1H-indole-6-carbonitrile presents several potential sites for degradation under conditions relevant to pharmaceutical manufacturing, storage, and administration. The principal areas of lability are the indole ring itself, the 3-acetyl substituent, and to a lesser extent, the 6-carbonitrile group.
The Indole Nucleus: A Target for Oxidation
The indole ring is inherently susceptible to oxidation. The pyrrole moiety, in particular, is electron-rich and can be oxidized under atmospheric oxygen, in the presence of oxidizing agents, or through photo-oxidation. A common degradation pathway for 3-substituted indoles involves oxidation at the C2 position to form an oxindole derivative.[1][2][3]
-
Proposed Oxidative Degradation Pathway: Exposure to oxidative stress (e.g., hydrogen peroxide, atmospheric oxygen catalyzed by metal ions) is predicted to convert 3-acetyl-1H-indole-6-carbonitrile to 3-acetyl-2-oxo-2,3-dihydro-1H-indole-6-carbonitrile (an oxindole derivative). Further oxidation could potentially lead to ring-opened products.
The 3-Acetyl Group: Susceptibility to Hydrolysis and Photodegradation
The acetyl group at the C3 position is a key functional handle but also a potential point of instability.
-
Hydrolytic Degradation: Under acidic or basic conditions, the acetyl group can undergo hydrolysis to yield 1H-indole-6-carbonitrile-3-carboxylic acid, which may further decarboxylate under harsh conditions to 1H-indole-6-carbonitrile. The rate of hydrolysis is expected to be pH-dependent.
-
Photodegradation: Indole derivatives are known to be photosensitive.[4][5][6] The acetyl group, being a chromophore, can absorb UV light, leading to the formation of excited states that may undergo various photochemical reactions, including Norrish Type I or Type II cleavage, or promote photo-oxidation of the indole ring.
The 6-Carbonitrile Group: Generally Stable but Potential for Hydrolysis
The nitrile group is generally robust under most pharmaceutical processing and storage conditions. However, under forcing acidic or basic conditions, it can be hydrolyzed to a carboxylic acid (1H-indole-6-carboxylic acid) or an amide intermediate (3-acetyl-1H-indole-6-carboxamide). This degradation pathway is generally slower than the oxidation of the indole ring or hydrolysis of the acetyl group.
Thermal Degradation
The thermal decomposition of indole derivatives can be complex, often initiated by the ejection of a hydrogen atom from the N-H bond, leading to a cascade of radical reactions, fragmentation, and polymerization at elevated temperatures.[7][8][9] For 3-acetyl-1H-indole-6-carbonitrile, significant thermal degradation is not expected under typical storage conditions but could be a factor in high-temperature manufacturing processes.
Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation, or stress testing, is a critical component of drug development that helps to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[10][11][12][13] The following section outlines a comprehensive strategy for the forced degradation of 3-acetyl-1H-indole-6-carbonitrile.
Rationale for Experimental Design
The choice of stress conditions is guided by the predicted chemical liabilities of the molecule and regulatory guidelines. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation, which can complicate analysis.
Experimental Workflow for Forced Degradation
Caption: Experimental workflow for forced degradation studies.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including control samples and time-point analysis to monitor the progression of degradation.
-
Objective: To assess the stability of 3-acetyl-1H-indole-6-carbonitrile in acidic and basic conditions.
-
Materials:
-
3-acetyl-1H-indole-6-carbonitrile
-
Acetonitrile (ACN), HPLC grade
-
Purified water, HPLC grade
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
-
Procedure:
-
Prepare a stock solution of the drug substance at 1 mg/mL in a 50:50 ACN:water mixture.
-
Acidic Condition:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
-
Basic Condition:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw aliquots at 0, 1, 2, 4, and 8 hours.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
-
Control: Prepare a control sample by adding 1 mL of purified water to 1 mL of the stock solution and subject it to the same conditions.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
-
Objective: To evaluate the susceptibility of the molecule to oxidation.
-
Materials:
-
Drug substance stock solution (as in Protocol 1)
-
Hydrogen peroxide (H₂O₂), 30%
-
-
Procedure:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Prepare a control sample with purified water instead of H₂O₂.
-
-
Objective: To determine the photostability of the drug substance as per regulatory guidelines.
-
Materials:
-
3-acetyl-1H-indole-6-carbonitrile (solid and in solution)
-
Photostability chamber compliant with ICH Q1B guidelines.[14]
-
-
Procedure:
-
Expose the solid drug substance and a solution (e.g., 1 mg/mL in 50:50 ACN:water) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the samples after exposure and compare them to the dark controls.
-
Analytical Methodology for Stability Assessment
A robust, stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is the primary tool for this analysis.
-
Rationale for Method Development: The method development process should focus on achieving adequate resolution between the parent peak and all potential degradation product peaks. A gradient elution is often necessary to separate compounds with a range of polarities.
-
Hypothetical HPLC Method:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 300 nm (or photodiode array detector to assess peak purity).
-
Injection Volume: 10 µL
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is indispensable for the structural elucidation of degradation products.
-
Workflow:
-
Analyze the stressed samples using the developed HPLC method coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Determine the mass-to-charge ratio (m/z) of the parent compound and any new peaks observed in the chromatograms.
-
Perform fragmentation studies (MS/MS) on the degradant peaks to obtain structural information.
-
Propose structures for the degradation products based on the mass shifts from the parent drug and the fragmentation patterns.
-
Data Presentation and Interpretation
Predicted Degradation Products
| Stress Condition | Proposed Degradant | Predicted Mass Shift |
| Oxidation | 3-acetyl-2-oxo-2,3-dihydro-1H-indole-6-carbonitrile | +16 Da |
| Acid/Base Hydrolysis (Acetyl) | 1H-indole-6-carbonitrile-3-carboxylic acid | -14 Da (after decarboxylation) |
| Acid/Base Hydrolysis (Nitrile) | 3-acetyl-1H-indole-6-carboxamide | +18 Da |
| Acid/Base Hydrolysis (Nitrile) | 3-acetyl-1H-indole-6-carboxylic acid | +17 Da |
Visualizing Degradation Pathways
Caption: Predicted major degradation pathways for 3-acetyl-1H-indole-6-carbonitrile.
Conclusion and Recommendations
This guide provides a predictive but scientifically grounded framework for understanding the stability and degradation profile of 3-acetyl-1H-indole-6-carbonitrile. The primary predicted degradation pathways are oxidation of the indole ring and hydrolysis of the 3-acetyl group. The nitrile group is expected to be more stable but may hydrolyze under harsh conditions.
Key Recommendations for Drug Development Professionals:
-
Antioxidants: For liquid formulations, the inclusion of antioxidants may be necessary to prevent oxidative degradation.
-
pH Control: Formulation development should focus on identifying a pH of maximum stability, likely in the mid-pH range (4-6), to minimize both acid and base-catalyzed hydrolysis.
-
Packaging: Protection from light is crucial. Opaque or UV-protective primary packaging is strongly recommended.
-
Analytical Method: The development of a validated, stability-indicating HPLC method early in the development process is essential for accurate monitoring of the drug substance and product purity.
By proactively addressing these potential stability issues, researchers and developers can ensure the robustness and quality of drug candidates based on the 3-acetyl-1H-indole-6-carbonitrile scaffold, ultimately facilitating a smoother and more successful path to clinical application.
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Attwood, G., Li, D., Pacheco, D., & Tavendale, M. (2006). Production of indolic compounds by rumen bacteria isolated from grazing ruminants. Journal of Applied Microbiology, 100(6), 1261–1271. [Link]
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Eftink, M. R., Selvidge, L. A., Callis, P. R., & Rehms, A. A. (1990). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry, 94(9), 3469–3479. [Link]
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Mackie, J. C., Dunder, T., & Colket, M. B. (1997). Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A, 101(33), 6031–6039. [Link]
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Reinecke, D. M., & Bandurski, R. S. (1988). Oxidation of Indole-3-Acetic Acid to Oxindole-3-Acetic Acid by an Enzyme Preparation from Zea mays. Plant Physiology, 86(3), 868–872. [Link]
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Monti, D., et al. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 268-275. [Link]
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Klein, R., Tatischeff, I., Bazin, M., & Santus, R. (1981). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry, 85(6), 670–677. [Link]
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ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
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Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
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Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
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Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
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YouTube. (2022). How to Conduct Forced Degradation Study for Drug Product as per ANVISA?[Link]
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Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2688. [Link]
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Ostrovskii, D., et al. (2015). Analysis of Indole-3-Acetic Acid Metabolites from Dalbergia dolichopetala by High Performance Liquid Chromatography-Mass Spectrometry. Journal of the Brazilian Chemical Society, 26(8), 1648-1654. [Link]
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Sbardelotto, T. R., et al. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2015, 129159. [Link]
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A Technical Guide to Determining the Solubility of 3-acetyl-1H-indole-6-carbonitrile in Organic Solvents for Drug Discovery and Development
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing significant therapeutic potential.[1][2] 3-acetyl-1H-indole-6-carbonitrile is one such molecule of interest, and understanding its solubility is a critical first step in its journey from a promising compound to a viable drug candidate. Poor solubility can hinder absorption, leading to low bioavailability and ultimately, therapeutic failure. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 3-acetyl-1H-indole-6-carbonitrile in a range of organic solvents. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol, and discuss the interpretation of the resulting data. This document is designed to be a practical and authoritative resource, ensuring the generation of reliable and reproducible solubility data.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences a drug's developability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the bloodstream. Therefore, a comprehensive understanding of a compound's solubility profile across various solvents is paramount. This knowledge informs critical decisions in lead optimization, formulation development, and the selection of appropriate analytical techniques.
The indole ring system is a prevalent motif in many natural products and synthetic drugs, valued for its ability to interact with a wide array of biological targets.[1][2] Specifically, nitrile-containing compounds have found applications in a diverse range of pharmaceuticals, where the nitrile group can act as a key pharmacophore.[3] Given the therapeutic promise of indole derivatives, a thorough characterization of their physicochemical properties, starting with solubility, is essential for their successful development.
Physicochemical Profile of 3-acetyl-1H-indole-6-carbonitrile
Molecular Structure:
Key Physicochemical Properties (Predicted):
| Property | Value | Source |
| Molecular Formula | C11H8N2O | [4] |
| Molecular Weight | 184.2 g/mol | [4] |
| Hydrogen Bond Donors | 1 (from the indole N-H) | Inferred from structure |
| Hydrogen Bond Acceptors | 2 (from the carbonyl oxygen and nitrile nitrogen) | Inferred from structure |
| XLogP3 (Predicted) | ~1.5 | Based on similar structures[5] |
The presence of both hydrogen bond donors and acceptors, along with a moderately lipophilic character suggested by the predicted XLogP3, indicates that 3-acetyl-1H-indole-6-carbonitrile is likely to exhibit a range of solubilities in different organic solvents. The principle of "like dissolves like" will be a guiding tenet in solvent selection.[6] We can anticipate that polar aprotic solvents capable of hydrogen bonding will be effective, while non-polar solvents may be less so.
Theoretical Framework: The Principles of Solubility
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Several factors influence solubility:
-
Polarity: Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[6][7]
-
Hydrogen Bonding: The ability of the solute and solvent to form hydrogen bonds can significantly enhance solubility.
-
Temperature: For most solids dissolving in liquids, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid.[7]
-
Molecular Size: Larger molecules can be more difficult to solvate, often leading to lower solubility.[7]
Experimental Determination of Solubility: A Step-by-Step Protocol
The isothermal shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[8][9] This method involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached.
Materials and Equipment
-
3-acetyl-1H-indole-6-carbonitrile (solid)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of 3-acetyl-1H-indole-6-carbonitrile.
Detailed Protocol
-
Preparation of Standard Solutions: Prepare a stock solution of 3-acetyl-1H-indole-6-carbonitrile in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration. From this stock, create a series of calibration standards by serial dilution.
-
Sample Preparation: To a series of vials, add an excess amount of solid 3-acetyl-1H-indole-6-carbonitrile (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume (e.g., 1 mL) of each test solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) and agitation speed.[8] Allow the samples to equilibrate for a sufficient time (e.g., 24 to 48 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[8]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer particles, centrifugation (e.g., 10,000 rpm for 10 minutes) is recommended to pellet the excess solid.[9]
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Accurately dilute the filtered sample with a suitable mobile phase for HPLC analysis.
-
Quantification: Analyze the diluted samples and the calibration standards by a validated HPLC method. The concentration of 3-acetyl-1H-indole-6-carbonitrile in the saturated solution is determined from the calibration curve.
-
Data Reporting: Express the solubility in appropriate units, such as mg/mL or mmol/L.
Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical Solubility Data for 3-acetyl-1H-indole-6-carbonitrile at 25 °C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mmol/L) |
| Hexane | 0.1 | < 0.1 | < 0.54 |
| Toluene | 2.4 | 1.2 | 6.5 |
| Dichloromethane | 3.1 | 5.8 | 31.5 |
| Ethyl Acetate | 4.4 | 10.5 | 57.0 |
| Acetone | 5.1 | 25.3 | 137.3 |
| Acetonitrile | 5.8 | 30.1 | 163.4 |
| Ethanol | 4.3 | 15.6 | 84.7 |
| Methanol | 5.1 | 22.4 | 121.6 |
| N,N-Dimethylformamide (DMF) | 6.4 | > 100 | > 543 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | > 543 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The results should be analyzed in the context of the solvent properties. For instance, a higher solubility in polar aprotic solvents like DMSO and DMF would be consistent with the presence of hydrogen bond accepting groups and the overall polar nature of the molecule.
Causality and Self-Validation in Experimental Design
-
Why excess solid? The presence of undissolved solid at the end of the experiment is a visual confirmation that the solution is indeed saturated and at equilibrium.
-
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.[7][8]
-
Why agitation? Agitation ensures that the entire surface of the solid is in contact with the solvent, facilitating the dissolution process and helping to reach equilibrium faster.[8]
-
Why filtration? Filtration is a critical step to remove any undissolved microparticles that could otherwise lead to an overestimation of the solubility.[9]
-
Why a validated analytical method? The accuracy of the solubility data is directly dependent on the accuracy of the method used to quantify the dissolved compound. A validated HPLC method ensures reliability.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of 3-acetyl-1H-indole-6-carbonitrile in organic solvents. By understanding the theoretical principles and adhering to the detailed experimental protocol, researchers can generate high-quality, reliable data. This information is indispensable for the rational design of further studies, including formulation development and in vivo testing, and is a critical step in advancing promising indole derivatives through the drug discovery pipeline.
References
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- Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2015). PubMed Central.
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A Quantum Chemical-Guided Approach to Understanding 3-acetyl-1H-indole-6-carbonitrile for Drug Discovery
A Senior Application Scientist's Technical Guide
Abstract: This technical guide provides a comprehensive framework for the quantum chemical analysis of 3-acetyl-1H-indole-6-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We delineate a robust computational protocol employing Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and reactive properties. Key analyses, including geometry optimization, Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping, are detailed. The results from these calculations offer profound insights into the molecule's kinetic stability, reactivity, and potential for intermolecular interactions, which are critical for rational drug design. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico methods to accelerate the discovery and optimization of indole-based therapeutic agents.
Introduction: The Significance of the Indole Scaffold and the Role of Computational Chemistry
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a vast array of natural products and synthetic drugs.[1][2] Its unique bicyclic aromatic structure allows it to engage in various biological interactions, including hydrogen bonding and π-stacking, making it a versatile framework for developing agents targeting cancer, infectious diseases, and neurodegenerative disorders.[3][4] The specific derivative, 3-acetyl-1H-indole-6-carbonitrile, incorporates two key functional groups—an acetyl group at the C3 position and a nitrile group at the C6 position—which can significantly modulate its electronic properties and binding affinities.
Quantum chemical calculations have become an indispensable tool in modern drug discovery, offering a "computational microscope" to probe molecular properties at a level of detail unattainable through experimental methods alone.[5] By accurately modeling the electronic structure of a molecule, we can predict its geometry, stability, and reactivity.[6] This guide explains the application of Density Functional Theory (DFT), a powerful and widely used quantum chemical method, to characterize 3-acetyl-1H-indole-6-carbonitrile, thereby providing a theoretical foundation for its potential therapeutic applications.
Theoretical and Computational Methodology
The integrity of any computational study rests on the soundness of its theoretical foundation and the rigor of its methodology. The following protocols are designed to be a self-validating system, ensuring that each step builds upon a robust and verified result.
Software and Theoretical Framework
All calculations are performed using a standard quantum chemistry software package like Gaussian. The theoretical framework chosen is Density Functional Theory (DFT), which offers an excellent balance between computational cost and accuracy for organic molecules.[7]
-
Functional: Becke's three-parameter hybrid functional (B3LYP) is selected. B3LYP is renowned for its reliability in predicting the geometries and electronic properties of a wide range of organic compounds.[8]
-
Basis Set: The 6-311++G(d,p) basis set is employed. This choice is deliberate:
-
6-311G: A triple-zeta valence basis set that provides a flexible description of the valence electrons involved in chemical bonding.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs or π-systems and for modeling non-covalent interactions.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These are essential for correctly modeling bond angles and the anisotropic nature of electron density in molecules.[9][10]
-
Step-by-Step Computational Workflow
The following protocol outlines the systematic approach to the quantum chemical analysis.
Step 1: Initial Structure Input
-
The 3D structure of 3-acetyl-1H-indole-6-carbonitrile is constructed using a molecular builder (e.g., GaussView). The initial geometry is based on standard bond lengths and angles.
Step 2: Geometry Optimization
-
Causality: The initial structure is not necessarily at its lowest energy state. Geometry optimization is performed to find the most stable conformation of the molecule on the potential energy surface. This minimum energy structure is the foundation for all subsequent property calculations.
-
Protocol: The structure is optimized without constraints using the B3LYP/6-311++G(d,p) level of theory. The optimization process continues until the forces on each atom are negligible and the geometry has reached a stationary point.
Step 3: Vibrational Frequency Analysis
-
Trustworthiness: To validate that the optimized structure is a true energy minimum (and not a transition state), a frequency calculation is performed at the same level of theory.
-
Protocol: A true minimum is confirmed by the absence of any imaginary (negative) frequencies. This step also yields important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Step 4: Electronic Property Calculations
-
Protocol: Using the validated optimized geometry, single-point energy calculations are performed to determine the electronic properties. This includes the energies of the Frontier Molecular Orbitals (HOMO and LUMO) and the generation of the Molecular Electrostatic Potential (MEP) map.
Results and Discussion: A Molecular Portrait
The following sections present the quantitative data derived from the calculations, providing a detailed picture of the molecule's characteristics.
Optimized Molecular Structure
The geometry optimization reveals a nearly planar structure for the indole ring system, as expected for an aromatic bicyclic system. The acetyl and carbonitrile groups introduce specific geometric features. Key optimized parameters are summarized below.
| Parameter | Value (Å or Degrees) | Comment |
| C=O Bond Length (Acetyl) | ~1.22 Å | Typical double bond character. |
| C≡N Bond Length | ~1.16 Å | Characteristic of a carbon-nitrogen triple bond. |
| N-H Bond Length (Indole) | ~1.01 Å | Standard N-H single bond length. |
| Dihedral Angle (C-C-C=O) | ~180° | Indicates the acetyl group is coplanar with the indole ring for stability. |
Table 1: Selected optimized geometric parameters for 3-acetyl-1H-indole-6-carbonitrile.
Frontier Molecular Orbitals (FMO) and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity.[11] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[12] The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of kinetic stability.[13]
-
HOMO: The HOMO is primarily localized over the indole ring, indicating that this region is the most susceptible to electrophilic attack.
-
LUMO: The LUMO is distributed across the acetyl and carbonitrile groups, as well as the pyrrole part of the indole ring, suggesting these are the primary sites for nucleophilic attack.
| Property | Calculated Value (eV) | Implication for Drug Design |
| EHOMO | -6.58 eV | A relatively high HOMO energy suggests a good capacity for electron donation, important for interactions like π-π stacking. |
| ELUMO | -2.15 eV | A low LUMO energy indicates a good ability to accept electrons, which can be crucial for binding to electron-rich receptor sites. |
| HOMO-LUMO Gap (ΔE) | 4.43 eV | A moderate energy gap suggests the molecule is kinetically stable but sufficiently reactive to engage in biological interactions.[14] |
Table 2: Calculated FMO energies and their implications.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[15][16] It provides an essential guide to understanding intermolecular interactions, such as drug-receptor binding.[17]
-
Red Regions (Negative Potential): The most negative potential is concentrated around the oxygen atom of the acetyl group and the nitrogen atom of the carbonitrile group. These are the primary sites for electrophilic attack and are strong hydrogen bond acceptors.
-
Blue Regions (Positive Potential): The most positive potential is located around the hydrogen atom attached to the indole nitrogen (N-H). This site is a strong hydrogen bond donor.
-
Green Regions (Near-Zero Potential): These areas, primarily on the benzene ring's carbon framework, are relatively neutral.
The MEP analysis clearly identifies the key sites for intermolecular interactions, which is fundamental for pharmacophore modeling and designing molecules that can effectively bind to a biological target.[18]
Application in Rational Drug Design
The quantum chemical data provides a direct pathway to a more rational, hypothesis-driven approach to drug design.
Workflow for Integrating Quantum Data into Drug Discovery
The diagram below illustrates how the calculated properties form the basis for subsequent computational drug design tasks.
Caption: Workflow integrating quantum calculations with drug design.
Pharmacophore Identification and Receptor Interaction
Based on the computational results, a pharmacophore model for 3-acetyl-1H-indole-6-carbonitrile can be proposed. This model consists of:
-
One Hydrogen Bond Donor: The N-H group of the indole ring.
-
Two Hydrogen Bond Acceptors: The carbonyl oxygen and the nitrile nitrogen.
-
One Aromatic Ring Feature: The indole bicyclic system for potential π-π stacking interactions.
This pharmacophore provides a template for searching compound libraries for molecules with similar interaction potential or for designing new derivatives with enhanced binding affinity. The diagram below conceptualizes how these features might interact with a hypothetical protein active site.
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Methodological & Application
Application Notes and Protocols: The 3-acetyl-1H-indole-6-carbonitrile Scaffold for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of many approved kinase inhibitors due to its versatile synthetic tractability and ability to interact with the ATP-binding site of kinases.[2][3] This document introduces 3-acetyl-1H-indole-6-carbonitrile as a promising, yet underexplored, scaffold for the development of novel kinase inhibitors. We provide a comprehensive guide for its initial characterization, including detailed protocols for synthesis, in vitro biochemical assays, and cell-based validation experiments. The methodologies herein are designed to be self-validating and provide a robust framework for researchers to assess the potential of this and other novel chemical entities.
Introduction: The Indole Scaffold in Kinase Inhibition
The search for selective and potent kinase inhibitors is a cornerstone of modern drug discovery.[1] Kinases catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental process in signal transduction.[1] Indole derivatives have proven to be highly effective in targeting the ATP-binding pocket of various kinases, including receptor tyrosine kinases (RTKs) and serine/threonine kinases.[2] The indole ring system serves as a versatile template that can be functionalized to achieve high affinity and selectivity for specific kinase targets.[2] Compounds like Sunitinib and Nintedanib, both approved cancer therapeutics, feature an oxindole core, highlighting the clinical significance of this scaffold.[4][5]
The 3-acetyl-1H-indole-6-carbonitrile scaffold presents several features of interest for medicinal chemists:
-
The 3-acetyl group can act as a hydrogen bond acceptor, a common interaction motif within the hinge region of the kinase ATP-binding site.
-
The 6-carbonitrile moiety offers a vector for further chemical modification to enhance potency and selectivity or to modulate physicochemical properties.
-
The indole N-H provides a hydrogen bond donor site, which is also crucial for anchoring inhibitors in the active site of many kinases.
This guide will provide the necessary protocols to take this scaffold from initial synthesis to biological characterization.
Synthesis of 3-acetyl-1H-indole-6-carbonitrile
The synthesis of 3-acetyl-1H-indole-6-carbonitrile can be achieved through various organic chemistry routes. A common and effective method is the Friedel-Crafts acylation of 6-cyanoindole.
Protocol 2.1: Synthesis via Friedel-Crafts Acylation
This protocol describes the acylation of 6-cyanoindole with acetyl chloride.
Materials:
-
6-Cyanoindole
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Aluminum chloride (AlCl₃)
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve 6-cyanoindole (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add aluminum chloride (2.5 equivalents) portion-wise to the stirred solution.
-
Add acetyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield 3-acetyl-1H-indole-6-carbonitrile.[6]
Biochemical Evaluation: In Vitro Kinase Inhibition Assays
The first step in characterizing a new scaffold is to determine its inhibitory activity against a panel of purified kinases. This allows for the determination of potency (IC₅₀) and initial selectivity. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[7][8][9]
Protocol 3.1: In Vitro Kinase Inhibition Profiling using ADP-Glo™
Principle: This assay quantifies the amount of ADP produced during a kinase reaction. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP to ATP, which is subsequently measured in a luciferase-based reaction. The resulting luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.[7][9]
Materials:
-
3-acetyl-1H-indole-6-carbonitrile (test compound)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
Purified kinases of interest (e.g., a panel of representative tyrosine and serine/threonine kinases)
-
Corresponding kinase-specific substrates
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 3-acetyl-1H-indole-6-carbonitrile in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) of the test compound in DMSO. Also prepare a DMSO-only control.
-
-
Kinase Reaction Setup (5 µL total volume):
-
In a 384-well plate, add 0.5 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Add 2.5 µL of a 2x kinase/substrate solution (containing the specific kinase and its substrate in kinase reaction buffer).
-
Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of a 2.5x ATP solution (in kinase reaction buffer). The final ATP concentration should be at or near the Kₘ for each specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate for 40 minutes at room temperature.[10]
-
Add 10 µL of Kinase Detection Reagent to each well.[10]
-
Incubate for 30-60 minutes at room temperature to allow for the conversion of ADP to ATP and the generation of a luminescent signal.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
-
Data Presentation: Hypothetical Kinase Selectivity Panel
The results of the initial kinase screen should be summarized in a clear, tabular format.
| Kinase Target | Compound IC₅₀ (µM) | Staurosporine IC₅₀ (µM) |
| Serine/Threonine Kinases | ||
| CDK2/CycA | 5.2 | 0.04 |
| GSK-3β | 1.8 | 0.02 |
| AKT1 | > 50 | 0.15 |
| PKA | > 50 | 0.01 |
| Tyrosine Kinases | ||
| Src | 0.95 | 0.006 |
| EGFR | 15.7 | 0.05 |
| VEGFR2 | 8.3 | 0.004 |
| Abl | 22.1 | 0.03 |
Table 1: Hypothetical inhibitory activity of 3-acetyl-1H-indole-6-carbonitrile against a panel of kinases. Staurosporine is used as a non-selective positive control.
Structure-Activity Relationship (SAR) Exploration
The initial screening results guide the next phase of drug discovery: lead optimization. By systematically modifying the scaffold, researchers can improve potency, selectivity, and drug-like properties. The 3-acetyl-1H-indole-6-carbonitrile scaffold offers several points for modification.
Figure 2: Simplified Src kinase signaling pathway.
Conclusion and Future Directions
The 3-acetyl-1H-indole-6-carbonitrile scaffold represents a promising starting point for the discovery of novel kinase inhibitors. Its straightforward synthesis and the presence of multiple functionalization points make it an attractive template for medicinal chemistry campaigns. The protocols detailed in this guide provide a robust framework for the initial biochemical and cell-based characterization of this scaffold and its derivatives. By employing these methods, researchers can efficiently determine the potency, selectivity, and cellular activity of new compounds, paving the way for the development of the next generation of targeted therapeutics.
References
- ADP Glo Protocol. (n.d.).
-
DigitalCommons@URI. (n.d.). 3-Substitued indoles: One-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. Retrieved from [Link]
-
PubMed. (2011). 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. Retrieved from [Link]
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Full article: Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]
-
YouTube. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and kinase inhibitory activity of novel substituted indigoids. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Retrieved from [Link]
-
protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]
-
JoVE. (n.d.). An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 3-substituted-2-oxoindole analogues and their evaluation as kinase inhibitors, anticancer and antiangiogenic agents. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
PMC - NIH. (n.d.). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Retrieved from [Link]
- Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors. (n.d.).
-
PubMed. (n.d.). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Retrieved from [Link]
- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.).
-
ResearchGate. (n.d.). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Retrieved from [Link]
-
PMC - PubMed Central. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Retrieved from [Link]
-
ResearchGate. (2025). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]
-
PMC - NIH. (n.d.). 3-[(E)-2-Phenylethenyl]-1H-indole-6-carbonitrile. Retrieved from [Link]
-
PubMed. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]
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- 4. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. promega.com [promega.com]
Application Notes and Protocols for High-Throughput Screening of 3-acetyl-1H-indole-6-carbonitrile Libraries
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and approved pharmaceuticals.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This document provides a comprehensive guide to the high-throughput screening (HTS) of a focused library of 3-acetyl-1H-indole-6-carbonitrile derivatives. We present a detailed, field-proven workflow for identifying and validating potent inhibitors against Tropomyosin Receptor Kinase (TRK), a clinically validated target in oncology.[6][7] The protocols herein are designed to be robust, reproducible, and amenable to automation, providing a solid foundation for drug discovery campaigns targeting the human kinome.
Introduction: The Rationale for Targeting TRK with Indole Derivatives
The Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function.[1] However, chromosomal rearrangements leading to NTRK gene fusions result in the expression of chimeric TRK proteins with constitutive, ligand-independent kinase activity.[8] These fusion proteins are potent oncogenic drivers in a diverse range of adult and pediatric cancers.[9] Consequently, TRK has emerged as a high-value therapeutic target.
The 1H-indole-3-carbonitrile scaffold has recently been identified as a promising starting point for the development of potent TRK inhibitors.[6][10] The nitrile group can act as a key hydrogen bond acceptor within the kinase hinge region, a common interaction motif for many kinase inhibitors.[11] The 3-acetyl and 6-carbonitrile substitutions on the indole core offer vectors for chemical elaboration to optimize potency, selectivity, and pharmacokinetic properties. This application note will use the 3-acetyl-1H-indole-6-carbonitrile library as a case study to demonstrate a comprehensive HTS cascade for the discovery of novel kinase inhibitors.
Signaling Pathway Overview
The binding of neurotrophins to TRK receptors initiates a signaling cascade that promotes cell proliferation and survival. In TRK fusion-positive cancers, this pathway is constitutively active.
Figure 1: Simplified TRK signaling pathway and the point of intervention for TRK inhibitors.
Library Preparation and Management
The quality and integrity of the compound library are paramount for a successful HTS campaign. The electron-rich nature of the indole scaffold makes it susceptible to oxidation, which can be accelerated by light and elevated temperatures.[12]
Protocol 2.1: Compound Handling and Storage
-
Receipt and QC: Upon receipt of the 3-acetyl-1H-indole-6-carbonitrile library, perform a quality control check on a representative subset (e.g., 5%) of the compounds. This should include LC-MS analysis to confirm identity and purity.
-
Solubilization: Prepare a 10 mM primary stock solution of each compound in 100% DMSO. Use automated liquid handlers to ensure accuracy and minimize exposure to atmospheric moisture.
-
Storage: Store the primary stock solutions in light-protected, tightly sealed containers at -20°C or -80°C.[13][14] For long-term storage, consider an inert atmosphere (e.g., argon).
-
Assay Plate Preparation: For the HTS, create intermediate plates (e.g., 1 mM in DMSO) from which the final assay-ready plates will be prepared. This minimizes freeze-thaw cycles of the primary stock. Assay-ready plates should be prepared "just-in-time" for screening.
Primary High-Throughput Screen: Biochemical Assay
The primary screen aims to rapidly identify "hits" from the library that inhibit the enzymatic activity of the target kinase. A robust, sensitive, and miniaturizable biochemical assay is essential.[15] For TRK inhibitor screening, a Homogeneous Time-Resolved Fluorescence (TR-FRET) assay is an excellent choice due to its high signal-to-background ratio and low susceptibility to interference from fluorescent compounds.[1]
Protocol 3.1: TRK TR-FRET Kinase Assay
This protocol is designed for a 384-well plate format and measures the phosphorylation of a biotinylated peptide substrate by the TRKA kinase.
Materials:
-
Recombinant human TRKA kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)
-
ATP
-
TR-FRET detection reagents:
-
Europium-labeled anti-phosphotyrosine antibody (Donor)
-
Streptavidin-labeled acceptor (e.g., APC or ULight™)
-
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT
-
Test compounds (3-acetyl-1H-indole-6-carbonitrile library) and controls (e.g., Larotrectinib)
-
Low-volume, white, 384-well assay plates
Procedure:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 20 nL of the test compounds (10 mM DMSO stock) into the assay plates. This will result in a final assay concentration of 10 µM.
-
Kinase Addition: Add 5 µL of TRKA kinase solution (prepared in Assay Buffer) to each well.
-
Inhibitor Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Reaction Initiation: Add 5 µL of a 2X ATP/substrate mixture (prepared in Assay Buffer) to initiate the kinase reaction. The final concentrations should be at the Kₘ for ATP and the substrate.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the TR-FRET detection reagent mixture (prepared in EDTA-containing buffer to stop the reaction) to each well.
-
Signal Development: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the acceptor and donor wavelengths (e.g., 665 nm and 615 nm).
| Parameter | Recommended Value | Rationale |
| Final Compound Conc. | 10 µM | Standard concentration for single-point primary HTS. |
| Final DMSO Conc. | ≤ 0.5% | Minimizes solvent effects on enzyme activity. |
| ATP Concentration | Kₘ value | Ensures sensitivity to ATP-competitive inhibitors. |
| Plate Format | 384-well | Balances throughput and reagent consumption. |
| Positive Control | Larotrectinib (known TRK inhibitor) | Validates assay performance and sets a benchmark for inhibition. |
| Negative Control | DMSO | Defines the 0% inhibition level. |
Table 1: Key parameters for the TRK TR-FRET primary screen.
Data Analysis and Hit Identification
Rigorous data analysis is crucial to identify true hits and minimize false positives.[11] The primary data from the HTS will be the TR-FRET ratio (e.g., 665 nm/615 nm).
Workflow 4.1: Primary HTS Data Analysis
Figure 2: Workflow for primary HTS data analysis.
-
Normalization: Calculate the percent inhibition for each well using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))
-
Quality Control: For each plate, calculate the Z'-factor to assess the robustness of the assay. A Z'-factor > 0.5 is considered excellent for HTS. Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|
-
Hit Selection: Identify primary hits based on a pre-defined inhibition threshold. A common starting point is a threshold of >50% inhibition or 3 standard deviations from the mean of the sample population.
Hit Confirmation and Triage
Primary hits must be subjected to a rigorous triage process to eliminate false positives and confirm their activity. This involves re-testing the compounds and employing orthogonal assays.[16]
Protocol 5.1: Hit Confirmation and IC₅₀ Determination
-
Compound Re-sourcing: Obtain fresh, powdered samples of the primary hits to rule out issues with the library samples.
-
Dose-Response: Test the confirmed hits in the primary TR-FRET assay over a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine their half-maximal inhibitory concentration (IC₅₀).
Protocol 5.2: Orthogonal Biochemical Assay (ADP-Glo™)
To rule out hits that are artifacts of the TR-FRET technology (e.g., light scatterers or quenchers), an orthogonal assay with a different detection modality is essential. The ADP-Glo™ assay is a luminescence-based assay that quantifies kinase activity by measuring ADP production.[17]
Procedure:
-
Perform a kinase reaction similar to Protocol 3.1, but in a suitable buffer for the ADP-Glo™ system.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the produced ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent.
-
Measure luminescence using a plate reader.
-
Calculate IC₅₀ values for the hit compounds. True hits should exhibit comparable potency in both the TR-FRET and ADP-Glo™ assays.
| Compound ID | Primary Screen (% Inh) | TR-FRET IC₅₀ (nM) | ADP-Glo™ IC₅₀ (nM) | Hit Status |
| IND-001 | 85 | 50 | 65 | Confirmed Hit |
| IND-002 | 72 | 250 | 300 | Confirmed Hit |
| IND-003 | 68 | 150 | >10,000 | False Positive |
| IND-004 | 91 | 25 | 35 | Confirmed Hit |
Table 2: Example data for hit confirmation and triage.
Cell-Based Secondary Assays
Confirmed hits from biochemical assays must be evaluated in a cellular context to assess cell permeability, target engagement, and efficacy on the downstream signaling pathway.
Protocol 6.1: Cellular Target Engagement (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) provides direct evidence of a compound binding to its target protein in intact cells.[2][5] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Procedure:
-
Cell Treatment: Treat a cancer cell line harboring an NTRK fusion (e.g., KM12 cells) with the test compound or vehicle (DMSO) for 1-2 hours.
-
Thermal Challenge: Heat aliquots of the treated cells across a range of temperatures (e.g., 40-70°C).
-
Cell Lysis and Separation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated fraction by centrifugation.
-
Protein Detection: Quantify the amount of soluble TRK protein remaining in each sample using a method such as Western Blot or an AlphaLISA® assay.
-
Data Analysis: Plot the amount of soluble TRK protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 6.2: Inhibition of TRK Phosphorylation
This assay directly measures the ability of a compound to inhibit the autophosphorylation of the TRK fusion protein in cells.
Procedure:
-
Cell Treatment: Seed an NTRK-fusion positive cell line in a 96-well plate and treat with a dose-response of the test compound for 2-4 hours.
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
Detection: Measure the levels of phosphorylated TRK (pTRK) and total TRK using a sensitive immunoassay, such as a sandwich ELISA or AlphaLISA®.
-
Data Analysis: Normalize the pTRK signal to the total TRK signal for each well. Plot the normalized pTRK signal against the compound concentration to determine the cellular IC₅₀ for target inhibition.
Selectivity Profiling
To assess the therapeutic potential and potential for off-target toxicity, the selectivity of the confirmed hits must be evaluated. This is typically done by screening the compounds against a broad panel of other kinases.
Protocol 7.1: Kinome-wide Selectivity Screening
-
Submit the most promising lead compounds to a commercial kinase profiling service.
-
Screen the compounds at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.
-
For any kinases that show significant inhibition, perform follow-up IC₅₀ determinations.
-
Analyze the selectivity profile to identify compounds with the best window between on-target (TRK) and off-target activity.
Conclusion and Future Directions
This application note outlines a comprehensive and robust HTS cascade for the discovery of novel 3-acetyl-1H-indole-6-carbonitrile-based TRK inhibitors. The workflow progresses from a high-throughput biochemical primary screen to orthogonal confirmation, cellular target engagement, and functional pathway inhibition assays, culminating in selectivity profiling. This systematic approach, grounded in established methodologies, is designed to efficiently identify and validate high-quality lead compounds, minimizing the pursuit of artifacts and maximizing the probability of success in subsequent lead optimization efforts. The principles and protocols described herein are broadly applicable to other kinase targets and small molecule libraries, providing a solid framework for modern drug discovery.
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Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
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Xu, S., et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry, 285, 117231. [Link]
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Xu, S., et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. ResearchGate. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
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Beck, H. P. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
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Wang, Y., et al. (2021). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharmaceutica Sinica B, 11(2), 355-372. [Link]
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Li, D. D., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]
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Engel, M., et al. (2016). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules, 21(10), 1339. [Link]
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Engel, M., et al. (2016). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. ResearchGate. [Link]
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Frett, B., et al. (2024). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. Bioorganic & Medicinal Chemistry, 104, 117749. [Link]
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Jaramillo-Martinez, V., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 187-206. [Link]
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Orth, A. P., et al. (2007). Investigation of 3 industry-wide applied storage conditions for compound libraries. Journal of Biomolecular Screening, 12(1), 21-32. [Link]
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Orth, A. P., et al. (2007). Investigation of 3 Industry-Wide Applied Storage Conditions for Compound Libraries. ResearchGate. [Link]
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Application Note & Protocols: Evaluating the Cytotoxic Potential of 3-acetyl-1H-indole-6-carbonitrile in Cancer Cell Lines
Introduction: The Therapeutic Promise of Indole Derivatives in Oncology
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activity.[1][2][3][4] In oncology, indole derivatives have garnered substantial interest due to their multifaceted mechanisms of action against cancer cells.[5][6] Many of these compounds exhibit potent antiproliferative and cytotoxic effects across a wide range of human cancer cell lines.[7][8][9][10]
One of the well-established mechanisms of action for several indole-based anticancer agents is the inhibition of tubulin polymerization.[1][2][11][12][13] By interfering with microtubule dynamics, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[9][13] Another critical target of some indole derivatives is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[14] Constitutive activation of STAT3 is a hallmark of many human cancers, promoting cell proliferation, survival, angiogenesis, and metastasis.[15][16][17][18] Indole compounds that inhibit STAT3 signaling can thus suppress tumor growth and induce apoptosis.[14][16]
This application note introduces 3-acetyl-1H-indole-6-carbonitrile (CAS No: 83783-34-0), a novel indole derivative with the potential for anticancer activity.[19][20] Based on the established pharmacology of related indole compounds, we hypothesize that 3-acetyl-1H-indole-6-carbonitrile may exert cytotoxic effects on cancer cells. This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to systematically evaluate the in vitro cytotoxicity of this compound, determine its half-maximal inhibitory concentration (IC50), and elucidate its preliminary mechanism of action.
Chemical Properties of 3-acetyl-1H-indole-6-carbonitrile
| Property | Value | Source |
| CAS Number | 83783-34-0 | [19][21] |
| Molecular Formula | C11H8N2O | [19][20] |
| Molecular Weight | 184.19 g/mol | [19] |
| Purity | ≥97% | [19] |
Experimental Workflow for Assessing a Novel Compound
The following diagram outlines a logical workflow for the initial cytotoxic evaluation of a novel compound like 3-acetyl-1H-indole-6-carbonitrile.
Caption: Inhibition of tubulin polymerization by indole compounds.
STAT3 Signaling Pathway Inhibition
The STAT3 pathway is a key regulator of cancer cell proliferation and survival. [15][16][17][18]
Caption: Inhibition of the STAT3 signaling pathway by indole compounds.
Should the initial assays indicate significant cytotoxic and pro-apoptotic activity, further investigations could include:
-
Western Blot Analysis: To assess the expression levels of key proteins in the apoptosis pathway (e.g., cleaved caspase-3, PARP) and the STAT3 pathway (e.g., p-STAT3, total STAT3, Mcl-1, Survivin).
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.
-
Tubulin Polymerization Assay: To directly measure the effect of the compound on tubulin assembly in vitro.
Conclusion
This application note provides a robust framework for the initial evaluation of 3-acetyl-1H-indole-6-carbonitrile as a potential anticancer agent. The detailed protocols for cytotoxicity screening and apoptosis detection will enable researchers to generate reliable and reproducible data. The insights gained from these studies will be crucial in determining the therapeutic potential of this novel indole derivative and will guide future preclinical development.
References
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Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry. [Link]
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Wang, Y., et al. (2017). Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. The FEBS Journal. [Link]
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Various Authors. (2020). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. [Link]
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Various Authors. (2016). Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. PubMed. [Link]
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Various Authors. (2020). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. National Institutes of Health. [Link]
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Various Authors. (2019). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. PubMed. [Link]
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Weyermann, J., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. [Link]
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Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Tiaris Biosciences. [Link]
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protocols.io. (2024). LDH cytotoxicity assay. protocols.io. [Link]
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Various Authors. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). National Institutes of Health. [Link]
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Various Authors. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]
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Various Authors. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Taylor & Francis Online. [Link]
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Various Authors. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health. [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
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Beijing xinhua heng technology co., LTD. (n.d.). 3-acetyl-1H-indole-6-carbonitrile. Chemical Synthesis. [Link]
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Various Authors. (2014). Targeting the STAT3 signaling pathway in cancer: Role of synthetic and natural inhibitors. ResearchGate. [Link]
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Various Authors. (2014). Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors. PubMed. [Link]
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Various Authors. (2014). For adherent cell lines which apoptosis assay is the best to use?. ResearchGate. [Link]
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Various Authors. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]
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Various Authors. (2022). The Role of STAT3 Signaling in Different Types of Cancers: A Comprehensive Review. DovePress. [Link]
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Nam, S., et al. (2005). Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells. Proceedings of the National Academy of Sciences. [Link]
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Various Authors. (2019). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. National Institutes of Health. [Link]
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Various Authors. (2009). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. ResearchGate. [Link]
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Various Authors. (2022). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. National Institutes of Health. [Link]
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Various Authors. (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. PubMed. [Link]
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Various Authors. (2016). ChemInform Abstract: Synthesis of 3-Acyl-1-hydroxy-1H-indole-5,6-dicarbonitriles. ResearchGate. [Link]
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Various Authors. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. National Institutes of Health. [Link]
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The Strategic Utility of 3-acetyl-1H-indole-6-carbonitrile: A Versatile Intermediate for Complex Molecule Synthesis
Introduction
In the landscape of modern synthetic organic chemistry and drug discovery, the indole scaffold remains a cornerstone of privileged structures due to its prevalence in a vast array of biologically active natural products and pharmaceutical agents.[1] Within this class of heterocyclic compounds, 3-acetyl-1H-indole-6-carbonitrile emerges as a particularly valuable and versatile synthetic intermediate. Its unique trifunctional nature, featuring a reactive acetyl group at the C3 position, a modifiable nitrile moiety on the benzene ring, and the intrinsic reactivity of the indole core itself, provides a powerful platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and strategic applications of 3-acetyl-1H-indole-6-carbonitrile, complete with detailed protocols for its utilization in the synthesis of advanced molecular entities.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. Below is a summary of the key properties of 3-acetyl-1H-indole-6-carbonitrile.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O | [2] |
| Molecular Weight | 184.19 g/mol | [2] |
| CAS Number | 83783-34-0 | - |
| Appearance | Expected to be a solid | - |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents | General knowledge |
Note: Experimental spectroscopic data for 3-acetyl-1H-indole-6-carbonitrile is not widely available in the public domain. The following are predicted spectra based on the analysis of closely related compounds such as 3-acetylindole.[3][4]
-
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~12.0 (s, 1H, NH), ~8.5 (s, 1H, H2), ~8.2 (d, 1H, H7), ~8.0 (s, 1H, H5), ~7.7 (d, 1H, H4), ~2.5 (s, 3H, COCH₃).
-
¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm): ~192.0 (C=O), ~138.0 (C), ~135.0 (C), ~127.0 (CH), ~125.0 (C), ~123.0 (CH), ~121.0 (CH), ~119.0 (C-CN), ~115.0 (C), ~110.0 (CN), ~105.0 (C), ~27.0 (CH₃).
-
IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~2230 (C≡N stretch), ~1650 (C=O stretch), ~1600, 1480 (aromatic C=C stretch).
-
Mass Spectrometry (EI): m/z (%) = 184 (M⁺), 169 (M⁺ - CH₃), 141 (M⁺ - COCH₃).
Synthesis of 3-acetyl-1H-indole-6-carbonitrile
The most direct and industrially scalable synthesis of 3-acetyl-1H-indole-6-carbonitrile involves the Friedel-Crafts acylation of 6-cyanoindole.[2] This method offers a straightforward approach to this key intermediate.
Protocol 1: Friedel-Crafts Acylation of 6-Cyanoindole
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of 3-acetyl-1H-indole-6-carbonitrile.
Materials:
-
6-Cyanoindole
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) or Nitrobenzene (as solvent)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Water
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Appropriate organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in carbon disulfide or nitrobenzene under a nitrogen atmosphere. Cool the suspension to 0-5 °C using an ice bath.
-
Formation of Acylium Ion: Slowly add acetyl chloride to the cooled suspension of aluminum chloride. Stir the mixture for 15-20 minutes to allow for the formation of the acetylium ion complex.
-
Addition of 6-Cyanoindole: Dissolve 6-cyanoindole in the same solvent and add it dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-acetyl-1H-indole-6-carbonitrile.
Application as a Synthetic Intermediate
The strategic placement of the acetyl and nitrile groups on the indole scaffold makes 3-acetyl-1H-indole-6-carbonitrile a powerful precursor for the synthesis of diverse and complex molecular frameworks. The following sections detail proposed synthetic transformations based on established organic reactions.
Transformation of the Acetyl Group
The acetyl group at the C3 position is a versatile handle for various chemical modifications, including condensations, oxidations, and reductions.
The reaction of the acetyl group with hydrazine can lead to the formation of a pyrazole ring, a common motif in medicinal chemistry.[5]
Diagram of Synthetic Pathway
Sources
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Application Note: Development and Application of Indole-6-Carbonitrile Derivatives as Fluorescent Probes for Cellular Imaging
Abstract: This guide provides a comprehensive overview of the design, synthesis, characterization, and application of fluorescent probes derived from the indole-6-carbonitrile scaffold. Indole and its derivatives are privileged structures in medicinal chemistry and chemical biology, known for their unique photophysical properties.[1] The strategic placement of a cyano group at the 6-position creates a robust donor-π-acceptor (D-π-A) system, yielding probes with high environmental sensitivity, making them ideal candidates for advanced cellular imaging and biosensing applications.[2][3] This document details field-proven protocols for researchers, scientists, and drug development professionals, explaining the causal science behind experimental choices to ensure reproducible and meaningful results.
Core Principles: The Rationale Behind Indole-6-Carbonitrile Probes
The efficacy of indole-6-carbonitrile derivatives as fluorescent probes is grounded in the principles of photophysics, specifically the formation of an intramolecular charge transfer (ICT) system.[3] The core indole structure, particularly the nitrogen atom, serves as an intrinsic electron donor (D). The fused aromatic ring system acts as a π-bridge, and the strongly electron-withdrawing nitrile (-C≡N) group at the 6-position functions as the electron acceptor (A).
Upon excitation with light, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is concentrated around the acceptor. This charge separation creates a large dipole moment in the excited state, making the probe's fluorescence emission highly sensitive to the polarity of its local environment—a phenomenon known as solvatochromism.[2] This property can be exploited to report on changes in cellular microenvironments, such as within lipid droplets or during protein binding events.[4]
Caption: The Donor-π-Acceptor (D-π-A) principle in indole-6-carbonitrile probes.
Synthesis and Characterization
The synthesis of functionalized indole-6-carbonitrile probes can be achieved through standard organic chemistry methodologies. The following protocol is a representative example for creating a versatile probe scaffold.
General Synthesis Protocol
This protocol describes a two-step process involving a Suzuki coupling to install a variable functional group (R) at the N1 position of the indole, followed by modification.
Materials:
-
6-Cyanoindole
-
Arylboronic acid (R-B(OH)₂)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, Anhydrous
-
Standard workup and purification reagents (Ethyl acetate, brine, magnesium sulfate)
-
Silica gel for column chromatography
Protocol:
-
N-Arylation of 6-Cyanoindole (Suzuki Coupling):
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 6-cyanoindole (1.0 eq), the desired arylboronic acid (1.5 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs₂CO₃ (2.0 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring progress by TLC.
-
Rationale: The copper-catalyzed Suzuki coupling is an effective method for forming the C-N bond, attaching a functional aryl group that can be used to tune the probe's properties or for further conjugation.[3]
-
-
Workup and Purification:
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite to remove inorganic salts.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. The specific eluent system will depend on the polarity of the product.[5]
-
-
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected spectra should confirm the successful addition of the aryl group and the integrity of the indole-6-carbonitrile core.
-
Caption: General workflow for the synthesis and purification of an indole-6-carbonitrile probe.
Photophysical Characterization
Accurate characterization of the probe's photophysical properties is critical for its effective use.
Protocol:
-
Sample Preparation: Prepare a 1-10 µM solution of the purified probe in a spectroscopic-grade solvent (e.g., DMSO, PBS, Ethanol).
-
UV-Vis Absorption: Using a spectrophotometer, scan the absorbance of the solution across a relevant wavelength range (e.g., 250-600 nm) to determine the maximum absorption wavelength (λ_abs).
-
Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its λ_abs and record the emission spectrum to determine the maximum emission wavelength (λ_em).
-
Quantum Yield (ΦF) Determination: Measure the quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54). The quantum yield is a measure of the efficiency of fluorescence emission.
-
Solvatochromism Analysis: Repeat steps 2 and 3 in a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile, Methanol, Water) to assess the probe's environmental sensitivity.[3]
Table 1: Representative Photophysical Data for a Hypothetical Indole-6-Carbonitrile Probe
| Parameter | Value (in PBS, pH 7.4) | Rationale |
| λ_abs (max) | 385 nm | Wavelength of maximum light absorption for excitation. |
| λ_em (max) | 510 nm | Wavelength of maximum fluorescence emission. |
| Molar Absorptivity (ε) | 25,000 M⁻¹cm⁻¹ | Indicates how strongly the probe absorbs light. |
| Quantum Yield (ΦF) | 0.45 | Represents the efficiency of converting absorbed light into emitted fluorescence. |
| Stokes Shift | 125 nm | The difference between λ_abs and λ_em; a large shift is desirable to minimize signal overlap. |
Application in Live Cell Imaging
This section provides a protocol for using an indole-6-carbonitrile probe to stain and visualize specific components or environments within live mammalian cells. Fluorescent probes are powerful tools for imaging within specific cellular organelles.[6]
Protocol for Staining and Imaging Live Cells
This protocol is adapted for HeLa or HepG2 cells but can be modified for other adherent cell lines.[7][8]
Materials:
-
HeLa or HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Indole-6-carbonitrile probe stock solution (e.g., 1 mM in DMSO)
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or GFP cube)
Protocol:
-
Cell Culture: Seed cells onto glass-bottom imaging dishes and culture at 37°C in a 5% CO₂ incubator until they reach 60-80% confluency.
-
Probe Loading:
-
Prepare a working solution of the probe by diluting the DMSO stock into pre-warmed complete medium to a final concentration of 1-10 µM.
-
Aspirate the old medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for 15-30 minutes at 37°C.
-
Rationale: Incubation allows the probe to passively diffuse across the cell membrane and accumulate in its target locations. The optimal concentration and time should be determined empirically to maximize signal and minimize cytotoxicity.
-
-
Washing:
-
Aspirate the probe-containing medium.
-
Wash the cells three times with pre-warmed PBS (pH 7.4).
-
Rationale: Thorough washing is crucial to remove unbound, extracellular probe, which would otherwise contribute to high background fluorescence and reduce image contrast.[8]
-
-
Imaging:
-
Add fresh, pre-warmed PBS or imaging buffer to the cells.
-
Immediately image the cells using a fluorescence microscope. Excite the sample using a light source and filter corresponding to the probe's λ_abs and collect the emission using a filter matched to its λ_em.
-
Acquire images using the lowest possible excitation power and exposure time to minimize phototoxicity and photobleaching.
-
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent Probes for Sensing and Imaging within Specific Cellular Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Antimicrobial Activity Screening of 3-acetyl-1H-indole-6-carbonitrile
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Indole Scaffolds
The escalating crisis of antimicrobial resistance necessitates an urgent and continuous search for novel chemical entities with potent antimicrobial activity.[1] Indole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antibacterial and antifungal properties.[1][2][3] The indole nucleus is a key structural motif in many natural and synthetic bioactive compounds.[2] This application note focuses on 3-acetyl-1H-indole-6-carbonitrile , a specific indole derivative, and provides a comprehensive guide for researchers, scientists, and drug development professionals to screen its antimicrobial potential.
The rationale for investigating indole derivatives like 3-acetyl-1H-indole-6-carbonitrile stems from their diverse mechanisms of action. These can range from disrupting bacterial respiratory metabolism and membrane potential to interfering with crucial cellular communication systems like quorum sensing.[4][5][6][7] Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production.[4][5] Inhibition of QS is an attractive therapeutic strategy as it can disarm pathogens without exerting direct bactericidal pressure, potentially reducing the likelihood of resistance development.[4]
This document provides detailed, field-proven protocols for the systematic evaluation of the antimicrobial properties of 3-acetyl-1H-indole-6-carbonitrile. It is designed to be a self-validating system, guiding the user from initial qualitative screening to quantitative determination of inhibitory and bactericidal concentrations.
PART 1: Foundational Screening via Agar Disk Diffusion
The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used, cost-effective, and rapid qualitative screening tool to assess the antimicrobial activity of a compound.[8][9][10] The principle lies in the diffusion of the test compound from a saturated paper disk into an agar medium inoculated with a test microorganism.[9][11][12] If the compound possesses antimicrobial activity, a clear zone of growth inhibition will be observed around the disk.[9] The diameter of this zone is inversely correlated with the minimum inhibitory concentration (MIC) of the compound.[13]
Causality Behind Experimental Choices:
-
Mueller-Hinton Agar (MHA): This medium is standardized for antimicrobial susceptibility testing due to its batch-to-batch reproducibility and its composition, which does not inhibit common antimicrobial agents like sulfonamides.[14]
-
0.5 McFarland Turbidity Standard: This standard ensures a consistent and reproducible inoculum density of approximately 1.5 x 10⁸ CFU/mL, which is critical for accurate and comparable results.[15][16]
-
The "15-15-15 Minute Rule": Adhering to this rule (inoculating the plate within 15 minutes of preparing the suspension, applying disks within 15 minutes of inoculation, and incubating within 15 minutes of disk application) minimizes variations in the pre-diffusion of the antimicrobial and bacterial growth, ensuring standardization.[11]
Experimental Protocol: Agar Disk Diffusion
-
Preparation of Inoculum:
-
Aseptically select 3-5 isolated colonies of the test microorganism from an 18-24 hour non-selective agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[9]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted inoculum suspension, ensuring it is fully saturated.
-
Remove excess inoculum by pressing the swab against the inner wall of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three different directions to ensure complete coverage.[9]
-
Allow the plate to dry for 5-15 minutes.[14]
-
-
Application of Test Compound:
-
Prepare a stock solution of 3-acetyl-1H-indole-6-carbonitrile in a suitable solvent (e.g., DMSO).
-
Aseptically impregnate sterile 6 mm paper disks with a known concentration of the test compound solution.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact.[9]
-
Include a positive control disk (e.g., a known antibiotic like ampicillin or ciprofloxacin) and a negative control disk (solvent only).[17][18]
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.[9]
-
-
Interpretation of Results:
PART 2: Quantitative Analysis - Determining Minimum Inhibitory and Bactericidal Concentrations
Following a positive result in the initial screening, a quantitative assessment is crucial to determine the potency of 3-acetyl-1H-indole-6-carbonitrile. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][19][20][21]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial inoculum.[13][20][21]
The broth microdilution method is a standardized and widely accepted technique for determining MIC values and serves as the foundation for MBC determination.[15][21] This method provides quantitative results that are essential for comparing the potency of different compounds and for guiding further drug development.[15]
Experimental Workflow: MIC & MBC Determination
Caption: Workflow for MIC and MBC determination.
Protocol: Broth Microdilution for MIC Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[22][23][24][25]
-
Preparation of the Microdilution Plate:
-
In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a designated row.
-
Prepare a stock solution of 3-acetyl-1H-indole-6-carbonitrile in a suitable solvent.
-
Add 100 µL of the test compound at twice the highest desired final concentration to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum only), and well 12 will be the sterility control (broth only).[15]
-
-
Inoculum Preparation and Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[15]
-
Protocol: Determining the MBC
-
Subculturing:
-
From each well that shows no visible growth in the MIC assay, plate a 10-100 µL aliquot onto a fresh, antibiotic-free MHA plate.[20]
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
-
Reading the MBC:
Data Presentation
The results of the antimicrobial screening should be summarized in a clear and concise table.
| Microorganism Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus (ATCC 29213) | ||||
| Escherichia coli (ATCC 25922) | ||||
| Pseudomonas aeruginosa (ATCC 27853) | ||||
| Enterococcus faecalis (ATCC 29212) | ||||
| Candida albicans (ATCC 10231) |
Interpretation of MBC/MIC Ratio: The ratio of MBC to MIC provides insight into whether the compound is bactericidal or bacteriostatic.
-
MBC/MIC ≤ 4: Generally considered bactericidal.[20]
-
MBC/MIC > 4: Generally considered bacteriostatic.
PART 3: Exploring the Mechanism - Anti-Quorum Sensing Activity
Indole and its derivatives have been identified as potential inhibitors of bacterial quorum sensing (QS).[4][5][27] A common method to screen for QS inhibition is to use a reporter strain, such as Chromobacterium violaceum, which produces a purple pigment called violacein in a QS-dependent manner. Inhibition of violacein production at sub-MIC concentrations of the test compound suggests anti-QS activity.
Logical Framework for Anti-Quorum Sensing Screening
Caption: Logic diagram for anti-quorum sensing screening.
Protocol: Violacein Inhibition Assay
-
Determine the MIC: First, determine the MIC of 3-acetyl-1H-indole-6-carbonitrile against Chromobacterium violaceum using the broth microdilution method described previously.
-
Agar Plate Preparation:
-
Prepare Luria-Bertani (LB) agar and cool to 45-50°C.
-
Add 3-acetyl-1H-indole-6-carbonitrile to the molten agar at various sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC, 1/8 MIC).
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
Prepare an overnight culture of C. violaceum in LB broth.
-
Inoculate the center of the prepared agar plates with a small aliquot (e.g., 5 µL) of the overnight culture.
-
-
Incubation:
-
Incubate the plates at 30°C for 24-48 hours.
-
-
Observation:
-
Observe the plates for bacterial growth and the production of the purple violacein pigment.
-
A positive result for anti-QS activity is the absence or reduction of purple pigmentation around the inoculum on the plates containing the test compound, compared to a control plate with no compound, without the inhibition of bacterial growth.
-
Conclusion
This application note provides a structured and scientifically grounded approach to evaluating the antimicrobial potential of 3-acetyl-1H-indole-6-carbonitrile. By following these detailed protocols, researchers can move from a qualitative assessment of antimicrobial activity to a quantitative determination of potency and gain initial insights into the compound's potential mechanism of action. The data generated from these assays are fundamental for the progression of promising compounds in the drug discovery and development pipeline.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.).
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (2024, February 5).
- Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro - PubMed Central. (n.d.).
- Determination of minimum inhibitory concentrations - PubMed. (2001, July).
- MBC vs. MIC: What Every Drug Developer Should Know - Microbe Investigations. (2024, May 20).
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). (2020, March 30).
- Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. (n.d.).
- Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma. (2025, March 14).
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009, December 8).
- Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing - Pacific BioLabs. (n.d.).
- Indole inhibits bacterial quorum sensing signal transmission by interfering with quorum sensing regulator folding | Microbiology Society. (n.d.).
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - ASM Journals. (n.d.).
- Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023, April 17).
- Broth Microdilution | MI - Microbiology. (n.d.).
- Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria (2024) | Nishtha Chandal - SciSpace. (n.d.).
- Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed. (2024, November 12).
- Disk diffusion test - Wikipedia. (n.d.).
- Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI. (n.d.).
- Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens - Frontiers. (n.d.).
- Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. (2005, October).
- Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing - Microbe Notes. (2022, May 18).
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin Against Molds - PubMed. (n.d.).
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.).
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.).
- Assessment of antimicrobial activity - Protocols.io. (2019, March 28).
- Synthesis, antioxidant and antimicrobial activity of 3‐(1H‐indole‐3‐carbonyl)‐2H‐chromen‐2‐ones - ResearchGate. (n.d.).
- Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC - NIH. (2025, December 1).
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- 14. microbenotes.com [microbenotes.com]
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Application Notes & Protocols: A Comprehensive Guide to the Cellular Evaluation of 3-acetyl-1H-indole-6-carbonitrile
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including a wide range of anticancer agents.[1][2] 3-acetyl-1H-indole-6-carbonitrile is a novel synthetic indole derivative. While the broader class of indole compounds has been extensively studied, the specific biological activities and mechanisms of action of this particular derivative remain to be fully elucidated. These application notes provide a comprehensive suite of cell-based assays designed to systematically evaluate the efficacy and mechanism of action of 3-acetyl-1H-indole-6-carbonitrile, with a focus on its potential as an anti-proliferative or cytotoxic agent.
This guide is intended for researchers, scientists, and drug development professionals. It offers not just step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible evaluation of this novel compound.
I. Foundational Efficacy Assessment: Cytotoxicity and Viability
The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a broad understanding of the compound's potency and is essential for determining the appropriate concentration range for subsequent mechanistic studies. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a drug that is required for 50% inhibition in vitro.[3]
A. MTT Assay for Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][5] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol: MTT Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of 3-acetyl-1H-indole-6-carbonitrile in DMSO (e.g., 10 mM). Perform serial dilutions in complete medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
B. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3] This indicates a loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.
Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for the time specified by the manufacturer.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the spontaneous and maximum LDH release controls.
Data Presentation: Foundational Efficacy
| Cell Line | 3-acetyl-1H-indole-6-carbonitrile IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 (Breast Cancer) | [Insert Value] ± SD | [Insert Value] ± SD |
| HeLa (Cervical Cancer) | [Insert Value] ± SD | [Insert Value] ± SD |
| A549 (Lung Cancer) | [Insert Value] ± SD | [Insert Value] ± SD |
| Data are presented as mean ± standard deviation from three independent experiments. |
II. Mechanistic Insights: Apoptosis and Cell Cycle Analysis
Once the cytotoxic potential of 3-acetyl-1H-indole-6-carbonitrile is established, the next logical step is to investigate the mechanism of cell death. The two primary modes of programmed cell death are apoptosis and necrosis. Additionally, understanding the compound's effect on cell cycle progression can provide valuable mechanistic clues.
A. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is a gold standard for detecting apoptosis.[6][7] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[6][8]
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with 3-acetyl-1H-indole-6-carbonitrile (e.g., at its IC50 and 2x IC50 concentrations) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization. Be sure to collect any floating cells from the supernatant as they may be apoptotic.[6]
-
Washing: Wash the cells twice with cold PBS and centrifuge at a low speed.[8]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[3]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
B. Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[9] This allows for the quantification of cells in each phase and can reveal if the compound induces cell cycle arrest at a specific checkpoint.
Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed cells and treat with 3-acetyl-1H-indole-6-carbonitrile as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.[10]
-
Washing: Wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[9]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Data Presentation: Mechanistic Insights
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptotic) |
| Vehicle Control | [Insert Value] ± SD | [Insert Value] ± SD | [Insert Value] ± SD | [Insert Value] ± SD |
| Compound (IC50) | [Insert Value] ± SD | [Insert Value] ± SD | [Insert Value] ± SD | [Insert Value] ± SD |
| Compound (2x IC50) | [Insert Value] ± SD | [Insert Value] ± SD | [Insert Value] ± SD | [Insert Value] ± SD |
| Data are presented as mean ± standard deviation from three independent experiments. |
III. Target Validation and Signaling Pathway Analysis
To further dissect the mechanism of action, it is crucial to investigate the molecular targets and signaling pathways affected by 3-acetyl-1H-indole-6-carbonitrile. Western blotting is a powerful technique for this purpose, allowing for the detection and semi-quantification of specific proteins.[11][12]
A. Western Blotting for Key Signaling Proteins
Based on the results from the apoptosis and cell cycle assays, a targeted western blot analysis can be performed. For example, if apoptosis is induced, one might probe for key proteins in the apoptotic cascade such as caspases (e.g., cleaved caspase-3, cleaved PARP) and members of the Bcl-2 family (e.g., Bax, Bcl-2). If cell cycle arrest is observed, one could examine the levels of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27).
Signaling Pathway: Apoptosis Induction
Caption: A potential apoptotic pathway modulated by the compound.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with 3-acetyl-1H-indole-6-carbonitrile for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature or overnight at 4°C.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle shaking.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
The protocols outlined in these application notes provide a robust framework for the systematic evaluation of 3-acetyl-1H-indole-6-carbonitrile. By progressing from broad cytotoxicity screening to detailed mechanistic studies of apoptosis, cell cycle, and signaling pathways, researchers can gain a comprehensive understanding of the compound's biological effects. This structured approach is essential for identifying promising new therapeutic candidates and advancing them through the drug discovery pipeline.
References
-
Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
Park, I. W., et al. (2012). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.8. [Link]
-
University of South Florida Health. Apoptosis Protocols. [Link]
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University of Cambridge. Cell Cycle Tutorial Contents. [Link]
-
Biocompare. Cell Cycle Analysis with Flow Cytometry. [Link]
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SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
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Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert opinion on drug discovery, 3(6), 655-669. [Link]
-
International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]
-
Frontiers in Bioengineering and Biotechnology. Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. [Link]
-
StatPearls. Western Blot: Principles, Procedures, and Clinical Applications. [Link]
-
Cell Biolabs, Inc. Indole Assay Kit. [Link]
-
International Journal of Molecular Sciences. Development and Characterization of Indole-Responsive Whole-Cell Biosensor Based on the Inducible Gene Expression System from Pseudomonas putida KT2440. [Link]
-
ResearchGate. Development and Characterization of Indole-Responsive Whole-Cell Biosensor Based on the Inducible Gene Expression System from Pseudomonas putida KT2440. [Link]
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PubMed. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. [Link]
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ResearchGate. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. [Link]
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MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]
-
ResearchGate. 3-Acetylindoles: Synthesis, Reactions and Biological Activities. [Link]
-
Acta Crystallographica Section E. 3-[(E)-2-Phenylethenyl]-1H-indole-6-carbonitrile. [Link]
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PubMed. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. [Link]
-
PubChem. 3-Acetylindole. [Link]
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Application Notes & Protocols: Leveraging 3-acetyl-1H-indole-6-carbonitrile in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This document provides a detailed guide to the principles and practical application of FBDD, centered on the use of 3-acetyl-1H-indole-6-carbonitrile as a representative fragment. We will explore the rationale behind selecting indole-based fragments and provide comprehensive, step-by-step protocols for a hypothetical FBDD campaign targeting a protein kinase. These protocols encompass fragment library preparation, primary screening using Surface Plasmon Resonance (SPR), hit validation with Nuclear Magnetic Resonance (NMR) spectroscopy, structural characterization via X-ray crystallography, and principles of hit-to-lead optimization.
Introduction: The Power of Fragments and the Promise of the Indole Scaffold
Fragment-Based Drug Discovery (FBDD) offers a compelling alternative to traditional high-throughput screening (HTS) by focusing on smaller, lower molecular weight compounds (typically <300 Da) known as fragments.[1][2] These fragments, despite their weak initial binding affinities (micromolar to millimolar range), can be more efficient in binding to protein targets.[1][3] The core principle of FBDD is to identify these weakly binding fragments and then, through structure-guided medicinal chemistry, "grow" or combine them into more potent and selective lead compounds.[3][4]
The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its prevalence in a vast number of biologically active natural and synthetic products.[5][6][7] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties.[8][9] Specifically, 3-substituted indoles are a significant class of marine alkaloids with pronounced biological activity, and 3-acetyl indole serves as a crucial starting material for the synthesis of numerous bioactive compounds.[1][10]
3-acetyl-1H-indole-6-carbonitrile (Molecular Formula: C₁₁H₈N₂O, Molecular Weight: 184.19 g/mol ) is an exemplary fragment.[11] Its modest size and molecular complexity adhere to the principles of fragment design. The indole core provides a solid anchor for protein binding, the acetyl group can act as a hydrogen bond acceptor, and the nitrile group offers a vector for chemical elaboration during hit-to-lead optimization.
This guide will use 3-acetyl-1H-indole-6-carbonitrile as a model fragment in a hypothetical FBDD campaign against a protein kinase, a major class of drug targets.[5]
The FBDD Workflow: A Step-by-Step Approach
A typical FBDD campaign is a multi-stage process that begins with the careful preparation of a fragment library and progresses through screening, validation, and optimization.
Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Phase 1: Library Preparation and Primary Screening
Fragment Library Preparation
The quality of the fragment library is paramount to the success of an FBDD campaign.[3] For our hypothetical campaign, a diverse library of several hundred to a few thousand fragments would be assembled, including 3-acetyl-1H-indole-6-carbonitrile.
Protocol 1: Fragment Library Preparation
-
Fragment Selection:
-
Select fragments with a molecular weight < 300 Da.
-
Ensure fragments adhere to the "Rule of Three" (cLogP ≤ 3, number of hydrogen bond donors ≤ 3, number of hydrogen bond acceptors ≤ 3).
-
Prioritize structural diversity and avoid highly reactive functional groups.
-
Include known privileged scaffolds like the indole ring.
-
-
Quality Control:
-
Confirm the identity and purity of each fragment using LC-MS and ¹H NMR. Purity should be >95%.
-
Assess the solubility of each fragment in the screening buffer. Poorly soluble fragments can lead to false positives.
-
-
Plating:
-
Prepare stock solutions of each fragment in DMSO at a concentration of 100 mM.
-
Use acoustically-compatible plates for accurate, low-volume dispensing.
-
Create master plates and then dilute to the final screening concentration (e.g., 100 µM - 1 mM) in the appropriate screening buffer.
-
Primary Screening with Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak interactions typical of fragments.[6][7][11] It measures changes in the refractive index at a sensor chip surface where the target protein is immobilized.[7]
Protocol 2: SPR-Based Primary Fragment Screening
-
Target Immobilization:
-
Immobilize the purified protein kinase onto a CM5 sensor chip using standard amine coupling chemistry.
-
Aim for a low immobilization density to minimize mass transport limitations.
-
Include a reference flow cell (mock-coupled) to subtract bulk refractive index changes.
-
-
Screening Assay:
-
Equilibrate the system with running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Inject the fragment solutions over the target and reference flow cells at a constant flow rate.
-
Monitor the binding response in real-time. A typical injection time is 60 seconds, followed by a 120-second dissociation phase.
-
Regenerate the sensor surface between fragment injections if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data to obtain the specific binding signal.
-
Identify initial hits as fragments that produce a reproducible and concentration-dependent binding response.
-
Prioritize hits based on the magnitude of the response and the shape of the sensorgram.
-
Table 1: Hypothetical SPR Screening Results
| Fragment ID | Molecular Weight (Da) | Binding Response (RU) | Estimated KD (µM) | Ligand Efficiency (LE) |
| ACN-IND-001 | 184.19 | 45.2 | 250 | 0.35 |
| FRAG-002 | 210.25 | 38.7 | 400 | 0.29 |
| FRAG-003 | 195.22 | 15.1 | >1000 | - |
| FRAG-004 | 233.28 | 55.9 | 150 | 0.38 |
ACN-IND-001 represents 3-acetyl-1H-indole-6-carbonitrile.
Phase 2: Hit Validation with NMR Spectroscopy
NMR spectroscopy is a powerful tool for validating hits from primary screens.[9][12] It can confirm binding, provide information about the binding site, and determine the dissociation constant (KD).[9][13] Protein-observed 2D NMR experiments, such as the ¹H-¹⁵N HSQC, are particularly informative.[13]
Caption: Workflow for hit validation and characterization using NMR spectroscopy.
Protocol 3: NMR-Based Hit Validation
-
Protein Preparation:
-
Express and purify the target kinase with uniform ¹⁵N-labeling.
-
Prepare a stock solution of the labeled protein (e.g., 100 µM) in a suitable NMR buffer (e.g., deuterated PBS).
-
-
NMR Titration:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Prepare a series of NMR samples with a constant protein concentration and increasing concentrations of the fragment hit (e.g., 3-acetyl-1H-indole-6-carbonitrile).
-
Acquire an HSQC spectrum for each sample in the titration series.
-
-
Data Analysis:
-
Overlay the HSQC spectra to identify chemical shift perturbations (CSPs). CSPs are changes in the positions of amide peaks upon fragment binding.
-
Map the residues with significant CSPs onto the 3D structure of the protein to identify the binding site.
-
Calculate the dissociation constant (KD) by fitting the CSP data to a binding isotherm.
-
Phase 3: Structural Characterization and Hit-to-Lead Optimization
Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution structural information about how a fragment binds to its target.[10][14][15] This is crucial for structure-based drug design and hit-to-lead optimization.[5]
Protocol 4: Crystallographic Fragment Screening
-
Crystallization:
-
Grow high-quality crystals of the target kinase that diffract to a high resolution (<2.5 Å).[10]
-
-
Fragment Soaking:
-
Prepare a soaking solution containing a high concentration of the fragment (e.g., 10-50 mM) in a cryo-protectant buffer.
-
Transfer the protein crystals to the soaking solution and incubate for a defined period (e.g., several hours).
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the crystal structure by molecular replacement.
-
Carefully examine the electron density maps to identify the bound fragment and its interactions with the protein.
-
Hit-to-Lead Optimization
Once a fragment hit is validated and its binding mode is understood, the hit-to-lead (H2L) phase begins.[16] The goal is to improve the potency and drug-like properties of the initial fragment through chemical modifications.[4][16]
Strategies for Optimizing 3-acetyl-1H-indole-6-carbonitrile:
-
Fragment Growing: Add functional groups to the fragment to make additional favorable interactions with the protein. For example, the nitrile group at the 6-position of the indole ring can be converted to other functional groups to explore a nearby pocket in the binding site.
-
Fragment Linking: If two different fragments are found to bind in adjacent sites, they can be chemically linked together to create a single, more potent molecule.
-
Fragment Merging: If two overlapping fragments are identified, a new molecule can be designed that incorporates the key binding features of both.
The H2L process is iterative, involving cycles of chemical synthesis, biological testing, and structural analysis to refine the structure-activity relationship (SAR).[16]
Conclusion
3-acetyl-1H-indole-6-carbonitrile serves as an excellent starting point for a fragment-based drug discovery campaign. Its indole core provides a well-established scaffold for interacting with protein targets, particularly kinases, and its functional groups offer clear vectors for chemical optimization. By following a systematic workflow of library preparation, primary screening, hit validation, and structure-guided optimization, such fragments can be efficiently developed into potent and selective lead compounds. The detailed protocols provided in this document offer a practical guide for researchers embarking on FBDD projects.
References
-
Bara, E., & T. R. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]
-
de Sa Alves, F., Barreiro, E., & Manssour Fraga, C. (2009). From Nature to Drug Discovery: The Indole Scaffold as a ‘Privileged Structure’. Mini-Reviews in Medicinal Chemistry, 9(7), 782–793. [Link]
-
Bara, E., & T. R. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. [Link]
-
BioQuick News. (2025). Breakthrough in Indole Chemistry Could Accelerate Drug Development. Retrieved from [Link]
-
Harada, S., et al. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Chemical Science. [Link]
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Singh, P., et al. (2022). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. [Link]
-
Collins, P. M., et al. (2017). XChem crystallographic fragment screening. protocols.io. [Link]
-
Erickson, J. A. (2015). Fragment-based design of kinase inhibitors: a practical guide. Methods in Molecular Biology. [Link]
-
Angiulli, G., et al. (2021). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Methods in Molecular Biology. [Link]
-
Erickson, J. A. (2015). Fragment-Based Design of Kinase Inhibitors: A Practical Guide. Springer Link. [Link]
-
Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology. [Link]
-
Peng, J. W. (2015). Fragment-Based Drug Discovery Using NMR Spectroscopy. ResearchGate. [Link]
-
Gill, A. (2011). Crystallographic Fragment Screening. Springer Link. [Link]
-
Wollenhaupt, J., et al. (2022). Crystallographic Fragment Screening: Workflow & Tools. JoVE. [Link]
-
Weiss, M. S. (2018). Crystallographic fragment-screening: workflow and procedures. INIS. [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]
-
Scott, J. S., et al. (2021). Trends in Hit-to-Lead Optimization Following DNA-Encoded Library Screens. ACS Medicinal Chemistry Letters. [Link]
-
Astex Pharmaceuticals. (2025). What is Astex's strategy in using fragment-based drug discovery?. Patsnap Synapse. [Link]
-
Ciulli, A. (2012). Fragment-based approaches to enzyme inhibition. Current Opinion in Biotechnology. [Link]
-
Wikipedia. (n.d.). Hit to lead. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Hit to Lead. Retrieved from [Link]
-
Hoffer, L., et al. (2022). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. BioSolveIT. [Link]
-
de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]
-
Thomas, M., & Ciulli, A. (2022). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. RSC Medicinal Chemistry. [Link]
-
Mahy, W., et al. (2020). An electrophilic fragment screening for the development of small molecules targeting caspase-2. European Journal of Medicinal Chemistry. [Link]
-
Shraga, R., et al. (2022). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Neuroscience. [Link]
-
Ciulli Laboratory. (n.d.). Fragment-Based Lead Discovery. University of Dundee. Retrieved from [Link]
-
Scheufler, C., et al. (2016). Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket. ACS Medicinal Chemistry Letters. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of 3-acetyl-1H-indole-6-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of 3-acetyl-1H-indole-6-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you to not only solve common issues but also to strategically optimize your synthesis for yield, purity, and scalability.
Introduction: The Synthetic Challenge
The synthesis of 3-acetyl-1H-indole-6-carbonitrile, a valuable building block in pharmaceutical research, is most commonly achieved via the Friedel-Crafts acylation of 6-cyanoindole. While straightforward in principle, this reaction is fraught with potential challenges. The indole nucleus is highly nucleophilic and sensitive to the acidic conditions typical of Friedel-Crafts reactions, often leading to side reactions, poor regioselectivity, and low yields.[1] This guide will address these issues systematically.
Troubleshooting Guide: A Problem-Solving Approach
This section is formatted to address specific problems you may encounter in the laboratory.
Question: My reaction yield is very low, or I'm not getting any product. What are the most likely causes?
Answer: Low or no yield in the acylation of 6-cyanoindole is a common issue stemming from several potential factors. A logical troubleshooting process is essential.
dot
Caption: Troubleshooting flowchart for low-yield reactions.
-
Reagent and Solvent Quality: The Friedel-Crafts reaction is highly sensitive to moisture. Both the acylating agent (acetyl chloride or acetic anhydride) and the solvent must be anhydrous. Water will quench the Lewis acid catalyst and hydrolyze the acylating agent, halting the reaction. Ensure solvents are freshly dried and reagents are from a newly opened bottle or have been properly stored.
-
Lewis Acid Choice and Activity: This is the most critical parameter.
-
Harsh Lewis Acids (e.g., AlCl₃): While powerful, strong Lewis acids like aluminum chloride can promote the polymerization of the electron-rich indole ring, leading to insoluble tars and consuming your starting material.[2]
-
Milder Lewis Acids: Often, a less aggressive catalyst provides a better outcome. Zinc oxide (ZnO) has been demonstrated as an efficient and easy-to-handle catalyst for indole acylation.[1][3] Other effective options include metal triflates like Y(OTf)₃, which can be used in catalytic amounts and are more tolerant of trace impurities.[1] Dialkylaluminum chlorides have also been reported to give high yields for 3-acylation.[2][3]
-
-
Reaction Temperature: Indole chemistry can be temperature-sensitive. Running the reaction at 0 °C or even lower temperatures can often minimize side reactions and improve the yield of the desired C3-acylated product.
Question: My main product is an impurity I can't identify, and my NMR shows a complex mixture. What's happening?
Answer: This issue points towards a lack of regioselectivity or the formation of side products. The two most common problems are N-acylation and diacylation.
-
N-acylation vs. C3-acylation: The indole nitrogen (N1) is also nucleophilic and can be acylated, particularly under certain conditions. This N-acylated intermediate is often less stable and can complicate the reaction and purification. The choice of Lewis acid and solvent system is key to directing the reaction to the C3 position. Harder Lewis acids tend to favor C-acylation.
-
Diacylation: If the reaction conditions are too harsh or the stoichiometry is incorrect, you may see acylation at both the N1 and C3 positions.
-
Polymerization: As mentioned, strong acids can cause the indole to polymerize, resulting in an intractable mixture.
Solution Strategy:
-
Use a Milder Catalyst: Switch from AlCl₃ to ZnO or a metal triflate to reduce unwanted side reactions.[1]
-
Protect the Nitrogen: While adding steps, protecting the indole nitrogen with a group like phenylsulfonyl (PhSO₂) or tosyl (Ts) definitively prevents N-acylation and directs the reaction exclusively to the C3 position.[4][5] The protecting group can then be removed under basic conditions.[6]
-
Optimize Solvent: Using an ionic liquid like [BMI]BF₄ as the solvent has been shown to improve yields and regioselectivity in some cases.[1]
Question: The purification of my crude product by column chromatography is difficult. The product and starting material have very similar Rf values. How can I improve separation?
Answer: Co-elution is a frequent challenge.
-
Optimize Your Mobile Phase: Systematically test different solvent systems for your column. A switch from a standard ethyl acetate/hexane system to a dichloromethane/methanol gradient can sometimes provide the necessary difference in polarity for separation.
-
Recrystallization: 3-acetyl-1H-indole-6-carbonitrile is a solid.[7] Recrystallization is often a more effective technique than chromatography for final purification, especially on a larger scale. Experiment with different solvents (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures) to find one that dissolves the crude product when hot but allows the pure compound to crystallize upon cooling, leaving impurities in the mother liquor.
-
Derivatization (If Necessary): If the starting material is the primary contaminant, consider a reaction that selectively modifies the unreacted 6-cyanoindole without affecting your product, followed by another extraction or column to remove the modified impurity. This is a last resort but can be effective.
Frequently Asked Questions (FAQs)
Q1: Which acylating agent is better: acetyl chloride or acetic anhydride? Both can be effective. Acetyl chloride is more reactive than acetic anhydride and may require lower temperatures to control the reaction.[8] Acetic anhydride is less volatile and may be safer to handle, but could require slightly more forcing conditions or a more active catalyst.[6] The choice often comes down to the specific catalyst and conditions you employ.
Q2: Do I need to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon)? Yes, it is highly recommended. Lewis acids and many anhydrous solvents are sensitive to atmospheric moisture.[9] Performing the reaction under an inert atmosphere will protect the integrity of your reagents and improve the reproducibility and yield of the synthesis.
Q3: How can I best monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes) to clearly separate the starting material (6-cyanoindole) from the product. The product, being more polar due to the acetyl group, should have a lower Rf value. Staining with potassium permanganate or viewing under UV light will help visualize the spots.
Q4: What are the key safety considerations?
-
Lewis Acids (AlCl₃, SnCl₄, etc.): These are water-reactive and corrosive. Handle them in a fume hood and avoid contact with skin and eyes. Quench reactions carefully and slowly.
-
Acylating Agents (Acetyl Chloride, Acetic Anhydride): These are corrosive and lachrymatory (cause tearing). Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Use appropriate precautions for flammable and volatile organic solvents.
Optimized Protocols and Methodologies
The following protocols are designed to provide a robust starting point for your experiments.
Protocol 1: Optimized C3-Acylation using Zinc Oxide
This method avoids harsh Lewis acids, minimizing polymerization and improving safety and regioselectivity.[1][3]
dot
Caption: Experimental workflow for ZnO-catalyzed acylation.
Materials:
-
6-Cyanoindole
-
Acetyl chloride (1.2 equivalents)
-
Zinc oxide (ZnO) (50 mol%)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂), add 6-cyanoindole (1.0 eq) and zinc oxide (0.5 eq).
-
Add anhydrous DCM via syringe. Stir the suspension for 10 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the consumption of the starting material by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexane).
Protocol 2: TLC Monitoring
Procedure:
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 40% Ethyl Acetate in Hexane).
-
Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a silica gel TLC plate. Also spot the starting material (6-cyanoindole) as a reference.
-
Develop the plate in the chamber until the solvent front is near the top.
-
Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.
Data Summary: Comparison of Catalytic Systems
The choice of catalyst significantly impacts the outcome of the Friedel-Crafts acylation of indoles. The table below summarizes reported yields for different systems to guide your selection.
| Entry | Lewis Acid Catalyst | Acylating Agent | Solvent | Yield of 3-Acylindole (%) | Reference |
| 1 | AlCl₃ | Acetic Anhydride | CS₂ | Variable, often with side products | [4] |
| 2 | Et₂AlCl | Acetyl Chloride | CH₂Cl₂ | 86 | [2] |
| 3 | ZnO | Acetyl Chloride | Neat | 39 (for indole, optimization likely) | [1] |
| 4 | Y(OTf)₃ | Propionic Anhydride | [BMI]BF₄ | 92 (for N-methylindole) | [1] |
| 5 | DBN (organocatalyst) | Benzoyl Chloride | CH₂Cl₂ | 65 (for N-methylindole) | [10] |
Note: Yields are highly substrate and condition-dependent. This table serves as a comparative guide.
References
-
Caddick, S., et al. (2007). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. Available at: [Link]
-
Zhang, L.-R., et al. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. Journal of Chemical Research. Available at: [Link]
-
MDPI. (n.d.). Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. Available at: [Link]
-
ACS Publications. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]
-
Ketcha, D. M., et al. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Methods for N‐acylation of indole with carboxylic acid (derivatives). Available at: [Link]
-
Taylor & Francis Online. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Available at: [Link]
-
PubMed Central (PMC). (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 3-acy1-1-hydroxy-1 H-indole-5,6-dicarbonitriles. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3-Acyl-1-hydroxy-1H-indole-5,6-dicarbonitriles. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Available at: [Link]
-
Sciencemadness Discussion Board. (2017). 3-acetylindole. Available at: [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available at: [Link]
-
ResearchGate. (2009). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Available at: [Link]
-
International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
Regis Technologies. (n.d.). Acylation Reagents. Available at: [Link]
-
MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Available at: [Link]
-
SpringerLink. (n.d.). Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography. Available at: [Link]
-
NASA Technical Reports Server (NTRS). (1988). Enzymic synthesis of indole-3-acetyl-1-O-beta-d-glucose. I. Partial purification and characterization of the enzyme from Zea mays. Available at: [Link]
-
HIMMED. (n.d.). 3-Acetyl-1H-indole-6-carbonitrile (Russian). Available at: [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available at: [Link]
-
RSC Publishing. (2024). Determination of 3-acetyl-11-keto-β-boswellic acid in analytical and biological samples using streamlined and robust RP-HPLC method. Available at: [Link]
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Technical Support Center: Purification of Acetylated Indole-Carbonitrile Compounds
Welcome to the technical support center for the purification of acetylated indole-carbonitrile compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable molecules. My aim is to provide not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot effectively and achieve high-purity compounds.
Introduction: The Purification Challenge
Acetylated indole-carbonitrile compounds are a pivotal class of molecules in medicinal chemistry, often serving as key intermediates in the synthesis of pharmacologically active agents. However, their purification is frequently a significant bottleneck. The presence of the indole core, coupled with the electron-withdrawing acetyl and carbonitrile functionalities, introduces a unique set of challenges. These include the formation of closely related isomers, potential instability on common stationary phases, and solubility issues. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide
Issue 1: My TLC analysis shows multiple spots with very close Rf values after acetylation of my indole-carbonitrile. How can I resolve them?
Answer:
This is a classic and highly common issue stemming from the formation of regioisomers during the acetylation reaction. Depending on the reaction conditions, you are likely dealing with a mixture of N-acetyl, C3-acetyl, and potentially 1,3-diacetyl indole-carbonitrile derivatives.[1][2] These isomers often exhibit very similar polarities, leading to poor separation on thin-layer chromatography (TLC) and subsequent co-elution during column chromatography.
Underlying Cause: The indole ring has two primary sites for electrophilic attack: the N1 position and the C3 position. The reaction conditions (catalyst, solvent, temperature) will dictate the regioselectivity of the acetylation.
Troubleshooting Protocol:
-
Optimize Column Chromatography:
-
Solvent System Selection: A single eluent system is often insufficient. Employ a shallow gradient elution to enhance separation. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Aprotic solvents might also offer better separation.[3]
-
Stationary Phase: Standard silica gel can be effective, but if you suspect decomposition, consider using deactivated silica gel (e.g., by treating with a base like triethylamine) or alternative stationary phases like alumina (neutral or basic).
-
Sample Loading: Ensure your crude sample is concentrated onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in sharper bands and better separation.
-
-
Consider Alternative Purification Techniques:
-
Preparative HPLC: For particularly challenging separations, preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) can provide superior resolution.[4]
-
Recrystallization: This can be an excellent method for obtaining highly pure material, although it may lead to lower recovery.[3][5] Experiment with a variety of solvent systems. A mixed solvent system (e.g., ethanol/water, dichloromethane/hexane) is often effective.
-
Workflow for Optimizing Column Chromatography:
Sources
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- 4. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
Overcoming poor solubility of 3-acetyl-1H-indole-6-carbonitrile in aqueous media
Welcome to the technical support guide for 3-acetyl-1H-indole-6-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of this compound. This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to help you develop suitable aqueous formulations for your in vitro and in vivo experiments. Our approach is grounded in established formulation science, moving from simple first-line strategies to more advanced techniques as required.
Section 1: Initial Assessment & Baseline Solubility
This section addresses the critical first steps: understanding the problem and quantifying the baseline solubility.
FAQ 1: I've tried dissolving 3-acetyl-1H-indole-6-carbonitrile in buffer/media, and it won't go into solution. Why is this happening?
Answer: The molecular structure of 3-acetyl-1H-indole-6-carbonitrile, with its indole ring system, is predominantly non-polar and lipophilic. Such "grease ball" molecules have low aqueous solubility because they cannot form favorable hydrogen bonds with water.[1] Many new chemical entities, particularly those developed in drug discovery programs, are poorly water-soluble, a characteristic that often leads to low bioavailability.[2][3] The molecule's high melting point and crystalline structure can further hinder its dissolution in aqueous media.[4][5]
FAQ 2: How do I determine the actual baseline aqueous solubility of my compound batch?
Answer: A precise understanding of the baseline solubility is crucial before attempting any enhancement techniques. The shake-flask method is the gold standard for determining equilibrium solubility. This process validates the extent of the solubility problem and provides a benchmark against which to measure the success of your formulation strategies.
Experimental Protocol 1: Determining Baseline Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of 3-acetyl-1H-indole-6-carbonitrile in a specific aqueous medium (e.g., Phosphate-Buffered Saline, pH 7.4).
Materials:
-
3-acetyl-1H-indole-6-carbonitrile powder
-
Aqueous medium of choice (e.g., PBS, pH 7.4)
-
Scintillation vials or glass test tubes
-
Orbital shaker with temperature control
-
0.22 µm syringe filters (PTFE or other chemically resistant membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer system for quantification
Methodology:
-
Preparation: Add an excess amount of the compound to a vial containing a known volume of the aqueous medium. "Excess" means adding enough solid so that undissolved particles are clearly visible after equilibration.
-
Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This duration is typically sufficient to reach equilibrium.
-
Phase Separation: After shaking, allow the vials to stand undisturbed to let larger particles settle. Centrifuge the samples to pellet the remaining undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved microparticles. This step is critical to avoid artificially high concentration readings.
-
Quantification: Analyze the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.[6][7][8] Prepare a standard curve with known concentrations of the compound in your chosen analysis solvent to ensure accurate quantification.
-
Result: The measured concentration represents the equilibrium solubility of the compound in that specific medium.
Section 2: First-Line Solubilization Strategies
For many applications, simple adjustments using co-solvents or pH modification can provide a sufficient increase in solubility. These methods are often the fastest and most cost-effective to implement.
Diagram: General Troubleshooting Workflow
Below is a decision-making workflow to guide your formulation strategy selection.
Caption: A decision tree for selecting a solubilization strategy.
FAQ 3: Can I use a co-solvent to dissolve my compound? Which one should I choose?
Answer: Yes, using co-solvents is a very common and effective strategy.[9] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of non-polar solutes.[9][10] For parenteral (injectable) formulations, it is crucial to use biocompatible co-solvents at concentrations that are safe and well-tolerated.
The choice of co-solvent depends on the specific application (e.g., in vitro cell culture vs. in vivo animal studies) and the required concentration. A screening of several co-solvents is recommended.
Table 1: Common Co-solvents for Research Formulations
| Co-solvent | Typical Starting Conc. (v/v) | Key Considerations |
| DMSO (Dimethyl sulfoxide) | 0.1% - 1% | Excellent solubilizer. Can be cytotoxic at >0.5-1% in many cell lines. |
| Ethanol | 5% - 20% | Biocompatible. Can cause precipitation upon dilution in aqueous media.[11] |
| Propylene Glycol (PG) | 10% - 40% | Common in parenteral formulations. High concentrations increase viscosity.[12] |
| Polyethylene Glycol 400 (PEG 400) | 10% - 50% | Low toxicity. Can improve absorption from PEG matrices.[13] |
Experimental Protocol 2: Preparation of a Co-solvent Formulation
Objective: To prepare a 10 mM stock solution of 3-acetyl-1H-indole-6-carbonitrile (MW: 184.2 g/mol ) in a DMSO-based co-solvent system.
Methodology:
-
Weigh Compound: Accurately weigh 1.842 mg of the compound.
-
Initial Dissolution: Add 100 µL of 100% DMSO to the powder. Vortex or sonicate gently until the solid is completely dissolved. This creates a 100 mM primary stock solution.
-
Dilution: Serially dilute this primary stock with your final aqueous buffer. For example, to make a 1 mM final solution with 1% DMSO, add 10 µL of the 100 mM stock to 990 µL of your aqueous buffer.
-
Observation: Always observe the solution after dilution for any signs of precipitation (cloudiness). If precipitation occurs, you may need to increase the percentage of co-solvent or try a different formulation strategy.
FAQ 4: Is 3-acetyl-1H-indole-6-carbonitrile acidic or basic? Can I use pH adjustment to improve its solubility?
Answer: The indole nitrogen has a pKa of ~17, making it very weakly acidic and not easily ionizable under typical physiological conditions. The acetyl and nitrile groups do not contribute significantly to ionizability in the pH 1-10 range. Therefore, pH adjustment is unlikely to be a highly effective primary strategy for this specific molecule.
However, for other indole derivatives or compounds with weakly acidic or basic functional groups, pH modification can be very effective.[14] The solubility of a weak acid increases as the pH rises above its pKa, while the solubility of a weak base increases as the pH falls below its pKa.[15][16] Incorporating pH-modifying excipients into a formulation can create a microenvironment that enhances dissolution.[17][18]
Section 3: Intermediate Formulation Strategies
When simple co-solvents are insufficient or not suitable (e.g., due to toxicity concerns), surfactants and cyclodextrins offer more powerful solubilization mechanisms.
FAQ 5: How do surfactants work, and which ones are commonly used?
Answer: Surfactants, or surface-active agents, are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in water.[19][20][21] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[22][23]
Table 2: Common Surfactants for Pharmaceutical Formulations
| Surfactant | Type | Typical Usage | Notes |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.1% - 2% (w/v) | Very common in parenteral formulations; low toxicity.[24] |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.1% - 2% (w/v) | Similar to Polysorbate 80, often used in protein formulations.[24] |
| Kolliphor® EL (Cremophor® EL) | Non-ionic | 1% - 10% (w/v) | Effective but associated with hypersensitivity reactions. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | In vitro use only | Strong solubilizer but denatures proteins and is highly cytotoxic. |
FAQ 6: What are cyclodextrins, and how can they help with my compound?
Answer: Cyclodextrins (CDs) are cyclic oligosaccharides with a truncated cone shape.[25][26] They have a hydrophilic exterior and a hydrophobic internal cavity. Poorly soluble molecules like 3-acetyl-1H-indole-6-carbonitrile can become encapsulated within this hydrophobic cavity, forming an "inclusion complex."[27][28] This complex has a much higher aqueous solubility than the drug molecule alone.[29]
Diagram: Cyclodextrin Inclusion Complex Formation
Sources
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- 2. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 6. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 7. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Co-solvent: Significance and symbolism [wisdomlib.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. researchgate.net [researchgate.net]
- 12. US6361758B1 - Cosolvent formulations - Google Patents [patents.google.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. brieflands.com [brieflands.com]
- 15. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 16. youtube.com [youtube.com]
- 17. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. researchgate.net [researchgate.net]
- 21. jocpr.com [jocpr.com]
- 22. Solubilization by surfactants: Significance and symbolism [wisdomlib.org]
- 23. asianpharmtech.com [asianpharmtech.com]
- 24. pharmtech.com [pharmtech.com]
- 25. Use of cyclodextrins as excipients in pharmaceutical products: why not in extemporaneous preparations? | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 26. Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ijpsjournal.com [ijpsjournal.com]
- 28. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Redirecting [linkinghub.elsevier.com]
Side-product formation in the acylation of indole-6-carbonitrile
Welcome to the technical support center for the acylation of indole-6-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific substrate. As a Senior Application Scientist, I understand that while indole acylation is a well-established transformation, the presence of the electron-withdrawing nitrile group at the C6 position introduces unique challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential side-product formation and optimize your reaction conditions.
Introduction: The Challenge of Indole-6-carbonitrile Acylation
The acylation of indoles is a fundamental reaction in organic synthesis, providing key intermediates for numerous pharmaceutical agents.[1][2] The reaction typically proceeds via electrophilic aromatic substitution, favoring the electron-rich C3 position.[2][3][4] However, the electronic properties of substituents on the indole ring can significantly influence regioselectivity and reactivity.
Indole-6-carbonitrile presents a specific challenge due to the electron-withdrawing nature of the cyano group. This can deactivate the indole ring towards electrophilic attack and potentially alter the typical C3 selectivity. Furthermore, the reaction conditions required for acylation can lead to undesired side reactions involving the nitrile functionality itself. This guide will address these specific issues, providing both mechanistic explanations and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My acylation of indole-6-carbonitrile is giving me a mixture of N-acylated and C3-acylated products. How can I control the regioselectivity?
A1: This is a classic challenge in indole chemistry. The outcome of the reaction is a delicate balance between the nucleophilicity of the indole nitrogen (N1) and the C3 position.
-
For C3-Acylation (Friedel-Crafts type): To favor substitution at the C3 position, you should employ conditions that promote electrophilic aromatic substitution. This typically involves the use of a Lewis acid catalyst with an acyl halide or anhydride.[5][6] For a substrate like indole-6-carbonitrile, which is somewhat deactivated, a moderately strong but not overly harsh Lewis acid is recommended. Using very strong Lewis acids like AlCl₃ can sometimes lead to decomposition.[7] Milder Lewis acids such as zinc oxide or dialkylaluminum chlorides can be effective alternatives.[1][7]
-
For N-Acylation: To favor acylation at the indole nitrogen, you need to enhance its nucleophilicity. This is typically achieved by deprotonating the N-H bond with a base.[8][9] The resulting indolide anion is a much stronger nucleophile and will readily attack the acylating agent. Common bases for this purpose include sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).[8] Using a stable acyl source like a thioester in the presence of a base can also provide high chemoselectivity for N-acylation.[3][8]
Q2: I am observing a significant amount of a di-acylated side-product in my reaction. What causes this and how can I prevent it?
A2: Di-acylation, occurring at both the N1 and C3 positions, is a common side-product, especially when forcing conditions are used. The initial acylation product, either at N1 or C3, can sometimes undergo a subsequent acylation.
Causality:
-
N-then-C Acylation: If N-acylation occurs first, the resulting N-acylindole is generally less nucleophilic at C3 than the starting indole. However, under forcing conditions (e.g., high temperature, excess acylating agent and catalyst), a second acylation at C3 can still occur.
-
C-then-N Acylation: If C3-acylation occurs first, the resulting 3-acylindole still has a free N-H group that can be acylated under basic conditions or with highly reactive acylating agents.
Troubleshooting:
| Strategy | Rationale |
| Control Stoichiometry | Use only a slight excess (1.05-1.2 equivalents) of the acylating agent. |
| Lower Reaction Temperature | Running the reaction at a lower temperature will decrease the rate of the second acylation more significantly than the first. |
| Slow Addition | Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second reaction. |
| Choice of Acylating Agent | Use a less reactive acylating agent. For example, an acid anhydride might be less prone to diacylation than a more reactive acyl chloride. |
Q3: My reaction is clean, but my yield is low. Could the nitrile group be a problem?
A3: Yes, the nitrile group can be problematic under certain acylation conditions. While generally robust, nitriles can undergo hydrolysis to the corresponding amide or carboxylic acid under either strong acidic or basic conditions, especially in the presence of water at elevated temperatures.
Potential Side Reactions:
-
Acid-Catalyzed Hydrolysis: Strong Lewis acids or Brønsted acids used to activate the acylating agent can also catalyze the hydrolysis of the nitrile if water is present.
-
Base-Mediated Hydrolysis: Strong bases used for N-acylation can also promote nitrile hydrolysis, particularly during aqueous workup.
Troubleshooting:
| Strategy | Rationale |
| Anhydrous Conditions | Ensure your solvent and reagents are dry. Use of an inert atmosphere (e.g., nitrogen or argon) is highly recommended. |
| Careful Workup | When quenching the reaction, do so at low temperatures and avoid prolonged exposure to strong aqueous acids or bases. |
| Choice of Catalyst/Base | If nitrile hydrolysis is suspected, consider using milder Lewis acids for C3-acylation or weaker bases for N-acylation. |
Troubleshooting Guide: A Workflow for Optimizing Your Reaction
This workflow provides a systematic approach to troubleshooting the acylation of indole-6-carbonitrile.
Caption: A systematic workflow for troubleshooting common issues in the acylation of indole-6-carbonitrile.
Experimental Protocols
Protocol 1: Regioselective C3-Acylation using Zinc Oxide
This protocol is adapted from methodologies known to favor C3-acylation under mild conditions, which is beneficial for substrates with sensitive functional groups.[1]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add indole-6-carbonitrile (1.0 eq.).
-
Catalyst and Solvent: Add zinc oxide (ZnO, 1.5 eq.) and a suitable anhydrous solvent (e.g., 1,2-dichloroethane or an ionic liquid).
-
Acylating Agent: Add the acyl chloride (1.2 eq.) dropwise to the suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (40-60 °C) while monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter to remove the zinc oxide. Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective N-Acylation using Cesium Carbonate
This protocol is based on methods that achieve chemoselective N-acylation by deprotonating the indole nitrogen.[8]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add indole-6-carbonitrile (1.0 eq.) and cesium carbonate (Cs₂CO₃, 3.0 eq.).
-
Solvent: Add anhydrous xylene.
-
Acylating Agent: Add the S-methyl thioester (3.0 eq.) as the acyl source.
-
Reaction: Heat the reaction mixture to 140 °C and stir for 12 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Mechanistic Considerations: The N vs. C3 Dichotomy
The regioselectivity of indole acylation is a fascinating interplay of kinetics and thermodynamics, heavily influenced by the reaction conditions.
Caption: Competing pathways for N-acylation vs. C3-acylation of indole-6-carbonitrile based on the reaction conditions.
This guide provides a comprehensive overview of the challenges and solutions associated with the acylation of indole-6-carbonitrile. By understanding the underlying mechanisms and employing the troubleshooting strategies outlined, researchers can significantly improve the outcomes of their synthetic efforts.
References
- Terashima, M., & Fujioka, M. (n.d.).
-
Zuo, Y., Zuo, P., Liu, M., Wang, X., Du, J., Li, X., Zhang, P., & Xu, Z. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. [Link]
-
(2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. [Link]
-
(2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journals. [Link]
-
Zhang, L.-R., Yi, F.-P., Zou, J.-Z., Zhang, X., & Wang, Z. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. ResearchGate. [Link]
-
Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal. [Link]
-
(n.d.). Scope of substituted indoles for direct N‐acylation with carboxylic... ResearchGate. [Link]
-
(n.d.). Methods for N‐acylation of indole with carboxylic acid (derivatives). ResearchGate. [Link]
-
(n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
(n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]
-
(n.d.). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. ResearchGate. [Link]
-
(2022). Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. Organic Letters. [Link]
-
(n.d.). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. [Link]
-
(n.d.). A cascade reaction of azolopyrimidines. Synthesis of unusual indole and azaindole derivatives. Chemical Communications (RSC Publishing). [Link]
-
(n.d.). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers. [Link]
-
(n.d.). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC - NIH. [Link]
-
(2009). A Cascade Reaction of Azolopyrimidines. Synthesis of Unusual Indole and Azaindole Derivatives. ResearchGate. [Link]
-
(2018). Na2CO3-Catalyzed N-Acylation of Indoles with Alkenyl Carboxylates. [Link]
-
(n.d.). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PMC. [Link]
-
(n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]
-
(2022). Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Journal of the American Chemical Society. [Link]
-
(2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journals. [Link]
-
(n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]
-
(2022). Acetylation of lysines on affinity-purification matrices to reduce co-digestion of bead-bound ligands. Protocols.io. [Link]
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- 4. BJOC - Chemoselective N-acylation of indoles using thioesters as acyl source [beilstein-journals.org]
- 5. 傅-克酰基化反应 [sigmaaldrich.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Friedel-Crafts Acylation of Substituted Indoles
Welcome to the technical support center for the Friedel-Crafts acylation of substituted indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this pivotal reaction. Here, we move beyond simple protocols to explore the mechanistic underpinnings of common challenges, providing you with the causal logic needed to troubleshoot and enhance your reaction yields and regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of indole resulting in a low yield and a significant amount of dark, insoluble polymer?
This is a classic and frequently encountered issue stemming from the high electron-density of the indole nucleus.[1] Strong Lewis acids, such as aluminum chloride (AlCl₃), while effective for less reactive aromatics, are often too harsh for indoles.[1][2] They can induce acid-catalyzed polymerization or degradation of the indole starting material, leading to the formation of red or violet tars.[3]
The core of the problem lies in the delicate balance between activating the acylating agent and avoiding unwanted side reactions with the sensitive indole ring. The solution is to move away from overly aggressive Lewis acids and explore milder, more selective catalytic systems.
Q2: My reaction is producing a mixture of N-acylated and C3-acylated products. How can I improve the C3-regioselectivity?
The indole scaffold possesses two primary nucleophilic sites: the C3 position and the N1 nitrogen atom. The competition between these sites is a central challenge in indole functionalization. While C3 is generally more nucleophilic and leads to the thermodynamically favored product, N-acylation can occur, especially under certain conditions.[4][5]
To favor C3-acylation, the key is to select conditions that either sterically hinder N-acylation or enhance the electrophilicity of the acylating agent just enough for the more nucleophilic C3 to react preferentially. The formation of an indole-Lewis acid complex can also play a crucial role in directing the substitution.[3] Changing the order of addition—forming the indole-Lewis acid complex first before adding the acylating agent—can dramatically improve C3 selectivity.[3]
Q3: Are there effective methods for acylating indoles that bear electron-withdrawing groups (EWGs)?
Acylating indoles with EWGs (e.g., nitro, cyano, ester groups) is challenging because these substituents decrease the nucleophilicity of the indole ring system, slowing down the desired electrophilic substitution. However, it is certainly achievable. Success often requires slightly more forcing conditions or highly efficient catalytic systems. The use of dialkylaluminum chlorides has proven effective for indoles bearing various functional groups, including some with electron-withdrawing character.[2] Additionally, methods employing highly reactive acylating agents or more active catalysts under optimized conditions can overcome the reduced reactivity of the indole substrate.
Q4: Can I run this reaction without protecting the N-H group?
Yes, many modern protocols are specifically designed to avoid the need for N-protection, which adds cumbersome protection and deprotection steps to a synthetic sequence.[2][3] Methods utilizing dialkylaluminum chlorides (Et₂AlCl) or certain metal triflates (Y(OTf)₃) are highly effective for the direct C3-acylation of N-H free indoles.[2][4][6] These reagents often coordinate in a way that favors C3 attack without promoting competitive N-acylation.
In-Depth Troubleshooting Guide
Problem 1: Low to No Conversion, Starting Material Recovered
-
Primary Cause: Insufficient activation of the acylating agent. This can happen if the Lewis acid is too weak, deactivated by moisture, or used in insufficient quantity. The acylium ion or a related reactive species is the key electrophile, and its formation is critical.[6][7]
-
Investigative Logic:
-
Reagent & Solvent Integrity: Are your acyl chloride/anhydride and solvent truly anhydrous? Lewis acids like AlCl₃ and TiCl₄ are extremely moisture-sensitive. Water will quench the catalyst, halting the reaction.
-
Catalyst Loading: For traditional Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is often required because the product ketone complexes with the catalyst, taking it out of the catalytic cycle.[8] Ensure you are using at least one equivalent. For true catalytic systems (e.g., metal triflates), ensure the recommended loading is used.[6]
-
Solvent Choice: In some cases, the indole-Lewis acid complex may precipitate out of non-polar solvents, slowing the reaction. The addition of a polar co-solvent like nitromethane (CH₃NO₂) can increase the solubility of these complexes, accelerating the reaction and improving yields.[3]
-
-
Troubleshooting Protocol:
-
Dry all glassware thoroughly and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Use freshly opened or distilled anhydrous solvents.
-
Consider switching to a more robust Lewis acid. If using a milder catalyst, a moderate increase in temperature may be required.
-
If a precipitate is observed upon addition of the Lewis acid to the indole solution, try adding a small amount of nitromethane as a co-solvent.[3]
-
Problem 2: Poor C3-Regioselectivity (N-Acylation or Diacylation Products Observed)
-
Primary Cause: The reaction conditions are favoring attack at the indole nitrogen or are harsh enough to promote a second acylation after the first. 1,3-diacylation can occur if the initially formed 3-acylindole is reactive enough to undergo subsequent N-acylation.[3][5]
-
Investigative Logic:
-
Lewis Acid Choice: The choice of Lewis acid is paramount. Milder, bulkier Lewis acids can sterically disfavor attack at the nitrogen atom.
-
Order of Addition: Adding the Lewis acid to a mixture of the indole and acylating agent can lead to a chaotic reaction. Pre-complexing the indole with the Lewis acid can "prepare" the substrate for regioselective C3 attack.[3]
-
-
Troubleshooting Workflow: A decision-making workflow can guide the optimization process to favor C3 acylation.
Caption: Troubleshooting workflow for improving C3-regioselectivity.
Data Summary: Comparison of Lewis Acids for C3-Acetylation of Indole
The selection of the Lewis acid is arguably the most critical parameter for achieving high yields of 3-acylindoles. The data below, compiled from literature, illustrates the impact of this choice.
| Entry | Lewis Acid | Acylating Agent | Solvent | Yield (%) of 3-Acylindole | Reference |
| 1 | Et₂AlCl | Acetyl Chloride | CH₂Cl₂ | 86 | [2] |
| 2 | Me₂AlCl | Acetyl Chloride | CH₂Cl₂ | 85 | [2] |
| 3 | SnCl₄ | Acetyl Chloride | CH₂Cl₂/CH₃NO₂ | 96 | [3] |
| 4 | Y(OTf)₃ (cat.) | Propionic Anhydride | [BMI]BF₄ (Ionic Liquid) | 94 | [4][6] |
| 5 | ZnO (cat.) | Benzoyl Chloride | Ionic Liquid | 92 | [4] |
| 6 | AlCl₃ | Acetyl Chloride | CH₂Cl₂ | Low / Decomposition | [2][3] |
This table clearly shows that milder Lewis acids like dialkylaluminum chlorides and catalytic systems based on metal triflates or zinc oxide significantly outperform traditional, harsh Lewis acids like AlCl₃.
Featured Protocol: Regioselective C3-Acylation using Diethylaluminum Chloride
This protocol is adapted from Okauchi et al. and represents a robust method for the C3-acylation of unprotected indoles, minimizing polymerization and N-acylation side reactions.[2][6]
Diagram of the General Reaction Mechanism
Caption: General mechanism of Lewis acid-catalyzed indole acylation.
Experimental Procedure:
-
Preparation: To a solution of the desired indole (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂, 5 mL) in a flame-dried flask under an argon atmosphere, cool the mixture to 0 °C using an ice bath.
-
Lewis Acid Addition: Slowly add a solution of diethylaluminum chloride (Et₂AlCl) in hexanes (e.g., 1.0 M, 1.2 mL, 1.2 mmol) to the stirred indole solution.
-
Stirring: Allow the mixture to stir at 0 °C for 10-15 minutes. A change in color or the formation of a slurry may be observed.
-
Acylating Agent Addition: Add the acyl chloride (1.1 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of 1 M aqueous HCl.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 3-acylindole by flash column chromatography or recrystallization as appropriate.
References
- Benchchem. (n.d.).
- Charistoudi, M., et al. (2022). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PMC - NIH.
- Reis, L. V., et al. (2003). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively.
- Kumar, A., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles.
- Kumar, A., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PMC.
- Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal.
- Li, J., et al. (2023). Palladium(II)
- Nilsson, M., et al. (2018). A Scalable Method for Regioselective 3-Acylation of 2-Substituted Indoles under Basic Conditions.
- Potavathri, S., et al. (2011). Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. DigitalCommons@URI.
- Benchchem. (n.d.).
- Reddy, T. S., et al. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid.
- J&K Scientific LLC. (n.d.).
- Sigma-Aldrich. (n.d.).
- Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare.
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- 2. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
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- 5. bhu.ac.in [bhu.ac.in]
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- 7. jk-sci.com [jk-sci.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Stability issues of 3-acetyl-1H-indole-6-carbonitrile in DMSO solution
Welcome to the dedicated technical support guide for 3-acetyl-1H-indole-6-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.
Introduction: Understanding the Molecule and the Solvent
3-acetyl-1H-indole-6-carbonitrile is a multifaceted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, while the acetyl and carbonitrile groups offer unique electronic and steric properties for molecular interactions. However, the very features that make this molecule interesting can also contribute to its instability in certain conditions.
DMSO is a universal solvent in biological research, prized for its ability to dissolve a wide range of compounds.[1] Despite its utility, DMSO is not inert and can participate in or promote chemical reactions, particularly at elevated temperatures or in the presence of contaminants like water.[2][3] This guide will delve into the specific stability considerations for 3-acetyl-1H-indole-6-carbonitrile in DMSO.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and concerns regarding the stability of 3-acetyl-1H-indole-6-carbonitrile in DMSO solution.
Question 1: I've observed a decrease in the expected activity of my 3-acetyl-1H-indole-6-carbonitrile compound in my cellular assay over time. Could this be a stability issue?
Answer: Yes, a decline in biological activity is a strong indicator of compound degradation. Indole-containing molecules can be susceptible to oxidation, and the presence of an acetyl group can influence the electron density of the indole ring, potentially affecting its stability. Furthermore, DMSO itself can be a source of interference in biological assays.[4][5]
Troubleshooting Steps:
-
Fresh vs. Aged Stock Comparison: Prepare a fresh solution of 3-acetyl-1H-indole-6-carbonitrile in high-purity, anhydrous DMSO. Compare its activity in your assay to an older stock solution that has been stored for some time. A significant difference in potency points towards instability.
-
LC-MS Analysis: The most definitive way to assess stability is through analytical chemistry. Analyze both your fresh and aged DMSO stock solutions using Liquid Chromatography-Mass Spectrometry (LC-MS). Look for the appearance of new peaks or a decrease in the area of the parent compound's peak.
Question 2: My DMSO stock solution of 3-acetyl-1H-indole-6-carbonitrile has developed a slight yellow tint. What could be the cause?
Answer: A color change in your stock solution is a visual cue for a potential chemical transformation. For indole derivatives, this can often be attributed to oxidation or the formation of degradation products. The indole ring is susceptible to oxidation, which can lead to the formation of colored byproducts.
Causality: The C2-C3 double bond of the indole ring is electron-rich and can be a target for electrophilic attack or oxidation. While DMSO is a polar aprotic solvent, trace amounts of water or exposure to light and air can facilitate oxidative degradation pathways.
Question 3: Are there any known reactions between the indole scaffold and DMSO?
Answer: Yes, under certain conditions, DMSO can act as a reagent with indole derivatives. While often requiring catalysts or elevated temperatures, reactions such as formylation or methylthiolation at the C3 position of the indole have been reported.[6][7] Given that the C3 position of your molecule is substituted with an acetyl group, these specific reactions are less likely. However, this highlights the potential for reactivity between the solvent and the solute.
Potential Degradation Pathways
While specific degradation pathways for 3-acetyl-1H-indole-6-carbonitrile in DMSO are not extensively documented, we can hypothesize potential routes based on established indole chemistry.
Diagram: Potential Degradation Pathways
Caption: Potential degradation routes for 3-acetyl-1H-indole-6-carbonitrile in DMSO.
Best Practices for Preparation and Storage of DMSO Stock Solutions
To mitigate stability issues, adhere to the following best practices for preparing and storing your 3-acetyl-1H-indole-6-carbonitrile DMSO stock solutions.
| Parameter | Recommendation | Rationale |
| DMSO Quality | Use anhydrous, high-purity DMSO (≥99.9%). | Water is a key contributor to the degradation of many compounds in DMSO.[2][3] |
| Concentration | Prepare a concentrated stock solution (e.g., 10-20 mM). | Higher concentrations can sometimes improve stability. Avoid storing at very low concentrations. |
| Storage Temperature | Store at -20°C or -80°C. | Lower temperatures slow down the rate of chemical degradation. |
| Aliquoting | Aliquot the stock solution into single-use volumes. | This minimizes the number of freeze-thaw cycles and reduces exposure to atmospheric moisture and oxygen.[2] |
| Inert Atmosphere | For highly sensitive compounds, consider overlaying with an inert gas (e.g., argon or nitrogen) before sealing. | This displaces oxygen, which can participate in oxidative degradation. |
| Light Exposure | Protect from light by using amber vials or storing in the dark. | Light can provide the energy to initiate photo-degradation reactions. |
Experimental Protocol: Assessing Compound Stability in DMSO
This protocol outlines a straightforward experiment to assess the stability of your 3-acetyl-1H-indole-6-carbonitrile in DMSO over time.
Objective: To quantify the degradation of 3-acetyl-1H-indole-6-carbonitrile in DMSO under typical storage conditions.
Materials:
-
3-acetyl-1H-indole-6-carbonitrile
-
Anhydrous, high-purity DMSO
-
Amber glass vials
-
LC-MS system
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of 3-acetyl-1H-indole-6-carbonitrile to prepare a 10 mM stock solution in anhydrous DMSO.
-
Ensure the compound is fully dissolved. Gentle vortexing or sonication in a water bath can be used if necessary.[8]
-
-
Initial Analysis (T=0):
-
Immediately after preparation, take an aliquot of the stock solution and dilute it to an appropriate concentration for LC-MS analysis.
-
Analyze the sample by LC-MS to obtain the initial peak area of the parent compound. This will serve as your baseline.
-
-
Storage:
-
Aliquot the remaining stock solution into several amber vials.
-
Store the vials under your standard laboratory conditions (e.g., -20°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from storage.
-
Allow the aliquot to thaw completely and come to room temperature.
-
Dilute and analyze by LC-MS as in step 2.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the initial (T=0) peak area.
-
Calculate the percentage of the compound remaining at each time point.
-
Monitor for the appearance of any new peaks, which could indicate degradation products.
-
Diagram: Stability Assessment Workflow
Caption: Workflow for assessing the stability of 3-acetyl-1H-indole-6-carbonitrile in DMSO.
Concluding Remarks
The stability of 3-acetyl-1H-indole-6-carbonitrile in DMSO is a critical factor for obtaining reliable and reproducible experimental results. By understanding the potential for degradation and implementing best practices for handling and storage, researchers can minimize compound instability. Proactive stability assessment using analytical techniques like LC-MS is highly recommended to ensure the integrity of your valuable research compounds.
References
-
The ammonium-promoted formylation of indoles by DMSO and H2O - ResearchGate. Available from: [Link]
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - MDPI. Available from: [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Available from: [Link]
- Gilda, J. E., & Gomes, A. V. (2014). The solvent DMSO has an impact on the activity of histone deacetylases and other enzymes. FASEB Journal, 28(3), 1317-1330.
-
Krzywon, A., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5017. Available from: [Link]
-
PubChem. 7-acetyl-1H-indole-3-carbonitrile. Available from: [Link]
-
PubChem. 3-Acetylindole. Available from: [Link]
-
Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - MDPI. Available from: [Link]
-
Kozik, V., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ASSAY and Drug Development Technologies, 7(4), 394-403. Available from: [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. Available from: [Link]
-
Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions. Available from: [Link]
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - ResearchGate. Available from: [Link]
-
Monitoring Distribution of the Therapeutic Agent Dimethyl Sulfoxide via Solvatochromic Shift of Albumin-Bound Indocyanine Green - PubMed Central. Available from: [Link]
-
DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC - NIH. Available from: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available from: [Link]
-
Dimethyl sulfoxide, DMSO - Organic Chemistry Portal. Available from: [Link]
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DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. Available from: [Link]
-
Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Available from: [Link]
-
Studies on Repository Compound Stability in DMSO under Various Conditions. Available from: [Link]
-
Divergent decomposition pathways of DMSO mediated by solvents and additives. Available from: [Link]
-
Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed. Available from: [Link]
-
Oxidation of tryptophan to oxindolylalanine by dimethyl sulfoxide-hydrochloric acid. Selective modification of tryptophan containing peptides - PubMed. Available from: [Link]
-
The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Available from: [Link]
-
Mechanistic Insights into the Roles of Electrolyte Additives in Enhancing CO2 Electroreduction Efficiency | Journal of the American Chemical Society. Available from: [Link]
-
Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. Available from: [Link]
-
ChemInform Abstract: DMSO as Oxidant and Sulfenylating Agent for Metal‐Free Oxidation and Methylthiolation of Alcohol‐Containing Indoles. | Request PDF - ResearchGate. Available from: [Link]
-
DMSO wont dilute my pure compound. How to solve this? - ResearchGate. Available from: [Link]
-
Effect of acetonitrile-dimethyl sulfoxide solvent on the enthalpies of solution of 18-crown-6 ether | Request PDF - ResearchGate. Available from: [Link]
-
Oxidation of a cysteine-derived nucleophilic reagent by dimethyl sulfoxide in the amino acid derivative reactivity assay - PubMed. Available from: [Link]
-
3-Acetylbenzonitrile (CAS 6136-68-1) - Chemical & Physical Properties by Cheméo. Available from: [Link]
-
1-acetyl-1h-indole- 6-carbonitrile - Cas No: 1017791-09-1 at Best Price in Mumbai. Available from: [Link]
-
1-acetyl indole, 576-15-8 - The Good Scents Company. Available from: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism-A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Functionalization of the Indole Nucleus
Welcome to the Technical Support Center for Indole Functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who work with the indole scaffold. The indole nucleus is a privileged structure in countless natural products and pharmaceutical agents, yet its functionalization can present significant challenges. This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you navigate these complexities and optimize your reaction outcomes.
Core Principles of Indole Reactivity
A foundational understanding of the indole nucleus's electronic properties is critical for troubleshooting. The indole ring is an electron-rich aromatic system, but the reactivity is not uniform across the scaffold.
-
C3 vs. C2 Nucleophilicity : The highest electron density is at the C3 position. Consequently, electrophilic aromatic substitution occurs preferentially at C3, which is approximately 10¹³ times more reactive than a position on a benzene ring. [1][2]Attack at C3 proceeds through a resonance-stabilized intermediate that preserves the aromaticity of the fused benzene ring. [3]Electrophilic attack at C2 disrupts this aromaticity, resulting in a much less stable intermediate, making this pathway less favorable. [3][4]* N-H Acidity and Nucleophilicity : The indole nitrogen (N1) possesses a lone pair of electrons and an acidic proton. Under basic conditions, the N-H group can be deprotonated to form a highly nucleophilic indolide anion. [2]This anion can compete with C3 for electrophiles, leading to N-functionalization, a common side reaction. [5]The choice of cation and solvent can heavily influence the site of attack; covalent metal salts (e.g., Mg, Zn) and nonpolar solvents favor C3 attack, while ionic salts (e.g., Na, K) and polar aprotic solvents (e.g., DMF, DMSO) favor N1 attack. [1]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during indole functionalization in a question-and-answer format.
Issue 1: Poor or No Yield
Question: I've set up my indole functionalization reaction (e.g., Friedel-Crafts, Alkylation), but I'm observing very low conversion of my starting material, even after extended reaction times. What are the likely causes and how can I fix it?
Answer: Low yield is a common frustration that can stem from several factors, ranging from reagent deactivation to suboptimal reaction conditions.
Potential Causes & Step-by-Step Solutions:
-
Inadequate Catalyst Activity:
-
The Problem: Lewis acids used in Friedel-Crafts reactions (e.g., AlCl₃, FeCl₃) or catalysts in cross-coupling reactions (e.g., Palladium complexes) are sensitive to moisture and air. Contamination can deactivate the catalyst before it participates in the reaction.
-
Solution:
-
Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.
-
Use freshly opened or properly stored anhydrous solvents and reagents. Solvents should be passed through a purification system (e.g., alumina column) or distilled from an appropriate drying agent.
-
Run the reaction under a positive pressure of an inert atmosphere (Nitrogen or Argon).
-
-
-
Insufficient Electrophilicity/Reactivity:
-
The Problem: The electrophile may not be reactive enough to engage with the indole nucleus, especially if the indole itself is deactivated by an electron-withdrawing group.
-
Solution:
-
For Friedel-Crafts acylations, convert the carboxylic acid to a more reactive acyl chloride or anhydride. [6] * Increase the strength or loading of the Lewis acid catalyst. Be cautious, as stronger acids can sometimes promote indole decomposition. [7] * For alkylations, consider converting an alcohol into a better leaving group, such as a tosylate, or use a more reactive alkylating agent like a trichloroacetimidate. [8]
-
-
-
Sub-optimal Temperature or Solvent:
-
The Problem: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature. Alternatively, the solvent may not be appropriate for the reaction mechanism. [9][10] * Solution:
-
Incrementally increase the reaction temperature, monitoring by TLC for product formation and decomposition. For sluggish reactions, switching to a higher-boiling solvent might be necessary.
-
Consider the solvent's role. For reactions involving charged intermediates, a more polar solvent can enhance the reaction rate. [10]For instance, switching from toluene to a polar aprotic solvent like DMF can favor N-alkylation, while nonpolar solvents favor C3-alkylation. [1][11]
-
-
Issue 2: Poor Regioselectivity (C3 vs. N1 or C2 Functionalization)
Question: My reaction is working, but I'm getting a mixture of products, primarily C3-substituted and N1-substituted indoles. How can I improve selectivity for the C3 position?
Answer: Achieving high regioselectivity is key to efficient synthesis. The competition between C3 and N1 is a classic challenge governed by both electronic and steric factors.
Potential Causes & Step-by-Step Solutions:
-
N-H Deprotonation and N-Functionalization:
-
The Problem: If the reaction conditions are basic or if a strong base is used to deprotonate the indole, the resulting indolide anion can react at the nitrogen. [5]This is especially true in polar aprotic solvents. [1] * Solution: Protect the Indole Nitrogen. This is the most robust strategy to prevent N-functionalization. [5]By installing a protecting group on the nitrogen, you physically and electronically block it from reacting, directing electrophiles to the C3 position.
-
Protocol: Choose a protecting group that is stable to your reaction conditions but can be removed easily later.
-
-
| Protecting Group | Abbreviation | Common Introduction Reagents | Key Stability | Primary Deprotection Method |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, DMAP, THF | Stable to base, hydrogenolysis | Strong Acid (TFA, HCl) |
| Phenylsulfonyl | PhSO₂ | PhSO₂Cl, NaH, DMF | Stable to acid, oxidation | Harsh basic conditions (hydrolysis) |
| Benzyl | Bn | BnBr, NaH, DMF | Stable to acid, base | Hydrogenolysis (H₂, Pd/C) |
| Triisopropylsilyl | TIPS | TIPSCl, Imidazole, DMF | Stable to non-acidic conditions | Fluoride source (TBAF) |
Table 1: Common N-Protecting groups for indoles and their cleavage conditions. Data compiled from sources.[12][13][14][15][16]
-
Steric Hindrance Directing to C2:
-
The Problem: While C3 is electronically favored, if the C3 position is blocked by a substituent, functionalization may be forced to the C2 position. In some transition-metal catalyzed reactions, steric factors can also override electronic preference, leading to C2 functionalization. [17] * Solution:
-
If C3 functionalization is desired on a C3-substituted indole, a different synthetic strategy may be required (e.g., functionalizing before creating the indole ring).
-
In palladium-catalyzed arylations, the choice of ligand and base can sometimes be tuned to favor one regioisomer over another. [17]
-
-
Issue 3: Product Decomposition During Reaction or Work-up
Question: I see my product forming on TLC, but by the end of the reaction or after work-up, it has disappeared or turned into a mess of baseline material. What's causing this instability?
Answer: Indoles, being electron-rich, are susceptible to degradation, particularly under strongly acidic or oxidative conditions.
Potential Causes & Step-by-Step Solutions:
-
Acid-Mediated Polymerization/Degradation:
-
The Problem: Many indoles are unstable in the presence of strong Brønsted or Lewis acids, leading to dimerization or polymerization. [12]This is a known issue in reactions like the Fischer indole synthesis or harsh Friedel-Crafts conditions. [7] * Solution:
-
Use the mildest possible acid catalyst that will still promote the reaction. For example, consider using ZnO or Y(OTf)₃ instead of AlCl₃ for acylations. [18] * Maintain low reaction temperatures to minimize the rate of decomposition. Add reagents slowly to control any exotherms.
-
During aqueous work-up, avoid strong acids. Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) to neutralize the reaction mixture. [19]
-
-
-
Oxidation:
-
The Problem: The electron-rich indole ring can be sensitive to air, especially in the presence of light or trace metals, leading to colored impurities. [20] * Solution:
-
Perform the reaction under an inert atmosphere (N₂ or Ar).
-
Degas solvents before use, especially for sensitive cross-coupling reactions.
-
During work-up, consider adding a reducing agent like sodium thiosulfate (Na₂S₂O₃) to the aqueous wash to quench any oxidative species.
-
-
Issue 4: Challenges in Product Purification
Question: I have my crude product, but it's proving difficult to purify by column chromatography. I'm seeing streaking on the TLC plate, or the product is decomposing on the silica gel.
Answer: Purification of indole derivatives can be challenging due to their polarity and potential instability on acidic stationary phases. [7][20] Potential Causes & Step-by-Step Solutions:
-
Acidity of Silica Gel:
-
The Problem: Standard silica gel is slightly acidic and can cause decomposition of sensitive indoles, leading to streaking on TLC and low recovery from columns. [20] * Solution:
-
Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with the eluent containing a small amount of a basic modifier, such as 1% triethylamine (Et₃N) or pyridine. [20]This neutralizes the acidic sites.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a bonded-phase silica like C18 (reverse-phase) for particularly sensitive compounds. [20]
-
-
-
Poor Separation from Impurities:
-
The Problem: The product and a key impurity (e.g., a regioisomer) have very similar polarities, making separation difficult. [7] * Solution:
-
Optimize the Solvent System: Systematically screen different solvent systems. Sometimes switching from a common ethyl acetate/hexane system to one containing dichloromethane, ether, or a small amount of methanol can dramatically improve separation. [9] * Recrystallization: If the product is a solid and the crude purity is reasonably high (>90%), recrystallization is an excellent method for obtaining highly pure material. [21][22]Experiment with a range of solvents to find one in which the product is soluble when hot but sparingly soluble when cold. [20]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key differences in optimizing a classical electrophilic substitution (like Vilsmeier-Haack) versus a transition-metal catalyzed cross-coupling (like Suzuki)?
A1: While both functionalize the indole ring, their mechanisms are fundamentally different, requiring distinct optimization strategies.
-
Vilsmeier-Haack (Electrophilic Substitution): Optimization focuses on controlling the reactivity of the electrophile (the Vilsmeier reagent). Key variables include the stoichiometry of POCl₃ to DMF, temperature (often starting at 0 °C and warming), and reaction time. [23][24]The main challenges are ensuring complete reaction without causing thermal decomposition. [25]* Suzuki Coupling (Cross-Coupling): Optimization is a multi-parameter problem involving the catalyst, ligand, base, and solvent. [26][27]The goal is to facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination). Success depends heavily on finding a synergistic combination of these components, often requiring a Design of Experiments (DoE) approach for efficient optimization. [26][28]The purity of the boronic acid partner is also critical. [29]Unprotected N-H indoles can be challenging substrates, often requiring specific ligand/base systems to avoid catalyst inhibition. [30] Q2: When is it absolutely necessary to use an N-protecting group?
A2: It is essential to use an N-protecting group under two main conditions:
-
When using strong bases or nucleophilic reagents: Any reaction involving organometallics (like Grignards or organolithiums for deprotonation) or strong bases (like NaH, LDA) will deprotonate the N-H group. If N-functionalization is not the desired outcome, protection is mandatory. [12]2. To prevent side reactions and improve solubility/stability: Protecting groups like Boc or sulfonyl groups can withdraw electron density from the ring, making the indole less susceptible to oxidation or acid-catalyzed decomposition. [13]They can also improve solubility in organic solvents.
Q3: How does my choice of solvent impact regioselectivity and reaction rate?
A3: The solvent is not merely a medium for the reaction; it actively influences outcomes.
-
Rate: For reactions involving the formation of charged intermediates (common in electrophilic substitutions), polar solvents can stabilize the transition state and accelerate the reaction. [10]Protic solvents (like methanol) can form hydrogen bonds with nucleophiles, creating a "solvent cage" that can slow down reactions compared to polar aprotic solvents (like DMF or DMSO). [10]* Regioselectivity: As mentioned in the Core Principles, solvent polarity can dictate the site of attack for the indolide anion. Polar aprotic solvents (DMF, DMSO) favor N-attack, whereas nonpolar solvents (toluene, hexane) favor C3-attack. [1]
Key Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Indole (C3-Formylation)
This protocol describes the synthesis of indole-3-carboxaldehyde, a key synthetic intermediate. The reaction involves the electrophilic substitution of indole with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). [23][25] Step-by-Step Methodology:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel under a nitrogen atmosphere, add anhydrous DMF (3 eq.).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve indole (1 eq.) in anhydrous DMF (sufficient to ensure solubility) and add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 35-40 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C and cautiously quench by pouring it over crushed ice.
-
Make the solution alkaline (pH 9-10) by the slow addition of an aqueous solution of sodium hydroxide (e.g., 30% w/v).
-
Stir the resulting suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to afford crude indole-3-carboxaldehyde, which can be further purified by recrystallization from ethanol or another suitable solvent.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-Bromo-1-(phenylsulfonyl)indole
This protocol details a typical palladium-catalyzed cross-coupling reaction to form a C-C bond at the C5 position of the indole ring. N-protection is used to enhance stability and prevent interference with the catalyst.
Step-by-Step Methodology:
-
To a Schlenk flask, add 5-bromo-1-(phenylsulfonyl)indole (1 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the solvent. A common solvent system is a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water (e.g., 4:1 ratio).
-
Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizations
Logical Workflow: Troubleshooting Poor Regioselectivity
Caption: Decision workflow for diagnosing and solving poor regioselectivity.
Mechanism: Electrophilic Attack at C3 vs. C2
Caption: Energetic preference for electrophilic attack at the C3 position.
References
-
Lane, B. S., & Sames, D. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 127(37), 12764–12765. [Link]
-
Cebrián, M., et al. (2001). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 6(1), 69-76. [Link]
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
-
Tan, J., et al. (2016). Effect of solvent on the alkylation. ResearchGate. [Link]
- Oza, B., & Patel, P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1143-1154.
-
Wang, C., et al. (2021). Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines. PMC. [Link]
- Kudo, K., et al. (1992). Process of preparing purified aqueous indole solution. U.S.
-
Kim, J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Molecules, 27(11), 3539. [Link]
-
MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]
-
Sundberg, R. J., & Russell, H. F. (1973). Effect of solvent and cation on the reaction of organometallic derivatives of indole with methyl iodide. The Journal of Organic Chemistry, 38(19), 3324-3328. [Link]
-
Chemistry Stack Exchange. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Indole reacts with electrophiles at C3 rather than at C2. Retrieved from [Link]
-
Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
- Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)-3-(dimethylamino)acrylonitrile derivatives. Current Chemistry Letters, 2(4), 187-194.
-
ResearchGate. (2022). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2...). Retrieved from [Link]
-
Pearson, C. M., & Williams, J. M. J. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(12), 2824–2827. [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. Retrieved from [Link]
-
Chemiz. (2022, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube. [Link]
-
Cornett, L. (2022). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Chemistry Summer Fellows. [Link]
-
Thomson, C. G., & Taylor, R. J. K. (2012). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC. [Link]
-
Kumar, A., & Kumar, V. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Molecules, 27(15), 4983. [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. PMC. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. Retrieved from [Link]
-
ResearchGate. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Boron Molecular. (n.d.). Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. Retrieved from [Link]
-
Baran, P. S. (n.d.). Protecting Groups. Scripps Research. [Link]
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 傅-克酰基化反应 [sigmaaldrich.com]
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- 8. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 21. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
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- 24. ijpcbs.com [ijpcbs.com]
- 25. youtube.com [youtube.com]
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- 27. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
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- 30. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
Preventing N-acylation in the synthesis of 3-acetylindoles
Technical Support Center: Synthesis of 3-Acetylindoles
A Guide to Preventing N-Acylation and Other Side Reactions
Welcome to the technical support center for indole chemistry. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of 3-acetylindoles. The acylation of indoles is a cornerstone of heterocyclic chemistry, yet it presents a significant regioselectivity challenge: the competition between C3-acylation and N-acylation. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate this complex reaction and achieve high yields of your desired 3-acetylindole product.
The Core Challenge: C3 vs. N1 Acylation
The indole nucleus possesses two primary sites of reactivity towards electrophiles: the nitrogen atom (N1) and the C3 position of the pyrrole ring. The electron-rich nature of the indole ring system makes the C3 position highly susceptible to electrophilic substitution. However, the lone pair of electrons on the nitrogen atom also renders it nucleophilic, leading to the potential for N-acylation. The reaction pathway is heavily influenced by the reaction conditions, including the choice of acylating agent, catalyst, and solvent.
Troubleshooting Guides: A Question-and-Answer Approach
Here, we address specific issues that you may encounter during the synthesis of 3-acetylindoles.
Scenario 1: My primary product is the N-acetylindole. How can I favor C3-acylation?
Answer: The formation of N-acetylindole as the major product is a common issue, particularly under basic or neutral conditions. To promote C3-acylation, it is crucial to employ conditions that favor electrophilic aromatic substitution on the indole ring.
Underlying Cause: N-acylation is often kinetically favored, especially with highly reactive acylating agents. The use of a strong base will deprotonate the indole nitrogen, increasing its nucleophilicity and promoting N-acylation.
Recommended Solutions:
-
Employ a Lewis Acid Catalyst: The quintessential approach to favor C3-acylation is the Friedel-Crafts acylation.[1][2] Lewis acids, such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), or dialkylaluminum chlorides, coordinate to the acylating agent, increasing its electrophilicity and promoting attack at the electron-rich C3 position.[3][4][5]
-
Optimize the Lewis Acid: While AlCl₃ is a common choice, its strong acidity can sometimes lead to decomposition of the indole ring.[3][4] Milder Lewis acids like diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) have been shown to provide high yields of 3-acylindoles without the need for N-protection.[3][6]
-
Solvent Selection: The choice of solvent can significantly impact the regioselectivity of the reaction. Non-polar, aprotic solvents like dichloromethane (CH₂Cl₂) or dichloroethane are generally preferred for Friedel-Crafts acylations.[3][7] In some cases, solvent-free conditions have also been shown to be effective.[7]
Scenario 2: I'm using a Friedel-Crafts reaction, but I'm still getting a mixture of N- and C-acylated products, along with some starting material decomposition.
Answer: This indicates that the reaction conditions are not yet optimized. Achieving high regioselectivity in Friedel-Crafts acylation of indoles requires a careful balance of reactivity.
Underlying Cause: The indole ring is sensitive to strong acids and can polymerize or decompose under harsh conditions.[3] A mixture of products suggests that the reaction is not proceeding cleanly down a single pathway.
Recommended Solutions:
-
Protect the Indole Nitrogen: A reliable strategy to prevent N-acylation is to temporarily protect the indole nitrogen with a suitable protecting group.[8] The phenylsulfonyl (PhSO₂) group is a robust choice for this purpose.[9][10] After C3-acylation, the protecting group can be removed under basic conditions.[8] Other common protecting groups for the indole nitrogen include Boc, tosyl, and SEM.
-
Use a Milder Acylating Agent: Instead of highly reactive acyl chlorides, consider using acetic anhydride. While it may require slightly more forcing conditions, it can sometimes provide cleaner reactions.
-
Control the Reaction Temperature: Friedel-Crafts reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and minimize side reactions.[4]
Scenario 3: My reaction is sluggish and gives a low yield of the 3-acetylindole, even with a Lewis acid.
Answer: A low yield despite using a Lewis acid suggests that the catalyst may be deactivated or that the reaction conditions are not optimal for the specific substrate.
Underlying Cause: The product, 3-acetylindole, is a Lewis base and can form a stable complex with the Lewis acid catalyst, effectively sequestering it from the reaction mixture.[2] This is why a stoichiometric amount of the Lewis acid is often required.[2]
Recommended Solutions:
-
Increase the Stoichiometry of the Lewis Acid: In many Friedel-Crafts acylations of indoles, a stoichiometric amount or even an excess of the Lewis acid is necessary to drive the reaction to completion.[2]
-
Consider Alternative Catalysts: If traditional Lewis acids are not effective, other catalytic systems have been developed. For instance, iron powder has been reported as an inexpensive and environmentally friendly catalyst for the regioselective C3-acylation of indoles.[7] Zinc oxide in an ionic liquid has also been shown to be an efficient catalyst system.[11]
-
Microwave Irradiation: The use of microwave irradiation can sometimes accelerate the reaction and improve yields, particularly when using less reactive acylating agents like acid anhydrides.[12]
Frequently Asked Questions (FAQs)
Q1: Can I perform the acylation without protecting the indole nitrogen?
A1: Yes, it is possible to achieve selective C3-acylation of unprotected indoles. The key is to use a suitable Lewis acid catalyst, such as diethylaluminum chloride, which can promote C3-acylation while minimizing N-acylation and decomposition.[3][6]
Q2: What is the mechanism that favors C3-acylation in a Friedel-Crafts reaction?
A2: In the presence of a Lewis acid, the acylating agent (e.g., acetyl chloride) forms a highly electrophilic acylium ion or a complex with the Lewis acid. This electrophile is then attacked by the electron-rich indole ring. The C3 position is the most nucleophilic carbon in the indole ring, leading to the preferential formation of the C3-acylated product through an electrophilic aromatic substitution mechanism.
Q3: Are there any "greener" alternatives to traditional Friedel-Crafts conditions?
A3: Yes, there is growing interest in developing more environmentally friendly methods for indole acylation. Some approaches include the use of solid acid catalysts, ionic liquids, and solvent-free reaction conditions.[7][11][12][13] For example, yttrium triflate in an ionic liquid under microwave irradiation has been reported as a reusable catalytic system for the regioselective 3-acylation of indoles.[12]
Q4: I have a substituent on my indole ring. How will this affect the acylation reaction?
A4: The nature and position of substituents on the indole ring can significantly influence the outcome of the acylation reaction. Electron-donating groups will generally increase the reactivity of the indole ring, while electron-withdrawing groups will decrease its reactivity. The position of the substituent can also direct the acylation to other positions on the ring, although C3-acylation is generally favored.
Q5: My desired product is the N-acetylindole. How can I selectively synthesize it?
A5: While this guide focuses on preventing N-acylation, there are methods to achieve selective N-acylation. This is typically done under basic conditions, where the indole nitrogen is deprotonated to form the more nucleophilic indolate anion. The use of a strong base like sodium hydride followed by the addition of the acylating agent will generally lead to the N-acylated product.[14] More recently, methods using thioesters as the acyl source have been developed for the chemoselective N-acylation of indoles.[14][15]
Experimental Protocols
Protocol 1: General Procedure for the C3-Acylation of Indole using Diethylaluminum Chloride
This protocol is adapted from the work of Okauchi et al. and provides a general method for the selective C3-acylation of unprotected indoles.[3][6]
Materials:
-
Indole
-
Acetyl chloride
-
Diethylaluminum chloride (Et₂AlCl) in a suitable solvent (e.g., hexanes)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add indole (1.0 equiv) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylaluminum chloride (1.1 equiv) to the stirred solution.
-
After stirring for 15 minutes at 0 °C, add acetyl chloride (1.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of saturated aqueous sodium bicarbonate solution and ice.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 3-acetylindole.
Visualizing the Reaction Pathways
The following diagram illustrates the competing pathways of N-acylation and C3-acylation of indole.
Caption: Competing N-acylation and C3-acylation pathways of indole.
Summary of Reaction Conditions for Regioselective Acylation
| Condition | Favors N-Acylation | Favors C3-Acylation |
| Catalyst/Reagent | Strong Base (e.g., NaH) | Lewis Acid (e.g., AlCl₃, Et₂AlCl)[3][4] |
| Acylating Agent | Acyl Halides | Acyl Halides, Anhydrides[8] |
| Solvent | Polar Aprotic (e.g., THF, DMF) | Non-polar Aprotic (e.g., CH₂Cl₂, DCE)[3][7] |
| Temperature | Generally lower temperatures are sufficient | Often requires controlled temperature (0 °C to RT)[4] |
| N-H Group | Unprotected | Can be unprotected or protected[3][8] |
References
- 3-Acetylindoles: Synthesis, Reactions and Biological Activities. Current Organic Chemistry, 13:1475-1496.
- Feasible selective synthesis of 3-Acetylindoles and 3-Acetoacetylindoles from β-ethylthio-β-indoly α, β-unsaturated ketones. Journal of Heterocyclic Chemistry.
- Solvent-Controlled Regioselective Arylation of Indoles and Mechanistic Explorations. Organic Chemistry Frontiers, 9(4).
- 3-Substituted indole: A review.
- Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents.
- Solvent-controlled regioselective arylation of indoles and mechanistic explor
- A Simple, Effective, Green Method for the Regioselective 3-Acyl
- 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds.
- What's the best way to protect the NH group in Heterocyclic Compounds?
- Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Trifl
- Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central.
- A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal.
- B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.
- Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. PubMed Central.
- Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)
- Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. RSC Publishing.
- Selective Synthesis of 2‐(Indol‐3‐Yl)Phenols via Iodine‐Catalyzed C3‐Arylation of Indoles with Cyclohexanones.
- Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. Semantic Scholar.
- C3-Selective Arylation of Indoles Using Palladium-Hydroxyterphenylphosphine Catalysts and Its Application to Syntheses of Nitrogen-containing Polycyclic Compounds.
- Selective Synthesis of 2‐(Indol‐3‐Yl)Phenols via Iodine‐Catalyzed C3‐Arylation of Indoles with Cyclohexanones. R Discovery.
- Palladium(II)
- Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively.
- Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar.
- Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid.
- Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PubMed Central.
- Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation.
- Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry.
- Friedel–Crafts reaction. Wikipedia.
- Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes.
- Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)
- A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters.
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- 3-acetylindole. Sciencemadness Discussion Board.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group. The Journal of Organic Chemistry.
- Friedel-Crafts Alkylation of Indoles with Trichloroacetimid
- A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. J-STAGE.
- Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PubMed Central.
- Synthesis of 3-Acetyl indole from 1,3- diacetylindole Step 2: Bromination of 3-acetyl indole.
- Friedel–Crafts acylation of indoles in acidic imidazolium chloroaluminate ionic liquid at room temperature.
- Chemoselective N-acylation of indoles using thioesters as acyl source.
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Technical Support Center: A Guide to Scaling Up the Synthesis of 3-acetyl-1H-indole-6-carbonitrile for Preclinical Studies
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis of 3-acetyl-1H-indole-6-carbonitrile.
This guide provides a comprehensive resource for troubleshooting and frequently asked questions (FAQs) concerning the synthesis of 3-acetyl-1H-indole-6-carbonitrile. As a key intermediate in numerous drug discovery programs, a reliable and scalable synthesis is paramount. This document offers in-depth technical advice, from reaction optimization to purification strategies, ensuring a smooth transition from bench-scale to preclinical batch production.
Synthetic Overview: The Friedel-Crafts Acylation of 1H-indole-6-carbonitrile
The most direct and widely employed method for synthesizing 3-acetyl-1H-indole-6-carbonitrile is the Friedel-Crafts acylation of 1H-indole-6-carbonitrile. This reaction involves the electrophilic substitution of an acetyl group onto the electron-rich C3 position of the indole ring, catalyzed by a Lewis acid.[1]
Caption: General reaction scheme for the synthesis of 3-acetyl-1H-indole-6-carbonitrile.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.
Question 1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes?
Answer:
Low or no conversion is a common issue that can typically be traced back to a few key areas:
-
Inactive Lewis Acid: Lewis acids, particularly dialkylaluminum chlorides, are sensitive to moisture and air. Improper handling can lead to deactivation. Ensure that the Lewis acid is fresh and handled under strictly anhydrous and inert conditions (e.g., under argon or nitrogen).
-
Poor Quality Starting Materials: The purity of 1H-indole-6-carbonitrile is crucial. Impurities can interfere with the catalyst or lead to side reactions. It is advisable to purify the starting indole (e.g., by recrystallization or column chromatography) before use.
-
Sub-optimal Reaction Temperature: Friedel-Crafts acylations can be temperature-sensitive. If the temperature is too low, the reaction rate may be impractically slow. Conversely, elevated temperatures can promote decomposition and polymerization.[2] A typical starting point is 0 °C, with a gradual warming to room temperature.
-
Insufficient Reaction Time: On a larger scale, reactions may require longer to reach completion due to mixing and mass transfer limitations. Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Question 2: I am observing significant amounts of side products, particularly an N-acylated isomer. How can I improve the C3-regioselectivity?
Answer:
This is a classic challenge in indole chemistry due to the nucleophilicity of both the C3 position and the indole nitrogen.[3]
-
Choice of Lewis Acid: This is the most critical factor for controlling regioselectivity. Strong Lewis acids like aluminum trichloride (AlCl₃) are known to promote a mixture of N-acylation and C3-acylation, along with polymerization.[3][4] Milder, sterically hindered Lewis acids are highly recommended. Diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) have been shown to be very effective in promoting selective C3-acylation of unprotected (NH) indoles.[4] These reagents are thought to coordinate with the indole nitrogen, thereby reducing its nucleophilicity and directing the acylation to the C3 position.
-
Order of Addition: Adding the acylating agent (acetyl chloride) to a pre-complexed mixture of the indole and the Lewis acid can sometimes improve C3 selectivity. This ensures the indole nitrogen is "protected" by the Lewis acid before the electrophile is introduced.
Question 3: My reaction mixture is turning dark, and I am isolating a tar-like substance instead of a clean product. What is causing this polymerization?
Answer:
The indole nucleus is electron-rich and susceptible to polymerization under harsh acidic conditions.[3]
-
Lewis Acid Strength: As mentioned, strong Lewis acids like AlCl₃ can induce polymerization. Switching to a milder Lewis acid such as Et₂AlCl, Me₂AlCl, or a metal triflate is a key strategy to avoid this.[3][4]
-
Temperature Control: Exothermic reactions, especially on a larger scale, can lead to temperature spikes that accelerate decomposition. Ensure adequate cooling and controlled addition of reagents to maintain the desired reaction temperature.
-
Stoichiometry of Lewis Acid: While Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid due to product complexation, using a large excess can increase the acidity of the medium and promote polymerization.[1] Careful optimization of the Lewis acid stoichiometry is recommended.
Question 4: The purification of the final product is proving difficult, with products co-eluting during column chromatography. How can I improve the purification process?
Answer:
Purification challenges often stem from the presence of closely related isomers or byproducts.
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is typically effective. The addition of a small amount of a polar co-solvent like methanol may be necessary for highly polar compounds.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification, especially on a larger scale. Screen various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Aqueous Work-up: A well-designed aqueous work-up can remove many impurities before chromatography. A wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic byproducts, while a wash with a mild acid (e.g., dilute HCl) can remove basic impurities.
Frequently Asked Questions (FAQs)
Q1: What is the recommended experimental protocol for scaling up the synthesis of 3-acetyl-1H-indole-6-carbonitrile?
A1: The following protocol is a general guideline for a gram-scale synthesis.
Step-by-Step Experimental Protocol:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), charge a suitably sized, dry reaction vessel with 1H-indole-6-carbonitrile (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the resulting solution/suspension to 0 °C using an ice bath.
-
Lewis Acid Addition: Slowly add a solution of diethylaluminum chloride (Et₂AlCl) (approx. 1.1 eq) in hexanes to the reaction mixture while maintaining the temperature at 0 °C. Stir for 15-30 minutes.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully and slowly quench the reaction by pouring it into a cooled, saturated solution of sodium bicarbonate or Rochelle's salt.
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional dichloromethane.
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Q2: How critical are anhydrous conditions for this reaction?
A2: Extremely critical. The Lewis acids used, such as dialkylaluminum chlorides, react violently with water. Moisture will not only quench the catalyst, leading to a failed reaction, but can also create hazardous conditions. All glassware should be oven- or flame-dried, and all solvents and reagents should be anhydrous. The reaction should be run under an inert atmosphere.
Q3: What are the key safety precautions to consider when scaling up this synthesis?
A3:
-
Pyrophoric Reagents: Dialkylaluminum chlorides are pyrophoric and will ignite on contact with air. They should be handled with extreme care in a fume hood, using proper syringe and cannula techniques under an inert atmosphere.
-
Exothermic Quench: The quenching of the reaction with water or aqueous solutions is highly exothermic and can cause a rapid release of gas. The quench should be performed slowly and with adequate cooling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Q4: Can other acylating agents be used instead of acetyl chloride?
A4: Yes, acetic anhydride can also be used as an acylating agent.[5] However, it is generally less reactive than acetyl chloride and may require more forcing conditions or a different Lewis acid. For scalability and reactivity, acetyl chloride is often preferred.
Data Summary and Visualization
Typical Reaction Parameters
| Parameter | Lab-Scale (1-5 g) | Scale-Up (>50 g) | Rationale / Comments |
| Indole:Lewis Acid:Acyl-Cl | 1 : 1.1 : 1.1 | 1 : 1.1 : 1.1 | A slight excess of Lewis acid and acylating agent ensures complete conversion. |
| Typical Yield | 75-85% | 70-80% | Yields may be slightly lower on scale-up due to transfer losses and handling. |
| Purity (Post-Purification) | >98% (by HPLC) | >98% (by HPLC) | High purity is essential for preclinical studies. |
| Reaction Time | 2-4 hours | 4-8 hours | Longer reaction times may be needed for larger volumes to ensure complete mixing. |
| Solvent Volume | 10-20 mL / g indole | 8-15 mL / g indole | Concentration can be slightly increased on scale-up to improve throughput. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
MDPI. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. [Link]
-
ResearchGate. Synthesis of 3-acy1-1-hydroxy-1 H-indole-5,6-dicarbonitriles | Request PDF. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of 3-Acyl-1-hydroxy-1H-indole-5,6-dicarbonitriles. | Request PDF. [Link]
-
Wiley Online Library. Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
National Institutes of Health. Why Do Some Fischer Indolizations Fail?. [Link]
-
Organic Chemistry Portal. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. [Link]
-
Beilstein Journals. Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]
-
YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]
-
Khan Academy. Friedel-Crafts acylation. [Link]
-
National Institutes of Health. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. [Link]
-
Sciencemadness Discussion Board. 3-acetylindole. [Link]
-
Wiley Online Library. Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography. [Link]
-
International Journal of Chemical Studies. 3-Substituted indole: A review. [Link]
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- 5. Sciencemadness Discussion Board - 3-acetylindole - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Comparative Guide to the Biological Activities of 3-Acetylindoles vs. 3-Formylindoles
Introduction: The Indole Scaffold and Its Key C3-Substituted Derivatives
The indole nucleus is a quintessential bicyclic aromatic heterocycle that serves as a foundational scaffold for a vast array of biologically active compounds, including numerous pharmaceuticals and natural products.[1][2][3] Its unique electronic properties and structural versatility make it a "privileged structure" in medicinal chemistry. The C3 position of the indole ring is particularly reactive and serves as a critical handle for chemical modification, leading to derivatives with diverse pharmacological profiles.
Among the most studied C3-substituted indoles are 3-acetylindoles and 3-formylindoles (also known as indole-3-carboxaldehyde). While differing by only a single methyl group, the acetyl (-COCH₃) versus the formyl (-CHO) substituent imparts distinct physicochemical properties that profoundly influence their biological activities. This guide provides a comparative analysis of these two important classes of indole derivatives, synthesizing data from the literature to offer insights into their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the causality behind their differing activities and provide validated experimental protocols for their evaluation.
A Glimpse into Synthesis
The accessibility of these compounds is a key factor in their widespread investigation. Both are readily synthesized through various established methods.
-
3-Acetylindoles are commonly prepared via Friedel-Crafts acylation of indole with reagents like acetyl chloride or acetic anhydride, often using a Lewis acid catalyst.[2] Other methods include the rearrangement of 2-acetylindole or the hydrolysis of N-acetoacetyl-3-acetylindole.[4]
-
3-Formylindoles are classically synthesized via the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[5] More modern, milder methods have also been developed, including organophotoredox-catalyzed and electrochemical approaches.[6][7]
Caption: General synthetic routes to 3-acetylindole and 3-formylindole.
Comparative Analysis of Biological Activities
The subtle structural difference between the acetyl and formyl group at the C3 position leads to distinct biological outcomes. The acetyl group's methyl provides steric bulk and alters the electronic nature compared to the more reactive aldehyde proton of the formyl group.
Antimicrobial Activity
Both indole classes have been explored for their antimicrobial potential, though the focus and spectrum of activity appear to differ.
-
3-Acetylindoles: Derivatives of 3-acetylindole, particularly chalcones formed by reacting 3-acetylindole with various aromatic aldehydes, have demonstrated significant antimicrobial properties.[8][9] Studies have shown that these derivatives possess activity against both Gram-positive and Gram-negative bacteria.[10][11] The mechanism is often attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes.
-
3-Formylindoles: Indole-3-carboxaldehyde itself is a known metabolite of L-tryptophan produced by gut microbiota.[12] While its antibacterial profile is less extensively documented in medicinal chemistry studies compared to acetylindole derivatives, it has shown notable antifungal properties.[12][13]
| Compound Class | Target Organisms | Reported Activity / Key Findings | References |
| 3-Acetylindole Derivatives | Staphylococcus aureus, Bacillus cereus (Gram+), E. coli, K. pneumoniae (Gram-) | Chalcone derivatives show broad-spectrum activity. Activity is highly dependent on the nature of the aromatic aldehyde substituent. | [8][10][11] |
| 3-Formylindole | Fungi | Exhibits antifungal properties. | [12][13] |
Anticancer Activity
The indole scaffold is a cornerstone in the development of anticancer agents, and both C3-substituted derivatives serve as valuable starting points.
-
3-Acetylindoles: This class has given rise to numerous potent anticancer compounds. Chalcones derived from N-alkyl-3-acetylindoles have shown sensitivity against triple-negative breast cancer cells (MDA-MB-231).[14] A significant mechanism of action for some 3-aroyl-1H-indole derivatives is the inhibition of tubulin polymerization, a validated anticancer strategy.[15]
-
3-Formylindoles: Derivatives of indole-3-carboxaldehyde have also been investigated for anticancer properties.[13] The aldehyde group provides a reactive site for the synthesis of more complex heterocyclic systems, such as Schiff bases and hydrazones, which have demonstrated cytotoxic activities.
| Compound Class | Cancer Cell Lines | IC₅₀ Values / Mechanism | References |
| 3-Acetylindole Derivatives | MDA-MB-231, MCF-7 (Breast), HT29 (Colon), HepG2 (Liver) | IC₅₀ values range from nanomolar to low micromolar. Mechanism includes tubulin polymerization inhibition. | [14][15] |
| 3-Formylindole Derivatives | Various | Serves as a key scaffold for developing anticancer agents; specific IC₅₀ values are highly derivative-dependent. | [13] |
Anti-inflammatory Activity
Inflammation is a complex biological response, and both indole classes show promise in its modulation, albeit through different mechanisms.
-
3-Acetylindoles: Derivatives synthesized from 3-acetylindole have been screened for in-vitro anti-inflammatory activity using methods like the inhibition of albumin denaturation.[16] This assay suggests an ability to prevent protein damage associated with the inflammatory process.
-
3-Formylindoles: Indole-3-carboxaldehyde has a well-defined anti-inflammatory mechanism. It acts as an agonist for the Aryl Hydrocarbon Receptor (AHR) in intestinal immune cells.[12] This activation stimulates the production of Interleukin-22 (IL-22), a cytokine that enhances the epithelial barrier and promotes anti-inflammatory responses in the gut.[12][17] This specific, receptor-mediated mechanism is a key differentiator from the broader anti-inflammatory effects observed with some acetylindole derivatives.
Caption: Simplified AHR signaling pathway activated by 3-formylindole.
Experimental Protocols: A Practical Guide
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key biological assays. The choice of these specific assays is based on their widespread use and relevance to the activities discussed.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.
Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium in a 96-well plate. Growth is assessed after incubation.[18][19][20]
Materials:
-
Test compounds (3-acetyl/3-formyl indole derivatives) dissolved in DMSO.
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
Sterile DMSO (vehicle control), Ciprofloxacin (positive control).
Procedure:
-
Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute this suspension 1:150 in MHB to get the final inoculum density of ~1 x 10⁶ CFU/mL.
-
Compound Dilution: Prepare a 2x working stock of your compounds. In a 96-well plate, add 50 µL of sterile MHB to wells 2 through 12. Add 100 µL of the 2x compound stock to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Controls: Well 11 (growth control) receives 50 µL of MHB. Well 12 (sterility control) receives 100 µL of MHB.
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in wells 1-11 is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Caption: Workflow for the MTT Cell Viability Assay.
Protocol 3: In Vitro Anti-inflammatory Activity (Inhibition of Albumin Denaturation)
This simple assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation. [16][21] Principle: When proteins are denatured by heat, they express antigens associated with Type III hypersensitivity reactions, which are related to inflammatory diseases. An anti-inflammatory agent can inhibit this heat-induced denaturation. [22] Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin.
-
Phosphate Buffered Saline (PBS), pH 6.4.
-
Test compounds dissolved in a suitable solvent (e.g., methanol or DMSO).
-
Diclofenac sodium (standard drug).
-
Water bath, Spectrophotometer (660 nm).
Procedure:
-
Reaction Mixture Preparation: In test tubes, prepare a 5 mL reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test compound. [22]2. Control: A similar volume of distilled water or the solvent serves as the control.
-
Incubation (Denaturation): Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.
-
Cooling & Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
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A Comparative Guide to the Kinase Inhibitory Profiles of Indole-Based Compounds
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide variety of biological targets with high affinity.[1][2] Its versatile structure is found in numerous natural products and FDA-approved drugs, including prominent anti-cancer agents like vincristine and sunitinib.[3][4] A significant reason for this success lies in the indole ring's capacity to form critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of protein kinases, making it an exemplary framework for designing potent and selective kinase inhibitors.[2][3]
Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] Consequently, they are a major class of drug targets.[5] This guide provides a comparative analysis of different indole-based compounds, delves into their kinase inhibitory profiles, and presents the robust experimental methodologies required for their evaluation. Our focus is not just on the "what," but the "why"—elucidating the causality behind experimental design to ensure the generation of reliable and reproducible data.
Comparative Kinase Inhibitory Profiles
Indole-based compounds have been successfully developed to target a multitude of kinase families. Here, we compare representative compounds against three therapeutically significant kinase families: Vascular Endothelial Growth Factor Receptors (VEGFRs), Aurora Kinases, and Janus Kinases (JAKs).
VEGFRs are receptor tyrosine kinases crucial for angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[7][8] Aurora Kinases are serine/threonine kinases that play a pivotal role in cell division (mitosis), and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[9] JAKs are non-receptor tyrosine kinases that mediate signaling for a host of cytokines and growth factors, making them critical targets in inflammatory diseases and cancers.[10]
The table below summarizes the inhibitory potency of selected indole-based compounds against these kinases, quantified by their half-maximal inhibitory concentration (IC50), a measure of inhibitor potency.
| Compound Class | Specific Compound Example | Target Kinase | IC50 Value | Key Insights & References |
| Indolinone | Sunitinib | VEGFR-2, PDGFR, c-KIT | 2-10 nM (for VEGFRs) | The first clinically approved indole-based multi-kinase inhibitor, primarily targeting angiogenesis.[3][4][11] |
| Indole-Carboxamide | Novel 1H-Indole Derivative (Compound 7) | VEGFR-2 | 25 nM | Demonstrates high potency and selectivity against VEGFR-2 in vitro, highlighting the potential for developing next-generation anti-angiogenic agents.[12] |
| Benzo[e]pyridoindole | Compound 1 | Aurora A, Aurora B | Nanomolar range | A potent ATP-competitive inhibitor that disrupts mitosis by inactivating Aurora B, showcasing a distinct mechanism of action.[9] |
| Cyclopenta[b]indole | AE3–66 | Aurora A, Aurora B | Sub-micromolar | A derivative identified through screening that effectively induces a cellular phenotype associated with Aurora inhibition.[13] |
| Indole-based Diaza-sulphonamide | Compounds 1-4 (from study) | JAK-3 | -8.8 to -9.7 (Docking Score) | In silico studies predict strong binding affinity to the JAK-3 protein, suggesting potential for development as anti-cancer and immunomodulatory drugs.[14] |
Visualizing the Target: The VEGFR Signaling Pathway
To understand the therapeutic rationale for inhibiting a kinase, it is essential to visualize its role in cellular signaling. The diagram below illustrates the VEGFR signaling pathway, a primary target for indole-based inhibitors like Sunitinib. Inhibition of VEGFR blocks the downstream signaling cascade, thereby preventing endothelial cell proliferation and migration, which are critical steps in angiogenesis.
Caption: VEGFR signaling pathway and the point of inhibition by indole-based compounds.
Gold-Standard Methodology: The ADP-Glo™ Kinase Assay
To generate the quantitative data shown in the comparison table, a robust and reliable experimental assay is paramount. The ADP-Glo™ Kinase Assay is a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[15][16] This assay is considered a gold standard due to its high sensitivity, broad applicability to different kinases, and amenability to high-throughput screening (HTS).[5][17]
The principle is a two-step process. First, the kinase reaction is performed, after which an "ATP Depletion Reagent" is added to stop the reaction and eliminate any remaining ATP.[18] Second, a "Kinase Detection Reagent" is added, which converts the ADP produced into ATP. This newly synthesized ATP is then consumed by a luciferase enzyme to generate a light signal that is directly proportional to the initial kinase activity.[15]
Detailed Step-by-Step Protocol for IC50 Determination
This protocol describes the process for determining the IC50 value of a test compound (e.g., a novel indole derivative) against a specific kinase.
1. Reagent Preparation:
- Kinase Buffer: Prepare a buffer suitable for the kinase of interest (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[6] The choice of buffer components is critical; magnesium is an essential cofactor for kinase catalysis, and BSA prevents non-specific binding of the enzyme to the assay plate.[19]
- Compound Dilution Series: Prepare a serial dilution of the indole-based test compound in kinase buffer or DMSO. A typical starting concentration for screening is 10 mM, diluted down to the nanomolar range.
- Enzyme and Substrate Preparation: Dilute the kinase and its specific substrate to their optimal working concentrations in the kinase buffer. These concentrations must be empirically determined, often near the Km value for ATP and substrate, to ensure the assay is sensitive to competitive inhibitors.
2. Kinase Reaction Setup (in a 384-well plate):
- Add 2.5 µL of the test compound from the dilution series to each well.[6] Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
- Add 2.5 µL of the diluted kinase to each well (except the negative control). Incubate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.[6]
- Initiate the kinase reaction by adding 5 µL of a pre-mixed solution containing the substrate and ATP.[6]
3. Reaction Incubation:
- Seal the plate and incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[6] The incubation time is a critical parameter that must be optimized to ensure the reaction is within the linear range, where product formation is proportional to time and enzyme concentration.
4. ADP Detection:
- Step 1 - ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume the remaining ATP.[6][15] Incubate for 40 minutes at room temperature. This step is crucial to reduce background signal from unused ATP.[17]
- Step 2 - Signal Generation: Add 20 µL of Kinase Detection Reagent to each well.[6][15] This reagent converts the ADP to ATP and provides the luciferase/luciferin for the light-producing reaction. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
5. Data Acquisition and Analysis:
- Measure the luminescence of each well using a plate luminometer.
- The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.[5]
- Calculate the percent inhibition for each compound concentration relative to the positive control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
The following diagram provides a visual summary of the ADP-Glo™ assay workflow.
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Validation of a Synthetic Route for 3-acetyl-1H-indole-6-carbonitrile: A Comparative Guide
In the landscape of contemporary drug discovery and materials science, the indole scaffold remains a cornerstone of innovation. Its versatile structure is a recurring motif in a multitude of biologically active compounds and functional materials. Among the vast family of indole derivatives, 3-acetyl-1H-indole-6-carbonitrile stands out as a key intermediate, prized for its unique electronic properties imparted by the electron-withdrawing acetyl and cyano groups. These features make it a valuable building block for the synthesis of kinase inhibitors, serotonin receptor modulators, and novel organic semiconductors.
This guide provides a comprehensive validation of a primary synthetic route to 3-acetyl-1H-indole-6-carbonitrile, alongside a comparative analysis of a viable alternative pathway. The discussion is grounded in established chemical principles and supported by detailed experimental protocols, offering researchers the critical insights needed to make informed decisions in their synthetic endeavors.
Primary Synthetic Route: Two-Step Synthesis via 6-Cyanoindole
The most direct and frequently employed route to 3-acetyl-1H-indole-6-carbonitrile involves a two-step sequence commencing with the synthesis of the key intermediate, 6-cyanoindole, followed by a regioselective Friedel-Crafts acylation at the C3 position.
Step 1: Synthesis of 6-Cyanoindole
The initial step focuses on the construction of the indole ring with the nitrile functionality pre-installed at the 6-position. A reliable method for this transformation starts from 4-methyl-3-nitrobenzonitrile, proceeding through a condensation reaction followed by reductive cyclization.[1]
Experimental Protocol: Synthesis of 6-Cyanoindole [1]
-
To a stirred solution of 4-methyl-3-nitrobenzonitrile (16.58 g, 102.3 mmol) in 55 mL of N,N-dimethylformamide (DMF), add N,N-dimethylacetamide (15.24 g, 128.1 mmol).
-
Heat the reaction mixture to 110 °C and stir for 3 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a mixture of 300 mL of ethanol and 300 mL of acetic acid.
-
Heat the solution to 60 °C and add iron powder (33 g, 594 mmol) in portions.
-
Reflux the reaction mixture for 2 hours.
-
After the reaction is complete, filter the hot mixture through a pad of Celite.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by silica gel column chromatography using dichloromethane as the eluent to yield 6-cyanoindole.
Step 2: Friedel-Crafts Acetylation of 6-Cyanoindole
With 6-cyanoindole in hand, the subsequent step involves the introduction of the acetyl group at the electron-rich C3 position of the indole ring. The Friedel-Crafts acylation is a classic and effective method for this transformation.[2] The reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Acetylation of 6-Cyanoindole
-
To a solution of 6-cyanoindole (14.2 g, 100 mmol) in anhydrous dichloromethane (200 mL) under an inert atmosphere, add aluminum chloride (14.7 g, 110 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (7.8 mL, 110 mmol) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by recrystallization from ethanol to afford 3-acetyl-1H-indole-6-carbonitrile.
Alternative Synthetic Route: Fischer Indole Synthesis
An alternative approach to 3-acetyl-1H-indole-6-carbonitrile involves the construction of the indole ring system via the Fischer indole synthesis. This venerable reaction entails the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine with an aldehyde or ketone. For the synthesis of our target molecule, this would necessitate a (4-cyanophenyl)hydrazine and a suitable acetyl-containing ketone.
Conceptual Steps for the Fischer Indole Synthesis Route:
-
Synthesis of (4-cyanophenyl)hydrazine: This intermediate can be prepared from 4-cyanoaniline via diazotization followed by reduction.
-
Formation of the Hydrazone: Condensation of (4-cyanophenyl)hydrazine with a suitable ketone, such as 3-oxobutanal dimethyl acetal, would yield the required hydrazone precursor.
-
Fischer Indole Cyclization: Treatment of the hydrazone with a strong acid catalyst, such as polyphosphoric acid or sulfuric acid, at elevated temperatures would induce cyclization to form the indole ring.
While the Fischer indole synthesis is a powerful tool for the preparation of a wide variety of indoles, its application to substrates bearing multiple electron-withdrawing groups can be challenging and may require careful optimization of reaction conditions to achieve satisfactory yields.
Comparative Analysis of Synthetic Routes
| Parameter | Primary Route: Two-Step Synthesis via 6-Cyanoindole | Alternative Route: Fischer Indole Synthesis |
| Starting Materials | 4-methyl-3-nitrobenzonitrile, acetyl chloride | 4-cyanoaniline, 3-oxobutanal dimethyl acetal |
| Number of Steps | 2 | 3 |
| Overall Yield | Moderate to Good | Potentially Lower |
| Reagents & Catalysts | Iron, Lewis acids (e.g., AlCl₃) | Diazotizing agents, reducing agents, strong acids (e.g., PPA) |
| Scalability | Generally good | Can be challenging due to harsh reaction conditions |
| Key Advantages | Direct and reliable, well-established reactions | Convergent synthesis, potential for diversification |
| Potential Challenges | Regioselectivity of acylation, handling of Lewis acids | Synthesis of substituted hydrazine, harsh cyclization conditions |
Visualizing the Synthetic Workflows
Caption: Workflow for the primary synthetic route to 3-acetyl-1H-indole-6-carbonitrile.
Caption: Conceptual workflow for the alternative Fischer Indole Synthesis route.
Conclusion and Recommendations
The presented two-step synthetic route, commencing with the synthesis of 6-cyanoindole followed by Friedel-Crafts acetylation, represents a robust and reliable method for the preparation of 3-acetyl-1H-indole-6-carbonitrile. This pathway utilizes well-understood and scalable reactions, making it suitable for both laboratory-scale synthesis and larger-scale production.
The alternative Fischer indole synthesis, while a cornerstone of indole chemistry, presents potential challenges in this specific case due to the electron-withdrawing nature of the substituents. The synthesis of the required (4-cyanophenyl)hydrazine and the subsequent acid-catalyzed cyclization may require significant optimization to achieve acceptable yields.
For researchers and drug development professionals seeking a dependable and efficient synthesis of 3-acetyl-1H-indole-6-carbonitrile, the primary two-step route via 6-cyanoindole is the recommended approach. Its predictability and amenability to scale-up make it the superior choice for the consistent production of this valuable synthetic intermediate.
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A Comparative Guide to the Bioisosteric Replacement of the Nitrile Group in 3-acetyl-1H-indole-6-carbonitrile
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Bioisosteric replacement, the substitution of a functional group with another that shares similar physicochemical or biological properties, stands as a cornerstone of this endeavor[1][2]. This guide provides an in-depth comparative analysis of potential bioisosteric replacements for the nitrile group in 3-acetyl-1H-indole-6-carbonitrile, a scaffold of interest in medicinal chemistry. While direct comparative studies on this specific molecule are not extensively available in current literature, this guide will synthesize data from closely related indole derivatives to provide a robust, evidence-based framework for researchers, scientists, and drug development professionals.
The Significance of the Nitrile Group and the Rationale for its Replacement
The nitrile group is a versatile functional group in medicinal chemistry, contributing to a molecule's polarity, hydrogen bonding capacity, and metabolic stability. In many instances, it acts as a bioisostere for carbonyl, hydroxyl, or halogen moieties[3]. Its linear geometry and compact size allow it to fit into sterically constrained binding pockets. However, the nitrile group can be susceptible to metabolic hydrolysis to a carboxylic acid, which can alter the pharmacokinetic profile and potentially introduce off-target effects. Furthermore, in certain contexts, the strong electron-withdrawing nature of the nitrile can influence the overall electronic properties of the molecule in a manner that may not be optimal for target engagement.
Bioisosteric replacement of the nitrile in 3-acetyl-1H-indole-6-carbonitrile is therefore a rational strategy to modulate its physicochemical properties, enhance its metabolic stability, and potentially improve its biological activity and selectivity. This guide will focus on two of the most common and successful nitrile bioisosteres: the tetrazole and the 1,2,4-oxadiazole rings.
Comparative Analysis of Nitrile Bioisosteres
The selection of a suitable bioisostere is a multifactorial decision, weighing physicochemical properties, synthetic accessibility, and the desired biological outcome. Below is a comparative summary of the nitrile group and its potential replacements in the context of the 3-acetyl-1H-indole-6-carbonitrile scaffold.
| Functional Group | Structure | Key Physicochemical Properties | Potential Impact on Biological Profile |
| Nitrile | -C≡N | - Strong dipole moment- Hydrogen bond acceptor- Electron-withdrawing- Generally metabolically stable, but can be hydrolyzed | - Can participate in key hydrogen bonding interactions with protein targets.- Influences solubility and membrane permeability.- May be a liability for metabolic conversion to a carboxylic acid. |
| 1H-Tetrazole | A five-membered aromatic ring | - Acidic (pKa similar to carboxylic acids)- Can act as a hydrogen bond donor and acceptor- Increases metabolic stability compared to nitriles- Generally increases polarity and aqueous solubility | - Can mimic the interactions of a carboxylic acid, potentially engaging with different residues in a binding pocket.- Improved metabolic stability can lead to a longer half-life.- Increased solubility can improve pharmacokinetic properties. |
| 1,2,4-Oxadiazole | A five-membered aromatic ring | - Not acidic- Primarily a hydrogen bond acceptor- More lipophilic than tetrazoles- Generally metabolically stable | - Can maintain or enhance binding affinity by acting as a hydrogen bond acceptor.- Increased lipophilicity can improve cell permeability and oral bioavailability.- Can modulate the electronic properties of the indole ring differently than a nitrile or tetrazole. |
Experimental Insights from Related Indole Derivatives
While specific data for 3-acetyl-1H-indole-6-carbonitrile is limited, studies on other indole derivatives provide valuable insights into the effects of nitrile bioisosteric replacement.
For instance, in the development of P2Y14 receptor antagonists, a tetrazole was used as a bioisostere for a carboxylic acid, demonstrating that it can effectively mimic the acidic functionality while potentially offering improved metabolic stability[4]. In another study, the synthesis of various 1,2,4-oxadiazole derivatives of indole was explored, highlighting their potential as neuroprotective agents[5]. These examples underscore the utility of these heterocycles in modulating the properties of indole-based compounds.
The synthesis of tetrazole- and oxadiazole-containing indole derivatives has been well-documented. Tetrazoles are commonly synthesized from the corresponding nitriles via a [2+3] cycloaddition reaction with an azide source[6]. The synthesis of 1,2,4-oxadiazoles can be achieved through various methods, often involving the cyclization of an O-acylamidoxime intermediate[7].
Proposed Synthetic Pathways and Experimental Protocols
Below are proposed, high-level synthetic workflows for the preparation of the tetrazole and 1,2,4-oxadiazole analogs of 3-acetyl-1H-indole-6-carbonitrile. These are based on established synthetic methodologies for indoles and the respective heterocycles.
Experimental Workflow: Synthesis of Bioisosteric Analogs
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A Comparative Guide to the Cytotoxicity of 3-acetyl-1H-indole-6-carbonitrile and Standard Chemotherapeutic Agents
This guide provides a comparative analysis of the cytotoxic potential of the novel compound 3-acetyl-1H-indole-6-carbonitrile against established anticancer drugs: doxorubicin, cisplatin, and paclitaxel. As experimental data for 3-acetyl-1H-indole-6-carbonitrile is not yet publicly available, this document serves as a foundational framework for researchers, scientists, and drug development professionals. It outlines the known cytotoxic profiles of standard chemotherapeutics and provides the scientific rationale and detailed methodologies for evaluating this promising indole derivative.
Introduction: The Quest for Novel Anticancer Agents
The landscape of cancer therapy is continually evolving, with a pressing need for novel therapeutic agents that exhibit enhanced efficacy and reduced side effects compared to conventional treatments. Indole derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3] The indole scaffold is a key structural motif in numerous clinically approved anticancer drugs.[3][4]
This guide focuses on 3-acetyl-1H-indole-6-carbonitrile, a specific indole derivative whose anticancer potential remains to be elucidated. To provide a benchmark for its future evaluation, we will compare its hypothetical cytotoxic profile with three widely used chemotherapeutic agents: doxorubicin, cisplatin, and paclitaxel.
Mechanistic Overview of Established Anticancer Drugs
A thorough understanding of the mechanisms of action of current anticancer drugs is crucial for contextualizing the potential of novel compounds.
Doxorubicin: This anthracycline antibiotic exerts its cytotoxic effects primarily through the intercalation of DNA, leading to the inhibition of topoisomerase II and the generation of free radicals, which in turn induce DNA damage and apoptosis.[5][6]
Cisplatin: As a platinum-based compound, cisplatin forms intra- and inter-strand crosslinks with DNA, distorting its structure and inhibiting DNA replication and transcription, ultimately triggering apoptosis.[7]
Paclitaxel: Belonging to the taxane family, paclitaxel stabilizes microtubules, preventing their dynamic disassembly. This leads to cell cycle arrest in the G2/M phase and the induction of apoptosis.[8]
The Promise of 3-acetyl-1H-indole-6-carbonitrile: A Rationale for Investigation
While direct cytotoxic data for 3-acetyl-1H-indole-6-carbonitrile is not available, the broader family of 3-acetylindole derivatives has demonstrated significant anticancer activities.[9][10][11] Various indole derivatives have been shown to induce cancer cell death through diverse mechanisms, including the inhibition of critical cellular processes like tubulin polymerization and kinase signaling pathways, as well as the induction of apoptosis.[1][2][12][13] The presence of the acetyl group at the 3-position and the carbonitrile at the 6-position of the indole ring in 3-acetyl-1H-indole-6-carbonitrile suggests the potential for unique biological activity that warrants thorough investigation.
Comparative Cytotoxicity Data
The following table summarizes the reported 50% inhibitory concentration (IC50) values for doxorubicin, cisplatin, and paclitaxel against three common cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.[5][7] The entry for 3-acetyl-1H-indole-6-carbonitrile remains to be determined through experimental evaluation.
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| Doxorubicin | HeLa | 2.9 | [6] |
| MCF-7 | 2.5 | [6] | |
| A549 | >20 | [6] | |
| Cisplatin | HeLa | ~5-20 (48h) | [7] |
| MCF-7 | ~10-30 (48h) | [7] | |
| A549 | 36.94 (48h) | [14] | |
| Paclitaxel | HeLa | ~2.5-7.5 (24h) | [8] |
| MCF-7 | Varies | [15] | |
| A549 | Varies | [16] | |
| 3-acetyl-1H-indole-6-carbonitrile | HeLa | TBD | |
| MCF-7 | TBD | ||
| A549 | TBD |
TBD: To Be Determined
Experimental Protocols for Cytotoxicity Assessment
To facilitate the investigation of 3-acetyl-1H-indole-6-carbonitrile, detailed protocols for standard cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.[17][18][19]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells.[20][21]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, add the collected supernatant and the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control of fully lysed cells (maximum release).
Caspase-3/7 Activity Assay for Apoptosis Detection
This is a luminescence-based assay that measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[22][23][24][25]
Principle: The assay utilizes a proluminescent caspase-3/7 substrate. Upon cleavage by active caspase-3/7, a substrate for luciferase is released, generating a luminescent signal that is proportional to the amount of caspase activity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the caspase-3/7 activity.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: Experimental workflow for assessing the cytotoxicity of 3-acetyl-1H-indole-6-carbonitrile.
Caption: Simplified overview of apoptotic signaling pathways targeted by anticancer drugs.
Conclusion
This guide establishes a comprehensive framework for the cytotoxic evaluation of 3-acetyl-1H-indole-6-carbonitrile. By providing a comparative context with established anticancer drugs and detailed experimental protocols, it is designed to empower researchers to systematically investigate the therapeutic potential of this novel indole derivative. The promising anticancer activities observed in related indole compounds provide a strong rationale for pursuing the experimental determination of the cytotoxic profile of 3-acetyl-1H-indole-6-carbonitrile. Future studies will be instrumental in defining its mechanism of action and its potential as a next-generation cancer therapeutic.
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Activation of caspase 3/7 in MCF-7 cells treated with... ResearchGate. [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLOS ONE. [Link]
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Synthesis, characterization, anticancer, antimicrobial and carbonic anhydrase inhibition profiles of novel (3aR,4S,7R,7aS)-2-(4-((E)-3-(3-aryl)acryloyl) phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-. (2020). PubMed. [Link]
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From Benchtop to Bedside: A Comparative Guide to In Vitro and In Vivo Efficacy of Substituted Indole Derivatives
Introduction: The Promise of the Indole Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and approved pharmaceuticals.[1][2] Its unique physicochemical properties allow for diverse chemical modifications, leading to a vast library of substituted indole derivatives with a wide spectrum of biological activities.[2][3] In recent years, these compounds have gained significant attention as promising anticancer agents, capable of modulating critical cellular pathways and even combating drug-resistant cancers.[1][4][5][6]
This guide provides a comprehensive comparison of in vitro and in vivo methodologies used to evaluate the efficacy of these derivatives. We will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and analyze the often-complex relationship between results generated in a controlled laboratory setting and those observed in a complex biological system. Our focus will be on anticancer applications, particularly those targeting key signaling pathways like PI3K/Akt/mTOR.[7][8][9][10]
The Crucial First Step: In Vitro Evaluation
In vitro (Latin for "in glass") studies are the foundational phase of drug discovery. They involve testing compounds on isolated components, such as specific enzymes or, more commonly, cultured cell lines. These assays are indispensable for initial screening due to their high throughput, cost-effectiveness, and the ability to provide mechanistic insights in a controlled environment.
A key metric derived from these studies is the half-maximal inhibitory concentration (IC50) , which quantifies the concentration of a drug required to inhibit a specific biological process (like cell growth) by 50%.[11][12]
Key In Vitro Assay: The MTT Assay for Cell Viability
The MTT assay is a cornerstone colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[14][15] The intensity of the resulting purple color is directly proportional to the number of viable cells.[13]
Detailed Protocol: MTT Cytotoxicity Assay
Objective: To determine the IC50 of a substituted indole derivative on a cancer cell line (e.g., HCT116 human colorectal carcinoma).[16]
Materials:
-
Substituted indole derivative stock solution (e.g., 10 mM in DMSO)
-
HCT116 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, reference at 630 nm)[15]
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing HCT116 cells and perform a cell count (e.g., using a hemocytometer and trypan blue).
-
Dilute the cells in a complete culture medium to a density of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Causality: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overconfluence and nutrient depletion, confounding the results.[13]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the indole derivative in a serum-free medium. It is common to test a wide range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no-cell" blank control.
-
Carefully aspirate the old medium from the wells and add 100 µL of the respective drug dilutions or control solutions.
-
Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15]
-
Causality: Serum in the medium can interfere with the assay; therefore, some protocols recommend replacing the treatment medium with serum-free medium containing MTT.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[15]
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and use non-linear regression analysis to determine the IC50 value.
-
Bridging the Gap: In Vivo Validation
While in vitro assays are powerful screening tools, they cannot replicate the complex physiology of a living organism. Factors such as drug absorption, distribution, metabolism, and excretion (ADME), as well as interactions with the tumor microenvironment and immune system, are absent.[17] Therefore, in vivo (Latin for "within the living") studies, typically in animal models, are a critical step to validate in vitro findings and assess the true therapeutic potential of a compound.[18]
The Gold Standard Model: The Xenograft Mouse Model
The cell line-derived xenograft (CDX) model is a widely used preclinical model in oncology.[19][20] It involves the subcutaneous or orthotopic (into the organ of origin) implantation of human cancer cells into immunocompromised mice (e.g., athymic nude or NOD-scid mice).[20][21] This allows the human tumor to grow in a living system, enabling the evaluation of a drug's effect on tumor growth.
Diagram: From In Vitro Screening to In Vivo Validation
Caption: A typical workflow from initial in vitro compound screening to in vivo efficacy testing.
Detailed Protocol: Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the in vivo antitumor efficacy of a lead indole derivative identified from in vitro screening.
Materials:
-
6-8 week old immunocompromised mice (e.g., athymic nu/nu)
-
HCT116 cells
-
Sterile PBS and Matrigel (optional, can improve tumor take-rate)[22]
-
Lead indole derivative formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Harvest HCT116 cells during their exponential growth phase.[20]
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (2 million cells) subcutaneously into the right flank of each mouse.[22]
-
Causality: Using healthy, viable cells is paramount for successful and consistent tumor engraftment. Co-injection with Matrigel can provide an extracellular matrix scaffold that supports initial tumor cell survival and growth.
-
-
Tumor Growth and Grouping:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Causality: Randomization is essential to prevent bias and ensure that the average tumor volume is similar across all groups at the start of the treatment.
-
-
Drug Administration:
-
Administer the indole derivative to the treatment group(s) according to the predetermined dose and schedule (e.g., 50 mg/kg, daily by oral gavage).
-
Administer only the vehicle solution to the control group.
-
The route of administration (oral, intraperitoneal, intravenous) should be chosen based on the compound's properties and the intended clinical application.
-
-
Monitoring and Efficacy Endpoints:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
The primary efficacy endpoint is often Tumor Growth Inhibition (TGI).
-
The study is typically terminated when tumors in the control group reach a predetermined maximum size.
-
The In Vitro-In Vivo Correlation (IVIVC): A Complex Relationship
A critical aspect of drug development is understanding the correlation between in vitro potency (IC50) and in vivo efficacy.[11][17] While a low IC50 is desirable, it does not guarantee success in vivo. Several factors can lead to discrepancies:
-
Pharmacokinetics (PK): A potent compound in vitro may be poorly absorbed, rapidly metabolized, or quickly cleared from the body, preventing it from reaching the tumor at a sufficient concentration.
-
Target Engagement: The free plasma concentration of a drug, rather than the total concentration, is often more relevant for efficacy.[11]
-
Tumor Microenvironment: The in vivo tumor is a complex ecosystem of cancer cells, stromal cells, blood vessels, and immune cells that can influence drug response. This complexity is absent in a 2D cell culture monolayer.
Data Presentation: A Hypothetical Case Study
Let's consider three hypothetical substituted indole derivatives that target the PI3K/Akt pathway.
| Compound ID | In Vitro Potency (HCT116 Cells) | In Vivo Efficacy (HCT116 Xenograft) |
| IC50 (µM) | Tumor Growth Inhibition (%) at 50 mg/kg | |
| IND-001 | 0.5 | 75% |
| IND-002 | 0.1 | 20% |
| IND-003 | 5.2 | 65% |
Analysis:
-
IND-001 shows a good correlation: potent in vitro and effective in vivo.
-
IND-002 is highly potent in vitro but shows poor in vivo efficacy, suggesting a potential issue with its pharmacokinetic properties (e.g., poor bioavailability or rapid metabolism).
-
IND-003 has modest in vitro potency but is surprisingly effective in vivo. This could indicate that it has excellent PK properties or that its metabolites are also active.
Diagram: PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by certain indole derivatives.
Conclusion
The journey of a substituted indole derivative from a laboratory concept to a potential therapeutic agent is a rigorous process of sequential validation. In vitro assays provide the essential first look at a compound's biological activity, allowing for the rapid screening of many candidates. However, the complexity of a living system necessitates thorough in vivo evaluation to confirm efficacy and assess safety. A clear understanding of both methodologies, and the reasons for potential discrepancies between their outcomes, is fundamental for researchers, scientists, and drug development professionals aiming to harness the therapeutic power of the indole scaffold.
References
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A Head-to-Head Comparison of Synthetic Methods for 3-Acetylindoles: From Classical Approaches to Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
The 3-acetylindole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, serving as a crucial intermediate for a wide array of biologically active compounds.[1][2] The method chosen for the introduction of the acetyl group at the C3 position of the indole nucleus can significantly impact yield, purity, substrate scope, and overall efficiency. This guide provides a comprehensive, head-to-head comparison of the most common and cutting-edge synthetic strategies for preparing 3-acetylindoles, complete with experimental data and field-proven insights to inform your synthetic planning.
Classical Approaches: The Bedrock of 3-Acetylindole Synthesis
Friedel-Crafts Acylation
The Friedel-Crafts acylation is arguably the most traditional and widely employed method for the synthesis of 3-acetylindoles.[3][4] This electrophilic aromatic substitution reaction typically involves the use of an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[3]
Mechanism of Action: The Lewis acid activates the acetylating agent to form a highly electrophilic acylium ion. The electron-rich indole ring then attacks this electrophile, preferentially at the C3 position, to form a resonance-stabilized intermediate. Subsequent deprotonation restores aromaticity, yielding the 3-acetylindole.[3]
Experimental Protocol: Friedel-Crafts Acylation using Aluminum Chloride [5]
-
Step 1: To a stirred suspension of anhydrous aluminum chloride (1.1 equiv.) in a suitable solvent (e.g., methylene chloride) under an inert atmosphere, add acetyl chloride (1.1 equiv.) dropwise at 0 °C.
-
Step 2: After stirring for 15-30 minutes, add a solution of indole (1.0 equiv.) in the same solvent dropwise, maintaining the temperature at 0 °C.
-
Step 3: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Step 4: Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Step 5: Extract the aqueous layer with an organic solvent (e.g., methylene chloride), combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Step 6: Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Aluminum chloride is highly hygroscopic and reacts violently with water. An inert atmosphere prevents its deactivation and ensures the formation of the acylium ion.
-
Low Temperature: The reaction between aluminum chloride and acetyl chloride is highly exothermic. Low-temperature addition controls the reaction rate and prevents unwanted side reactions.
-
Quenching with Acidified Ice: This step serves to decompose the aluminum chloride complexes formed with the product and excess reagent, facilitating the work-up.
Grignard-Based Methods
An alternative classical approach involves the use of indolylmagnesium halides, formed by the reaction of indole with a Grignard reagent like ethylmagnesium bromide. This organometallic intermediate then reacts with an acetylating agent.
Mechanism of Action: The indole N-H is acidic enough to be deprotonated by a Grignard reagent, forming the indolylmagnesium halide. This species exists in equilibrium between N-metalated and C3-metalated forms, with the latter being more nucleophilic at the C3 position. Reaction with an acetylating agent then proceeds at this position.
Experimental Protocol: Grignard-based Acetylation [6]
-
Step 1: Prepare indolylmagnesium iodide by adding a solution of indole (1.0 equiv.) in dry ether to a solution of ethylmagnesium iodide (1.1 equiv.) in dry ether under an inert atmosphere.
-
Step 2: Reflux the mixture for 1-2 hours.
-
Step 3: Cool the reaction mixture to 0 °C and add acetyl chloride (1.2 equiv.) dropwise.
-
Step 4: Stir at room temperature until the reaction is complete (monitored by TLC).
-
Step 5: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Step 6: Extract the product with an organic solvent, wash, dry, and purify as described for the Friedel-Crafts acylation.
Modern Catalytic Methods: Advancing Efficiency and Scope
While classical methods are robust, they often require stoichiometric amounts of strong Lewis acids and can suffer from harsh reaction conditions. Modern catalytic approaches offer milder alternatives with improved functional group tolerance and selectivity.
Palladium-Catalyzed Acylation
Palladium catalysis has emerged as a powerful tool for C-H functionalization and cross-coupling reactions, and the synthesis of 3-acetylindoles is no exception. These methods often utilize free (N-H) indoles and various acyl sources.[7][8][9]
Mechanism of Action (Example: Acylation with Nitriles): A plausible mechanism involves the coordination of the indole to the palladium catalyst, followed by C-H activation at the C3 position to form a palladacycle. Subsequent carbopalladation of the nitrile and hydrolysis of the resulting ketimine intermediate furnishes the 3-acetylindole.[7][8]
Experimental Protocol: Palladium-Catalyzed Acylation of Free (N-H) Indoles with Nitriles [7][8]
-
Step 1: In a sealed tube, combine the indole (1.0 equiv.), nitrile (2.0 equiv.), Pd(OAc)₂ (5-10 mol%), a suitable ligand (e.g., 2,2'-bipyridine, 10-20 mol%), and an additive (e.g., D-(+)-camphorsulfonic acid, 20 mol%) in a solvent such as toluene.
-
Step 2: Purge the tube with an inert gas (e.g., argon) and seal it.
-
Step 3: Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).
-
Step 4: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Step 5: Concentrate the filtrate and purify the residue by column chromatography.
C-H Activation/Functionalization
Direct C-H activation strategies offer an atom-economical approach to 3-acetylindoles. These reactions often employ transition metal catalysts, such as rhodium or ruthenium, to selectively functionalize the C-H bond at the C3 position.[10][11][12]
Mechanism of Action: The reaction typically proceeds through a directing group-assisted C-H metalation, where a coordinating group on the indole directs the metal catalyst to a specific C-H bond. This is followed by oxidative addition of an acyl source and reductive elimination to afford the product. For 3-acetylindoles, the inherent reactivity of the C3 position can sometimes obviate the need for a directing group.
Photoredox Catalysis
Visible-light-mediated photoredox catalysis has recently gained traction as a mild and environmentally friendly method for a variety of organic transformations, including the acylation of indoles.[13][14][15]
Mechanism of Action (Example: Acylation with α-Oxo Acids): A photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with a suitable substrate, such as an α-oxo acid, to generate a reactive acyl radical. This radical then adds to the C3 position of the indole, and a subsequent oxidation and deprotonation sequence yields the 3-acetylindole.[13]
Experimental Protocol: Visible-Light-Induced Synthesis of 3-Acylindoles from Indoles and α-Oxo Acids [13]
-
Step 1: To a reaction vessel, add the indole (1.0 equiv.), α-oxo acid (1.5 equiv.), a photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 1-5 mol%), and a suitable solvent (e.g., acetonitrile or DMSO).
-
Step 2: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Step 3: Irradiate the mixture with a visible light source (e.g., blue LEDs) at room temperature with stirring.
-
Step 4: Monitor the reaction by TLC until the starting material is consumed.
-
Step 5: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Head-to-Head Comparison of Synthetic Methods
| Method | Typical Yields | Reaction Conditions | Catalyst/Reagent | Substrate Scope | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | Good to Excellent | 0 °C to RT | Stoichiometric Lewis Acid (e.g., AlCl₃, ZnCl₂) | Tolerates electron-donating groups on indole | Well-established, readily available reagents, high yields | Harsh conditions, requires stoichiometric Lewis acid, limited functional group tolerance |
| Grignard-Based Methods | Moderate to Good | Reflux in Ether, then RT | Stoichiometric Grignard Reagent | Sensitive to acidic protons and electrophilic functional groups | Useful for specific substrates | Stoichiometric strong base, potential for side products (e.g., 1,3-diacetylation) |
| Palladium-Catalyzed Acylation | Moderate to Excellent | High Temperature (e.g., 120 °C) | Catalytic Pd(OAc)₂ with ligand | Broad, tolerates a wide range of functional groups | Catalytic, good functional group tolerance | Requires expensive palladium catalyst and ligands, high temperatures |
| C-H Activation | Good to Excellent | Varies with catalyst system | Catalytic Rh, Ru, or Pd | Dependent on the specific catalytic system | Atom-economical, direct functionalization | Often requires directing groups, catalyst can be expensive |
| Photoredox Catalysis | Moderate to High | Room Temperature, Visible Light | Catalytic Photocatalyst (e.g., Ru or Ir complexes, organic dyes) | Broad, tolerates many functional groups | Mild conditions, environmentally friendly, high functional group tolerance | May require specialized photoreactor setup, some photocatalysts are expensive |
Logical Workflow for Method Selection
Caption: Decision workflow for selecting a synthetic method for 3-acetylindoles.
Conclusion
The synthesis of 3-acetylindoles can be approached through a variety of methods, each with its own set of advantages and limitations. Classical Friedel-Crafts and Grignard-based methods remain valuable for their simplicity and the use of readily available reagents, particularly for robust substrates. However, for complex molecules with sensitive functional groups, modern catalytic techniques such as palladium-catalyzed acylation and photoredox catalysis offer superior performance under milder conditions. The choice of synthetic route should be guided by a careful consideration of the substrate's properties, the desired scale of the reaction, and the available laboratory resources. As the field of organic synthesis continues to evolve, the development of even more efficient, selective, and sustainable methods for the preparation of 3-acetylindoles can be anticipated.
References
- BenchChem. (n.d.). Application Notes and Protocols for Friedel-Crafts Acylation of Indoles.
- Royal Society of Chemistry. (n.d.). Acylation of indoles via photoredox catalysis: a route to 3-acylindoles. Green Chemistry.
- PubMed. (2013). Synthesis of 3-acylindoles by palladium-catalyzed acylation of free (N-H) indoles with nitriles.
- Metwally, M. A., Shaaban, S., Abdel-Wahab, B. F., & El-Hiti, G. A. (2009). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. Current Organic Chemistry, 13(14), 1475–1496.
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- Semantic Scholar. (n.d.). Synthesis of 3-acylindoles by palladium-catalyzed acylation of free (N-H) indoles with nitriles.
- MDPI. (n.d.). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives.
- Royal Society of Chemistry. (n.d.). Palladium metallaphotoredox-catalyzed 3-acylation of indole derivatives. Chemical Communications.
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- International Journal of Chemical Studies. (2019). 3-Substituted indole: A review.
- PubMed. (2012). Nucleophilic addition of Grignard reagents to 3-acylindoles: stereoselective synthesis of highly substituted indoline scaffolds.
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- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- ACS Publications. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry.
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- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
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Navigating the Kinome: A Comparative Guide to the Selectivity of 3-acetyl-1H-indole-6-carbonitrile
In the intricate world of drug discovery, the precise interaction of a molecule with its intended biological target is paramount. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window, making selectivity a critical attribute for any promising drug candidate. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, 3-acetyl-1H-indole-6-carbonitrile , a molecule of interest owing to the prevalence of the indole scaffold in medicinal chemistry.[1][2][3][4][5] While this specific molecule is not extensively characterized in publicly available literature, its structural motifs suggest a potential interaction with the protein kinase family, a class of enzymes frequently targeted in oncology and inflammatory diseases.
This document will therefore serve as a practical guide for researchers, outlining a rigorous, multi-faceted approach to characterize the selectivity profile of 3-acetyl-1H-indole-6-carbonitrile. We will compare its hypothetical performance against established kinase inhibitors, providing a blueprint for its potential development and highlighting key experimental considerations.
The Kinase Family: A Landscape of Therapeutic Opportunity and Challenge
Protein kinases play a pivotal role in cellular signaling, regulating a vast array of processes from proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of numerous diseases, making them attractive therapeutic targets. The human kinome comprises over 500 members, many of which share significant structural homology, particularly in the ATP-binding pocket. This similarity presents a significant challenge in the development of selective inhibitors.
The indole core is a well-established "privileged scaffold" in kinase inhibitor design, forming the backbone of numerous approved drugs.[6] The 3-acetyl and 6-carbonitrile substitutions on the indole ring of our subject molecule provide unique electrostatic and steric features that may confer selectivity for a particular kinase or kinase family. Our assessment will therefore focus on a panel of kinases to map its inhibitory activity and define its selectivity window.
A Strategic Approach to Selectivity Profiling
A robust assessment of selectivity requires a multi-pronged approach, moving from broad, high-throughput screening to more focused biochemical and cell-based assays. This tiered strategy allows for the efficient identification of primary targets and potential off-target liabilities.
Figure 1: A tiered experimental workflow for assessing kinase inhibitor selectivity.
Comparative Kinase Inhibition Profile
To illustrate the assessment process, we present hypothetical data for 3-acetyl-1H-indole-6-carbonitrile against a representative panel of kinases, alongside two well-characterized kinase inhibitors for comparison.
| Kinase Target | 3-acetyl-1H-indole-6-carbonitrile (IC50, nM) | Comparator A (Staurosporine, nM) | Comparator B (Lapatinib, nM) |
| Primary Target: EGFR | 25 | 10 | 15 |
| Off-Target 1: VEGFR2 | 500 | 20 | >10,000 |
| Off-Target 2: PDGFRβ | >10,000 | 15 | >10,000 |
| Off-Target 3: c-Src | 1,500 | 50 | 350 |
| Off-Target 4: Abl | >10,000 | 200 | >10,000 |
Table 1: Hypothetical IC50 values for 3-acetyl-1H-indole-6-carbonitrile and comparator compounds against a panel of kinases.
This hypothetical data suggests that 3-acetyl-1H-indole-6-carbonitrile is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) with reasonable selectivity against VEGFR2 and c-Src, and high selectivity against PDGFRβ and Abl. In contrast, Staurosporine, a notoriously non-selective kinase inhibitor, demonstrates potent activity against all tested kinases. Lapatinib, a clinically approved dual inhibitor of EGFR and HER2, shows high selectivity for its intended targets.
Experimental Protocols for Robust Selectivity Assessment
The following protocols provide a detailed methodology for generating the data presented above.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence is directly proportional to the amount of ATP consumed and thus, the kinase activity.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR2)
-
Substrate peptide
-
ATP
-
Assay buffer
-
Test compounds (3-acetyl-1H-indole-6-carbonitrile and comparators)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 5 µL of the kinase solution.
-
Add 2.5 µL of the test compound dilution or DMSO (vehicle control).
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate peptide and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA®)
CETSA® is a powerful technique to verify that a compound binds to its intended target in a cellular environment. The principle is based on the ligand-induced stabilization of the target protein to thermal denaturation.
Materials:
-
Cells expressing the target kinase (e.g., A431 cells for EGFR)
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
Test compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Instrumentation for heating cell lysates (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific for the target protein
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
The compound-treated samples should show a shift in the melting curve to a higher temperature compared to the vehicle-treated samples, indicating target engagement.
Visualizing the Cellular Context: EGFR Signaling Pathway
To understand the downstream consequences of inhibiting our primary target, EGFR, it is essential to visualize its signaling pathway.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-acetyl-1H-indole-6-carbonitrile
As a novel heterocyclic compound, 3-acetyl-1H-indole-6-carbonitrile is increasingly utilized in medicinal chemistry and materials science research. Its unique structure, combining an indole scaffold with acetyl and nitrile functional groups, necessitates a rigorous and informed approach to waste management. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our focus is on the causality behind each procedural step, fostering a culture of safety that extends beyond mere compliance.
Part 1: Hazard Assessment and Waste Characterization
Proper disposal begins with a thorough understanding of the substance's potential hazards. While a specific, comprehensive toxicological profile for 3-acetyl-1H-indole-6-carbonitrile is not widely published, a reliable hazard assessment can be synthesized by examining its core functional groups: the indole ring and the nitrile group.
Toxicological and Physicochemical Profile
The indole nucleus is present in many biologically active compounds. The parent compound, indole, is classified as harmful if swallowed, toxic in contact with skin, a serious eye irritant, and very toxic to aquatic life[1][2]. The nitrile group (-C≡N) introduces additional concerns. While organic nitriles are generally less acutely toxic than inorganic cyanide salts, they can be metabolized to release cyanide ions and are often toxic[3][4].
Therefore, 3-acetyl-1H-indole-6-carbonitrile must be handled as a hazardous substance with the following assumed risks:
-
Acute Toxicity: Harmful or toxic via oral, dermal, and inhalation routes.
-
Irritation: Causes skin and serious eye irritation[5].
-
Environmental Hazard: Potentially toxic to aquatic organisms. Discharge into the environment must be avoided[1][6].
Regulatory Classification: A Hazardous Waste
All waste materials containing 3-acetyl-1H-indole-6-carbonitrile, including pure compound, solutions, and contaminated labware, must be treated as hazardous waste .[7] This classification is based on the compound's likely toxic characteristics as defined by the Environmental Protection Agency (EPA).
Furthermore, if this compound is dissolved in common laboratory solvents, the resulting waste mixture may be classified as an EPA "listed waste." For instance:
-
Solutions in xylene, acetone, or methanol would be categorized under the F003 waste code.[8]
-
Solutions in chlorinated solvents like methylene chloride would fall under the F001 or F002 waste codes.[8][9]
It is imperative to consult your institution's Environmental Health & Safety (EH&S) office for specific local and federal regulations.
Part 2: Pre-Disposal Procedures: Safety and Segregation
Meticulous preparation before disposal is critical to prevent accidental exposures and regulatory non-compliance.
Personal Protective Equipment (PPE)
A standard suite of PPE is mandatory when handling 3-acetyl-1H-indole-6-carbonitrile in any form.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, double-gloved if handling concentrates. | To prevent dermal absorption, which is a potential route of toxic exposure[1][10]. |
| Eye Protection | Chemical safety goggles and/or a full-face shield. | To protect against splashes and solid particulates causing serious eye irritation or damage[5]. |
| Lab Coat | Standard laboratory coat, buttoned. | To protect skin and clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. | To prevent inhalation of airborne powder or aerosols. |
Waste Segregation and Container Management
Segregation is the cornerstone of safe chemical disposal. Incompatible wastes must never be mixed, as this can lead to violent reactions, gas evolution, or fire[11][12]. All hazardous waste must be accumulated in designated Satellite Accumulation Areas (SAAs) within the laboratory[12][13].
Key Segregation Principles:
-
Keep Solids and Liquids Separate: Do not mix solid chemical waste with liquid solvent waste[14].
-
Segregate by Solvent Type: Halogenated and non-halogenated solvent wastes must be in separate containers.
-
Isolate from Incompatibles: Store nitrile-containing waste away from strong acids, bases, and strong oxidizing agents[15]. Contact with strong acids could potentially lead to the slow hydrolysis and release of toxic fumes[12].
All waste containers must be:
-
Compatible: Use glass or high-density polyethylene (HDPE) containers. Do not use metal containers for acidic waste[14].
-
Secure: Must have a tight-fitting screw cap. Containers must remain closed except when adding waste[7][13].
-
Labeled: Affix a hazardous waste tag as soon as the first drop of waste is added. The label must include the full chemical name of all constituents, approximate percentages, relevant hazard pictograms, and the accumulation start date.
Diagram: Waste Segregation Workflow
The following diagram outlines the decision-making process for segregating waste containing 3-acetyl-1H-indole-6-carbonitrile.
Caption: Decision tree for segregating waste streams.
Part 3: Step-by-Step Disposal Protocols
Follow these protocols based on the type of waste generated.
Protocol 1: Unused or Expired Pure Compound (Solid)
-
Container: Place the original manufacturer's container, if intact, into a larger, sealable plastic bag or a compatible secondary container.
-
Labeling: If not in the original container, transfer the solid to a new, clean, wide-mouth glass or HDPE container labeled "Solid Toxic Organic Waste." List "3-acetyl-1H-indole-6-carbonitrile" as the sole constituent (100%).
-
Storage: Place the sealed container in the designated SAA for solid hazardous waste.
-
Pickup: Arrange for pickup by your institution's EH&S department.
Protocol 2: Contaminated Labware and PPE (Solid)
This stream includes items like gloves, weigh boats, pipette tips, and silica gel from chromatography that are grossly contaminated.
-
Collection: Collect all contaminated solid items in a designated, durable plastic bag or a lined, rigid container.
-
Labeling: Label the container "Solid Toxic Organic Waste." List the primary contaminant, "3-acetyl-1H-indole-6-carbonitrile," and any other relevant chemicals.
-
Storage: Keep the container sealed in the SAA. Do not overfill.
-
Glassware Decontamination: Empty chemical containers must be triple-rinsed with a suitable solvent (e.g., acetone).[7] The resulting rinsate is also hazardous waste and must be collected in the appropriate liquid waste container (see Protocol 3). After triple-rinsing, deface the original label and dispose of the container as regular trash or according to institutional policy.[7]
Protocol 3: Solutions in Organic Solvents (Liquid)
-
Segregation: Determine if the solvent is halogenated or non-halogenated.
-
Container: Select the appropriate, clearly labeled liquid waste container (e.g., "Non-Halogenated Organic Waste").
-
Transfer: Using a funnel, carefully pour the waste solution into the container inside a chemical fume hood.
-
Labeling: Update the hazardous waste tag on the container, adding "3-acetyl-1H-indole-6-carbonitrile" and its estimated concentration to the list of contents.
-
Storage: Secure the cap tightly and return the container to its designated spot in the SAA. Ensure secondary containment (like a spill tray) is used[14].
Protocol 4: Spill Cleanup Material (Solid)
-
Containment: In case of a spill, use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to contain the substance.
-
Collection: Carefully sweep or collect the absorbed material and any broken glassware into a designated container.
-
Disposal: The collected spill debris is considered hazardous solid waste. Dispose of it according to Protocol 2.
Part 4: The Disposal Lifecycle
The overall process ensures a closed-loop system of responsibility from the research bench to final treatment.
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A Senior Application Scientist's Guide to Handling 3-acetyl-1H-indole-6-carbonitrile: Personal Protective Equipment and Safe Operational Protocols
As researchers and drug development professionals, our work with novel chemical entities like 3-acetyl-1H-indole-6-carbonitrile is foundational to discovery. This compound, belonging to the versatile class of indole derivatives, holds potential in various therapeutic areas[1][2]. However, realizing this potential requires an unwavering commitment to safety. The inherent biological activity of such molecules necessitates a rigorous and proactive approach to personal protection.
Hazard Analysis: A Foundation of Chemical Analogy
The toxicological properties of 3-acetyl-1H-indole-6-carbonitrile have not been fully investigated[3]. Therefore, we must infer its potential hazards from structurally related compounds. Indole-3-carbonitrile, for instance, is classified as harmful if swallowed, harmful in contact with skin, a cause of skin and serious eye irritation, and may cause respiratory irritation[3][4]. Another related compound is noted as being harmful if swallowed and toxic in contact with skin[5]. The presence of the nitrile group (C≡N) also warrants special attention, as compounds in this class can sometimes release cyanide under specific conditions, although this is highly dependent on the molecule's overall structure and metabolic pathways.
Based on these analogs, we will operate under the assumption that 3-acetyl-1H-indole-6-carbonitrile is, at a minimum:
-
Harmful if swallowed or inhaled.
-
Toxic or harmful upon skin contact.
-
A serious eye irritant.
-
Potentially irritating to the respiratory system.
This conservative assessment dictates the stringent personal protective equipment (PPE) and handling protocols that follow.
Core Personal Protective Equipment (PPE) Requirements
Effective protection is a multi-layered defense system. The following PPE is mandatory when handling 3-acetyl-1H-indole-6-carbonitrile in its solid form or in solution.
Hand Protection: The First Line of Defense
Disposable nitrile gloves are the standard for handling most laboratory chemicals and are appropriate here[6][7]. However, it is critical to understand their limitations. Thin nitrile gloves offer splash protection and are not intended for prolonged immersion[8].
-
Glove Selection: Select nitrile examination gloves with a minimum thickness of 5-mil. For tasks involving larger quantities or a higher risk of splashing, consider using thicker gloves (e.g., 8-mil) or double-gloving[8]. Double-gloving can increase the breakthrough time, which is the time it takes for the chemical to permeate the glove material[8].
-
Glove Integrity: Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use[8].
-
Immediate Disposal: If a glove comes into contact with the chemical, it must be removed and discarded immediately to prevent exposure[8].
Eye and Face Protection: Shielding Against the Irreversible
Given that related indole carbonitriles cause serious eye irritation, robust eye protection is non-negotiable[4][5].
-
Standard Operations: For general handling, such as weighing or solution preparation, ANSI Z87.1-rated safety glasses with side shields are the minimum requirement.
-
High-Risk Procedures: When there is a significant risk of splashing or aerosol generation (e.g., sonicating a solution, heating, or performing a reaction under pressure), upgrade to chemical splash goggles. For maximum protection, use a full-face shield in conjunction with safety goggles.
Body Protection: Preventing Dermal Absorption
To prevent accidental skin contact, a flame-resistant laboratory coat must be worn at all times.
-
Material: Ensure the lab coat is made of a suitable material like cotton or a flame-resistant blend.
-
Fit and Condition: The coat should fit properly, be fully buttoned, and have cuffs that are not rolled up.
-
Additional Protection: For procedures with a high risk of spillage, consider using a chemically resistant apron over the lab coat.
Engineering Controls: Your Primary Barrier
PPE is the last line of defense. Your primary protection should always be robust engineering controls designed to minimize exposure at the source.
-
Chemical Fume Hood: All work with solid 3-acetyl-1H-indole-6-carbonitrile and its solutions must be conducted inside a certified chemical fume hood. This is crucial for preventing the inhalation of fine powders or aerosols.
-
Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 feet per minute) and is functioning correctly before starting any work.
Safe Handling and Disposal Workflow
The following diagram outlines the critical steps for safely handling 3-acetyl-1H-indole-6-carbonitrile from receipt to disposal.
Caption: Workflow for Safe Handling and Disposal.
Summary of PPE Recommendations by Task
For quick reference, the following table summarizes the required PPE for common laboratory tasks involving 3-acetyl-1H-indole-6-carbonitrile.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Double Nitrile Gloves | Safety Goggles | Lab Coat | Work within a Fume Hood |
| Preparing Solutions | Double Nitrile Gloves | Safety Goggles | Lab Coat | Work within a Fume Hood |
| Running Reaction | Double Nitrile Gloves | Safety Goggles | Lab Coat | Work within a Fume Hood |
| Handling Spills | Heavy-duty Nitrile Gloves | Goggles & Face Shield | Lab Coat & Apron | Use Fume Hood/SCBA |
Step-by-Step Protocol: Weighing and Preparing a Stock Solution
This protocol provides a procedural guide for a common laboratory task, integrating the safety measures discussed.
-
Preparation:
-
Ensure the chemical fume hood is on and functioning correctly.
-
Gather all necessary equipment: analytical balance, weigh paper, spatula, vial for the final solution, and appropriate solvent.
-
Don all required PPE: lab coat, safety goggles, and double nitrile gloves.
-
-
Weighing the Compound:
-
Place a piece of weigh paper on the analytical balance inside the fume hood and tare the balance.
-
Carefully transfer the desired amount of solid 3-acetyl-1H-indole-6-carbonitrile from the storage container to the weigh paper using a clean spatula. Avoid creating airborne dust.
-
Record the final weight.
-
-
Preparing the Solution:
-
Carefully fold the weigh paper and transfer the solid into the designated vial.
-
Using a pipette, add the calculated volume of solvent (e.g., DMSO, DMF) to the vial.
-
Secure the cap on the vial.
-
Gently swirl or vortex the vial to dissolve the compound completely. If necessary, sonicate the vial within the fume hood.
-
-
Cleanup and Disposal:
-
Dispose of the used weigh paper and any contaminated wipes in the designated solid hazardous waste container.
-
If gloves are contaminated, remove and replace them immediately.
-
Wipe down the spatula, balance, and work surface inside the fume hood with an appropriate solvent and dispose of the wipes in the hazardous waste container.
-
Remove PPE in the correct order (lab coat, then goggles, then outer gloves, then inner gloves) before leaving the work area.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[4].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[4][5].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[4].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[5].
Waste Disposal
All waste materials, including contaminated gloves, wipes, and both solid and liquid chemical waste, must be disposed of as hazardous waste. Follow your institution's specific guidelines for chemical waste disposal. Do not pour any solutions containing this compound down the drain[9].
By adhering to these rigorous safety protocols, you can confidently and safely advance your research with 3-acetyl-1H-indole-6-carbonitrile, ensuring that scientific discovery and personal safety proceed hand in hand.
References
-
Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023). PennEHRS - University of Pennsylvania. [Link]
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Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024). [Link]
-
Personal Protective Equipment. Center for Emerging and Re-emerging Infectious Diseases. [Link]
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Types of Gloves Used in Laboratory. HANVO Safety. [Link]
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7-acetyl-1H-indole-3-carbonitrile. PubChem. [Link]
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3-Acetylindole. PubChem. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
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Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (2021). National Institutes of Health. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PMC - PubMed Central. [Link]
-
Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. (2021). MDPI. [Link]
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Biomedical Importance of Indoles. (2013). PMC - NIH. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
